molecular formula C17H15NO5 B557817 Fmoc-AOAc-OH CAS No. 123106-21-8

Fmoc-AOAc-OH

Numéro de catalogue: B557817
Numéro CAS: 123106-21-8
Poids moléculaire: 313,3 g/mole
Clé InChI: XQLJEKGEUGUEJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-AOAc-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313,3 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLJEKGEUGUEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589246
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123106-21-8
Record name [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-AOAc-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminooxy)acetic acid, is a bifunctional linker and building block of significant interest in the fields of peptide chemistry, drug discovery, and bioconjugation. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a reactive carboxylic acid, and a versatile aminooxy functionality. This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols and subsequent chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to support researchers in their scientific endeavors.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Structure:

The chemical structure of this compound consists of a central aminooxyacetic acid moiety. The amino group is protected by a base-labile Fmoc group, while the terminal carboxylic acid is available for coupling reactions.

IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}aminooxy)acetic acid

SMILES: O=C(O)CONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 123106-21-8[1]
Molecular Formula C₁₇H₁₅NO₅[1]
Molecular Weight 313.3 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 121 - 138 °C
Boiling Point Not available (likely decomposes)
pKa Estimated 3-5 (for the carboxylic acid)
Purity ≥95%[1]

Table 2: Solubility Profile of this compound

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Good to ExcellentThe most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[2]
N-Methyl-2-pyrrolidone (NMP) Good to ExcellentOften used as an alternative to DMF, with higher solvating power for some hydrophobic sequences.[2]
Dimethyl sulfoxide (DMSO) GoodA good solvent for many Fmoc-protected amino acids.
Dichloromethane (DCM) LimitedGenerally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps.[2]
Water Sparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[2]

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading capacity) and a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next step in the synthesis or for cleavage from the solid support.

Synthesis of an Oxime-Linked Conjugate

This protocol outlines the general procedure for conjugating an aldehyde- or ketone-containing molecule to a peptide that has been functionalized with an aminooxy group using this compound.

Materials:

  • Aminooxy-functionalized peptide (on or off-resin)

  • Aldehyde- or ketone-containing molecule

  • Ligation buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Aniline (optional, as a catalyst)

  • Co-solvent (e.g., DMF or DMSO) if the molecule is not water-soluble

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: If the aminooxy-functionalized peptide is on-resin, cleave it from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and purify by RP-HPLC. Lyophilize the purified peptide.

  • Ligation Reaction: Dissolve the purified aminooxy-peptide in the ligation buffer. Dissolve the aldehyde- or ketone-containing molecule (typically in 1.5-5 fold molar excess) in the ligation buffer (with a minimal amount of co-solvent if necessary).

  • Catalysis (Optional): For slow reactions, aniline can be added to the reaction mixture to a final concentration of 10-100 mM to catalyze the oxime formation.

  • Incubation: Gently agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.

  • Monitoring the Reaction: The progress of the ligation can be monitored by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the oxime-linked conjugate by RP-HPLC to remove any unreacted starting materials and by-products.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents in Solution Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling Fmoc_AA This compound Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Piperidine 20% Piperidine in DMF Deprotection Fmoc Deprotection Piperidine->Deprotection Activation->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Wash1->Deprotection For next cycle Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Ready for next coupling

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Oxime Ligation Workflow for Bioconjugation

This diagram outlines the process of conjugating a molecule to an aminooxy-functionalized peptide.

Oxime_Ligation Peptide_Prep Aminooxy-Peptide (Purified) Reaction_Mix Reaction Mixture Peptide_Prep->Reaction_Mix Carbonyl_Molecule Aldehyde/Ketone -Molecule Carbonyl_Molecule->Reaction_Mix Ligation_Buffer Ligation Buffer (pH 4.5) Ligation_Buffer->Reaction_Mix Catalyst Aniline (optional) Catalyst->Reaction_Mix Incubation Incubation (Room Temperature) Reaction_Mix->Incubation Monitoring Monitoring (RP-HPLC, LC-MS) Incubation->Monitoring Purification Purification (RP-HPLC) Monitoring->Purification Reaction Complete Final_Product Oxime-Linked Conjugate Purification->Final_Product

Caption: General workflow for oxime ligation of an aminooxy-peptide.

Applications in Research and Drug Development

This compound is a versatile reagent with a growing number of applications:

  • Peptide Modification and Labeling: The aminooxy group allows for the site-specific introduction of labels, such as fluorophores or biotin, onto a peptide.

  • Peptide-Drug Conjugates (PDCs): It serves as a linker to attach cytotoxic drugs to targeting peptides for the development of novel cancer therapeutics. The resulting oxime linkage can be designed to be stable in circulation and cleavable under specific conditions within the tumor microenvironment.

  • PROTACs Synthesis: this compound can be used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.

  • Surface Immobilization: Peptides functionalized with an aminooxy group can be immobilized on aldehyde- or ketone-activated surfaces for use in biosensors and other diagnostic assays.

  • Hydrogel Formation: The oxime ligation is a bioorthogonal reaction that can be used for the in situ formation of hydrogels for tissue engineering and drug delivery applications.

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its straightforward integration into well-established solid-phase peptide synthesis protocols, combined with the chemoselective reactivity of the aminooxy group, enables the construction of complex and functionalized peptides and bioconjugates. The applications of this reagent continue to expand, promising further innovations in the fields of medicine, biotechnology, and materials science.

References

The Versatility of Fmoc-AOAc-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also known as Fmoc-AEEA-OH, has emerged as a critical building block in modern biochemical and pharmaceutical research. Its unique properties as a hydrophilic linker have positioned it as a valuable tool in solid-phase peptide synthesis (SPPS), the development of antibody-drug conjugates (ADCs), and the design of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols and visual workflows to aid researchers in its effective utilization.

Core Applications in Research

This compound's primary function is to act as a flexible and hydrophilic spacer molecule. The ethylene glycol units in its backbone impart increased water solubility to the molecules it is incorporated into, a crucial feature for improving the pharmacokinetic properties of therapeutic peptides and other bioconjugates.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[2]

The key application areas for this compound include:

  • Solid-Phase Peptide Synthesis (SPPS): It is widely used to introduce a hydrophilic spacer within a peptide sequence. This can help to improve the solubility of the final peptide, reduce aggregation, and minimize steric hindrance during the synthesis of complex peptides.[2] A notable application is in the synthesis of GLP-1 receptor agonists like Semaglutide and Tirzepatide, where it is a critical component of the linker attached to the fatty acid side chain.[3][4][5]

  • Antibody-Drug Conjugates (ADCs): this compound serves as a cleavable or non-cleavable linker to connect a cytotoxic drug to a monoclonal antibody.[1][4] The hydrophilic nature of the linker can improve the solubility and stability of the ADC.

  • Proteolysis-Targeting Chimeras (PROTACs): In the design of PROTACs, which are heterobifunctional molecules that induce protein degradation, this compound is used as a PEG-based linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[1] The linker's length and flexibility are critical for the formation of a stable ternary complex and subsequent protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms Fmoc-AEEA-OH, Fmoc-8-amino-3,6-dioxaoctanoic acid
CAS Number 166108-71-0
Molecular Formula C₂₁H₂₃NO₆
Molecular Weight 385.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a general guide and may require optimization based on the specific molecules and desired outcomes.

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

  • This compound

  • Coupling reagents: e.g., HATU, HBTU, HOBt, DIC[1][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 1.9-4 eq.), and an additive (e.g., HOBt, 2-5.5 eq.) in DMF.

    • Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[7]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether and dry.

    • Purify the crude peptide by reverse-phase HPLC.

Quantitative Data for SPPS Coupling:

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid/Fmoc-AOAc-OH2.0 - 5.0
HBTU1.9 - 4.0
HOBt2.0 - 5.5
HATU1.9 - 4.0
DIC5.5
DIPEA4.0 - 8.0

Note: These are general ranges, and optimization may be required for specific sequences.[6]

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (this compound, Coupling Reagents, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cleave 4. Cleavage (TFA Cocktail) wash2->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end_node Purified Peptide purify->end_node

General workflow for incorporating this compound in SPPS.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound Linker

This protocol describes a general strategy for conjugating a drug to an antibody via a linker derived from this compound. This typically involves pre-synthesizing a drug-linker construct.

Materials:

  • Monoclonal antibody (mAb)

  • Drug molecule with a reactive handle (e.g., amine)

  • This compound derived linker with a reactive group for the antibody (e.g., maleimide)

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If targeting cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.

    • Purify the reduced antibody to remove the excess reducing agent.

  • Drug-Linker Conjugation:

    • Synthesize the drug-linker construct. This involves coupling the drug to the deprotected amine of the AOAc linker and modifying the carboxylic acid end to be reactive towards the antibody (e.g., creating a maleimide group).

  • Antibody-Drug Conjugation:

    • Dissolve the drug-linker construct in a suitable solvent (e.g., DMSO).

    • Add the drug-linker solution to the prepared antibody in conjugation buffer.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide or other reactive groups.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation ADC Formation drug Drug linker This compound (deprotected & activated) drug->linker Coupling drug_linker Drug-Linker Construct linker->drug_linker conjugation Conjugation drug_linker->conjugation mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction (TCEP) reduced_mAb->conjugation quench Quenching conjugation->quench purify_adc Purification (SEC) quench->purify_adc final_adc Purified ADC purify_adc->final_adc

Workflow for ADC synthesis using a linker derived from this compound.

Protocol 3: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general solid-phase approach for synthesizing a PROTAC using this compound as the linker.

Materials:

  • Rink Amide resin (or other suitable resin)

  • E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)

  • This compound

  • Target protein ligand (warhead)

  • Standard SPPS reagents (coupling reagents, base, deprotection solution, solvents)

  • Cleavage cocktail

  • Purification system (preparative HPLC)

Procedure:

  • Resin Preparation and E3 Ligase Ligand Coupling:

    • Swell the resin in DMF.

    • If the resin is Fmoc-protected, perform Fmoc deprotection.

    • Couple the E3 ligase ligand to the resin using standard coupling conditions.

  • Linker (this compound) Coupling:

    • Wash the resin.

    • Couple this compound to the resin-bound E3 ligase ligand using standard coupling conditions.

  • Target Protein Ligand Coupling:

    • Wash the resin.

    • Perform Fmoc deprotection to expose the amine on the linker.

    • Couple the target protein ligand (warhead) to the deprotected linker.

  • Cleavage and Purification:

    • Cleave the fully assembled PROTAC from the resin using a cleavage cocktail.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude PROTAC by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[8]

Quantitative Data for PROTAC Synthesis Coupling Steps:

ReagentEquivalents (relative to resin loading)
Ligand/Linker2.0
HATU2.0
DIPEA4.0

Note: Reaction times can vary (4-16 hours), and optimization is crucial for each specific PROTAC.[8]

PROTAC_Synthesis_Workflow start Start: Resin swell_deprotect 1. Resin Swelling & Fmoc Deprotection start->swell_deprotect couple_e3 2. Couple E3 Ligase Ligand swell_deprotect->couple_e3 wash1 Wash couple_e3->wash1 couple_linker 3. Couple this compound wash1->couple_linker wash2 Wash couple_linker->wash2 deprotect_linker 4. Fmoc Deprotection wash2->deprotect_linker wash3 Wash deprotect_linker->wash3 couple_warhead 5. Couple Target Protein Ligand wash3->couple_warhead wash4 Wash couple_warhead->wash4 cleave 6. Cleavage from Resin wash4->cleave purify 7. Purification (HPLC) cleave->purify end_node Purified PROTAC purify->end_node

Solid-phase synthesis workflow for a PROTAC using this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in peptide chemistry, drug delivery, and chemical biology. Its hydrophilic nature and compatibility with standard synthetic methodologies make it an ideal choice for introducing spacers in peptides, constructing ADCs, and designing novel PROTACs. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research endeavors. As with any chemical synthesis, optimization of reaction conditions is key to achieving high yields and purity for the desired final product.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also known as Fmoc-AEEA-OH or Fmoc-NH-(PEG)2-COOH, is a valuable bifunctional linker molecule widely employed in peptide synthesis, drug delivery, and the development of antibody-drug conjugates (ADCs). Its structure incorporates a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the terminal amine, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid. This unique combination of features enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a detailed overview of the synthesis and purification methods for this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Synonyms Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA-OH, Fmoc-NH-(PEG)2-COOH
CAS Number 166108-71-0
Molecular Formula C21H23NO6
Molecular Weight 385.41 g/mol
Appearance White to off-white solid
Typical Purity ≥97% (by HPLC)[1]
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 8-amino-3,6-dioxaoctanoic acid with an Fmoc-donating reagent under basic conditions. While specific, detailed protocols with reaction yields are not extensively published in peer-reviewed journals, the general methodology is well-established in patent literature, indicating the feasibility of high-yield synthesis.[2][3]

General Experimental Protocol: Fmoc Protection

This protocol is based on the general principles of Fmoc protection of amino acids.

Materials:

  • 8-amino-3,6-dioxaoctanoic acid (AEEA)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve 8-amino-3,6-dioxaoctanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Fmoc-OSu and by-products.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis_Workflow A Dissolve AEEA in Dioxane/aq. NaHCO3 B Cool to 0-5°C A->B C Add Fmoc-OSu in Dioxane B->C D React Overnight at RT C->D E Aqueous Work-up & Acidification D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Crude this compound G->H

Synthesis Workflow for this compound

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for applications such as peptide synthesis. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent system is critical and often requires some optimization. Based on the structure of this compound, which possesses both hydrophobic (Fmoc group) and hydrophilic (PEG chain, carboxylic acid) characteristics, a mixed solvent system is likely to be effective. A common approach for similar Fmoc-amino acids is to dissolve the crude product in a polar solvent and then induce precipitation by adding a non-polar solvent.

Suggested Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable polar solvent such as ethyl acetate or a mixture of ethyl acetate and a small amount of methanol at an elevated temperature.

  • Once fully dissolved, slowly add a non-polar solvent like heptane or hexane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystalline solid by vacuum filtration, wash with cold non-polar solvent, and dry under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

  • System: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A typical gradient would be from 20% to 80% Mobile Phase B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC of the crude material.

  • Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond if applicable).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like N,N-dimethylformamide (DMF) and then dilute with Mobile Phase A before injection.

  • Post-Purification: Combine the fractions containing the pure product, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified this compound as a fluffy white solid.

Purification_Workflow cluster_recrystallization Recrystallization cluster_hplc HPLC Purification A Dissolve Crude in Hot Polar Solvent B Add Non-Polar Solvent to Turbidity A->B C Cool to Crystallize B->C D Filter and Dry C->D Pure_Recryst Purified this compound D->Pure_Recryst E Dissolve Crude and Inject F Gradient Elution (C18 Column) E->F G Collect Fractions F->G H Lyophilize G->H Pure_HPLC High-Purity this compound H->Pure_HPLC Crude Crude this compound Crude->A Crude->E

Purification Workflows for this compound

Conclusion

The synthesis and purification of this compound can be achieved through well-established chemical procedures. The synthesis involves a standard Fmoc protection of the corresponding amino acid. Rigorous purification, typically by recrystallization for bulk quantities or preparative HPLC for high-purity material, is crucial to ensure the quality of the final product for its intended applications in research and development. Adherence to detailed protocols and analytical quality control are paramount for the successful preparation of this versatile linker.

References

The Strategic Role of Fmoc-AOAc-OH in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced peptide chemistry, the strategic incorporation of specialized building blocks is paramount to achieving desired therapeutic properties and optimizing synthesis outcomes. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), a hydrophilic linker possessing a mini-polyethylene glycol (PEG) spacer, has emerged as a important tool in solid-phase peptide synthesis (SPPS). Its unique chemical architecture offers significant advantages in the synthesis of complex peptides, including enhanced solubility, improved pharmacokinetic profiles, and the facilitation of novel biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core principles of this compound, its applications, detailed experimental protocols for its use, and quantitative data to inform its effective implementation in research and drug development.

Introduction to this compound

This compound, systematically named Fmoc-8-amino-3,6-dioxaoctanoic acid and also known as Fmoc-AEEA-OH, is a bifunctional molecule featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its terminal amine and a carboxylic acid for peptide bond formation.[1][2] Its defining characteristic is the integrated ethylene glycol-based spacer, which imparts flexibility and hydrophilicity.[1][3] This "mini-PEG" nature is instrumental in overcoming common challenges in peptide synthesis, such as aggregation of hydrophobic sequences, and in the rational design of sophisticated bioconjugates.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms Fmoc-8-amino-3,6-dioxaoctanoic acid, Fmoc-AEEA-OH, Fmoc-NH-PEG2-CH2COOH
CAS Number 166108-71-0
Molecular Formula C₂₁H₂₃NO₆
Molecular Weight 385.41 g/mol
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other polar aprotic solvents
Storage Conditions 2-8 °C, under inert atmosphere

Core Applications in Peptide Chemistry

The versatility of this compound allows for its application in several key areas of peptide-related research and development.

Enhancing Peptide Solubility and Reducing Aggregation

A significant hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support, leading to incomplete reactions and low purity of the final product. The hydrophilic PEG spacer of this compound improves the solvation of the peptide chain within the resin, disrupting the intermolecular hydrogen bonds that cause aggregation.[3][4] This leads to more efficient coupling and deprotection steps, resulting in higher crude peptide purity and overall yield.[5]

Linker for Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in the synthesis of ADCs.[2][6] ADCs are targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a critical role in the stability and release of the payload. The hydrophilic nature of the this compound linker can improve the solubility and pharmacokinetic properties of the resulting ADC.[6]

Spacer for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation.[6] The linker connecting the target protein binder and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. This compound is utilized as a flexible and hydrophilic spacer in PROTAC design, allowing for the optimization of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6]

Quantitative Data on Performance in SPPS

While specific comparative data for this compound is not extensively published, the performance of PEGylated linkers in SPPS is well-documented. The following tables summarize representative data for peptides synthesized with and without PEG spacers.

Table 3.1: Impact of PEG Linker on Crude Peptide Purity
Peptide SequenceModificationCrude Purity (by HPLC)Reference
Model Hydrophobic PeptideUnmodified~45%[5]
Model Hydrophobic PeptideN-terminal PEG₂₃~62%[5]
"Difficult" SequenceStandard Synthesis<50%[4]
"Difficult" SequenceWith PEG Linker>70%[4]

Note: Crude purity is highly sequence-dependent. The data presented illustrates the general trend of improved purity with the incorporation of a PEG linker.

Table 3.2: Effect of PEGylation on Peptide Solubility
PeptideModificationRelative Aqueous SolubilityReference
PaclitaxelUnmodified1x[7]
PaclitaxelPEG (5 kDa)-Succinyl>66,000x[7]
Salmon CalcitoninUnmodifiedBaseline[8]
Salmon CalcitoninPEGylated (5 kDa)Significantly Enhanced[8]

Note: The fold increase in solubility is a powerful indicator of the impact of PEGylation.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.

Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[9]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[9]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.

Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin using HATU as the coupling reagent.

Materials:

  • Deprotected peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 4.1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.

Mandatory Visualizations

General SPPS Workflow with this compound

SPPS_Workflow start Start: Resin-NH2 deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat n times wash2->repeat repeat->deprotection Next Amino Acid couple_linker Couple This compound (HATU/DIPEA) repeat->couple_linker Incorporate Linker wash3 Wash (DMF) couple_linker->wash3 final_deprotection Final Fmoc Deprotection wash3->final_deprotection wash4 Wash (DMF/DCM) final_deprotection->wash4 cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash4->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_product Final Peptide purification->final_product ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis (SPPS) cluster_conjugation Bioconjugation resin Solid Support couple_payload Couple Payload to Resin resin->couple_payload couple_linker Couple This compound couple_payload->couple_linker cleave_linker_payload Cleave Linker-Payload from Resin couple_linker->cleave_linker_payload linker_payload Purified Linker-Payload cleave_linker_payload->linker_payload conjugation Conjugation of Linker-Payload to mAb linker_payload->conjugation antibody Monoclonal Antibody (mAb) reduction Partial Reduction of Disulfide Bonds antibody->reduction reduction->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly poi_ligand Protein of Interest (POI) Ligand with -COOH activation Activate POI Ligand (HATU/DIPEA) poi_ligand->activation e3_ligand E3 Ligase Ligand with -NH2 coupling1 Couple to E3 Ligand e3_ligand->coupling1 linker This compound coupling2 Couple Linker (this compound) linker->coupling2 activation->coupling1 intermediate POI Ligand-E3 Ligand Conjugate coupling1->intermediate deprotection Deprotection intermediate->deprotection deprotection->coupling2 final_protac Final PROTAC coupling2->final_protac

References

Fmoc-AOAc-OH (CAS 123106-21-8): A Technical Guide to its Application in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AOAc-OH, chemically known as (Fmoc-aminooxy)acetic acid or Fmoc-Aoa-OH, is a bifunctional linker of significant interest in the fields of peptide chemistry, drug discovery, and bioconjugation. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group and a carboxylic acid, enables its seamless integration into solid-phase peptide synthesis (SPPS) protocols. This allows for the precise, site-specific incorporation of a highly reactive aminooxy handle into peptide backbones. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and quantitative data to support its use in research and development.

The primary utility of this compound lies in its application in oxime ligation, a powerful and bioorthogonal conjugation technique.[1][2] Following its incorporation into a peptide and the subsequent deprotection of the aminooxy group, it can react with aldehydes or ketones on other molecules to form a highly stable oxime bond.[2][3] This method is extensively used for creating peptide-drug conjugates, radiolabeled peptides for imaging, and for attaching peptides to surfaces or larger biomolecules.[3][4]

Core Applications

The applications of this compound are centered around the synthesis of modified peptides with functionalities for subsequent conjugation.

  • Peptide Synthesis: It serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an aminooxy functional group at a specific position within a peptide sequence.[2][5] The Fmoc protecting group is compatible with standard SPPS cycles, allowing for the controlled assembly of complex peptides.[6]

  • Bioconjugation via Oxime Ligation: The incorporated aminooxy group is a key component for oxime ligation, a highly chemoselective reaction. This bioorthogonal reaction allows for the covalent linking of the aminooxy-functionalized peptide to a molecule containing an aldehyde or ketone, such as a cytotoxic drug, a fluorescent probe, or a larger protein.[2][3]

  • Drug Development: this compound is instrumental in the development of peptide-drug conjugates (PDCs).[3] The stable oxime linkage ensures that the drug remains attached to the peptide carrier until it reaches its target, potentially reducing off-target toxicity.[4]

  • Neuroscience Research: This linker is used in the synthesis of neuroactive peptide analogs to enhance their stability or to attach them to delivery systems for crossing the blood-brain barrier.[7]

  • Material Science: It is employed in the functionalization of polymers and other materials to enhance properties like biocompatibility and to facilitate the attachment of biomolecules.[2]

Physicochemical Properties

PropertyValueReference(s)
CAS Number 123106-21-8[2]
Molecular Formula C₁₇H₁₅NO₅[2]
Molecular Weight 313.31 g/mol
Appearance White crystalline powder[2]
Purity Typically ≥97% (by HPLC)[2]
Melting Point 121 - 138 °C[2]
Storage 2-8 °C, protected from light and moisture[2]

Quantitative Data

Coupling Efficiency in SPPS

The efficiency of coupling this compound can be influenced by the choice of coupling reagents and the potential for side reactions. Over-acylation of the aminooxy group has been reported, particularly when using base-containing activation mixtures.[3][5] To mitigate this, base-free coupling conditions are recommended.

Coupling ReagentBaseReaction TimeCoupling EfficiencyNotesReference(s)
DIC/OxymaNone15-60 min>95%Recommended to avoid over-acylation.[5]
HBTU/HATUDIPEA/NMM30-60 minVariableRisk of over-acylation.[3][5]
DEPBTDIPEA60-120 minHighGood for sterically hindered couplings.[8]

DIC: Diisopropylcarbodiimide, Oxyma: Ethyl cyanohydroxyiminoacetate, HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one.

Stability of Oxime Bond vs. Other Linkages

The stability of the covalent bond is critical for the in vivo performance of bioconjugates. The oxime bond is known for its high stability, especially in comparison to other common linkages.

Linkage TypeHalf-life in Human Plasma (approx.)Key FeaturesReference(s)
Oxime > 7 daysHighly stable, resistant to hydrolysis at physiological pH.[4][9]
Thiosuccinimide (from Maleimide-Thiol) 1-2 daysProne to retro-Michael reaction and thiol exchange.[10][11]
Hydrazone Hours to daysLess stable than oximes, hydrolysis is acid-catalyzed.[4]
Amide > 1 yearExtremely stable.[12]
Thioether Very HighGenerally considered highly stable.[13]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Manual SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin using a base-free carbodiimide activation method to minimize side reactions.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound (CAS 123106-21-8)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling of Standard Fmoc-Amino Acids:

    • Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin as in step 3.

    • Repeat the deprotection and coupling cycle for each standard amino acid in the sequence.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes. Do not add a base.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored by a ninhydrin test.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]

    • Confirm the identity of the purified aminooxy-peptide by mass spectrometry.

Protocol 2: Oxime Ligation of an Aminooxy-Peptide to an Aldehyde-Containing Molecule

This protocol describes the conjugation of a purified aminooxy-peptide to a molecule containing an aldehyde group.

Materials:

  • Purified aminooxy-peptide

  • Aldehyde-functionalized molecule (e.g., drug, fluorophore)

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 100 mM Sodium acetate buffer, pH 4.5-5.5

  • RP-HPLC system for monitoring and purification

Procedure:

  • Dissolve Reactants: Dissolve the aminooxy-peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the aldehyde-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer to the desired concentration (typically 1.1-1.5 equivalents relative to the peptide).

  • Ligation Reaction:

    • Combine the solutions of the aminooxy-peptide and the aldehyde-containing molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the components.

  • Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at different time points and analyzing them by RP-HPLC. The formation of the product will be indicated by a new peak with a different retention time.

  • Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

SPPS_and_Oxime_Ligation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Ligation Oxime Ligation Resin Start: Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat n times Wash1->Repeat Couple_Aoa Couple this compound (DIC/Oxyma) Wash1->Couple_Aoa Repeat->Deprotection1 Deprotection2 Final Fmoc Deprotection Couple_Aoa->Deprotection2 Cleavage Cleavage from Resin (TFA cocktail) Deprotection2->Cleavage Purify_Peptide Purify Aminooxy-Peptide (RP-HPLC) Cleavage->Purify_Peptide Ligation Mix & Incubate (pH 4.5-5.5, Aniline catalyst) Purify_Peptide->Ligation Aldehyde Aldehyde-Drug Conjugate Aldehyde->Ligation Purify_PDC Purify Peptide-Drug Conjugate (RP-HPLC) Ligation->Purify_PDC Characterize Characterize (MS, HPLC) Purify_PDC->Characterize Final_PDC Final Product: Peptide-Drug Conjugate Characterize->Final_PDC

Caption: Workflow for synthesizing a peptide-drug conjugate using this compound.

Oxime_Ligation_Mechanism Reactants Peptide-O-NH₂ Aldehyde-Drug (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants:p1->Hemiaminal + H⁺ Reactants:p2->Hemiaminal Catalyst Aniline Catalyst Intermediate Schiff Base Intermediate (with Aniline) Catalyst->Intermediate Reacts with Aldehyde Intermediate->Hemiaminal + Peptide-O-NH₂ - Aniline Product Peptide-O-N=CH-Drug Oxime Bond Hemiaminal->Product - H₂O

Caption: Aniline-catalyzed mechanism of oxime ligation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Fmoc-AOAc-OH

Introduction

Fmoc-aminooxyacetic acid (this compound) is a bifunctional molecule widely utilized in peptide synthesis, bioconjugation, and medicinal chemistry.[1][2] It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions but readily cleaved by bases, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[] The aminooxy functional group provides a versatile handle for forming stable oxime linkages with carbonyl-containing molecules, a key reaction in bioconjugation and the development of complex biomolecules.[1] Understanding the solubility and stability of this compound in various solvents is critical for its effective use, ensuring optimal reaction kinetics, minimizing side reactions, and achieving high purity and yield in synthetic workflows.[][4]

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols for determining these parameters and visual workflows to aid in experimental design.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[2] Its structure consists of a hydrophobic Fmoc group and a more polar aminooxyacetic acid moiety, which dictates its solubility characteristics in different solvent systems.

PropertyValueReference
Synonyms (Fmoc-Aminooxy)acetic acid, Fmoc-Aoa-OH[1][2]
CAS Number 123106-21-8[1][2][5]
Molecular Formula C₁₇H₁₅NO₅[1][2][5]
Molecular Weight 313.30 g/mol [1][5][6]
Appearance White crystalline powder[1][2]
Melting Point 121 - 138 °C[2]
Storage Conditions 0 - 8 °C[2]

Solubility Profile of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in synthetic applications, particularly in SPPS, where inefficient dissolution can lead to poor coupling efficiency and incomplete reactions.[4][7] this compound's amphiphilic nature—possessing both the large, nonpolar Fmoc group and a polar acid function—results in good solubility in polar aprotic solvents.[1][8]

Qualitative Solubility Data

SolventAbbreviationTypeQualitative SolubilityNotes
N,N-Dimethylformamide DMFPolar AproticHighly SolubleA standard solvent for SPPS; Fmoc-amino acids generally exhibit excellent solubility.[][10]
Dimethyl Sulfoxide DMSOPolar AproticHighly SolubleKnown to dissolve even difficult-to-solubilize Fmoc derivatives.[6][7]
N-Methyl-2-pyrrolidone NMPPolar AproticHighly SolubleA common alternative to DMF with similar solvating properties for Fmoc-amino acids.[][11]
Tetrahydrofuran THFPolar AproticSolubleA suitable solvent for many SPPS applications.[6][11]
Dichloromethane DCMNonpolar AproticSolubleOften used in SPPS, though sometimes less effective for more polar derivatives.[6][11]
Water H₂OPolar ProticSparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[4][8]
Methanol / Ethanol MeOH / EtOHPolar ProticSparingly to Moderately SolubleSolubility is limited by the nonpolar Fmoc group.
Acetonitrile ACNPolar AproticSparingly SolubleGenerally not a preferred solvent for dissolving Fmoc-amino acids.[12]

Factors Influencing Solubility:

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and NMP are most effective.[7]

  • Temperature: Solubility generally increases with temperature, although this may also accelerate degradation.[7]

  • Purity: The presence of impurities can alter the solubility of the compound.[7]

  • Water Content: In aprotic solvents, even small amounts of water can decrease the solubility of hydrophobic compounds.[7]

Stability Profile of this compound

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. This group is designed for removal under basic conditions, typically with a piperidine solution in SPPS.[][13] Therefore, exposure to basic environments, even weak bases, can lead to premature deprotection.

Stability Considerations

ConditionStabilityNotes and Potential Degradation Pathways
Acidic Conditions Generally StableThe Fmoc group is stable to acids, which is a key advantage of Fmoc-based chemistry.[14]
Basic Conditions LabileThe Fmoc group is cleaved by primary and secondary amines (e.g., piperidine) and other bases. The degradation product is dibenzofulvene.
In DMF Moderate StabilityDMF can contain dimethylamine impurities from spontaneous breakdown, which can slowly cleave the Fmoc group over time, leading to impurities.[11]
In NMP Moderate StabilitySome studies indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[11]
Thermal Stress Temperature DependentHigh temperatures (e.g., >100°C) can cause thermal cleavage of the Fmoc group, even in the absence of a base.[15]
Oxidative Stress Data not availableWhile the Fmoc group is robust, the aminooxy moiety could be susceptible to oxidation. The boronic acid group in a peptide derivative was shown to be cleaved by oxidation, suggesting functional group sensitivity.[16]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the quantitative solubility of this compound in a specific solvent at a set temperature.[9]

Materials:

  • This compound

  • Selected analytical-grade solvents (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Create a series of standard solutions of this compound at known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with the solvent to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Protocol for Stability Assessment Using a Stability-Indicating HPLC Method

This protocol outlines how to evaluate the stability of this compound in a solvent over time and under specific conditions. A stability-indicating method is one that can separate the intact compound from its degradation products.[17]

Materials:

  • This compound

  • HPLC-grade solvents

  • HPLC system with a photodiode array (PDA) or UV detector

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled storage chambers (e.g., ovens, refrigerators)

Procedure:

  • Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products (e.g., dibenzofulvene, free aminooxyacetic acid). A gradient reversed-phase method is typically suitable.[18]

  • Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.[19]

  • Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., DMF) at a known concentration.

  • Stability Study:

    • Aliquot the solution into several sealed vials.

    • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

    • Establish time points for analysis (e.g., T=0, 24h, 48h, 1 week).

  • HPLC Analysis: At each time point, inject a sample onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the intact this compound.

    • Monitor for the appearance of new peaks, which indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards Prepare HPLC Standard Solutions hplc Analyze by HPLC prep_standards->hplc For Calibration prep_sample Add Excess this compound to Solvent equilibrate Equilibrate for 24-48h (Controlled Temperature) prep_sample->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Aliquot & Dilute Supernatant centrifuge->aliquot aliquot->hplc calculate Calculate Solubility vs. Calibration Curve hplc->calculate

Caption: Workflow for Solubility Determination.

experimental_workflow_stability cluster_setup Setup cluster_study Stability Study cluster_analysis Analysis method_dev Develop & Validate Stability-Indicating HPLC Method hplc_analysis Analyze Samples by HPLC method_dev->hplc_analysis Use Validated Method prep_solution Prepare this compound Stock Solution storage Store Aliquots under Defined Conditions (Temp, Time, Light) prep_solution->storage sampling Sample at Predetermined Time Points (T=0, T=x, T=y) storage->sampling sampling->hplc_analysis data_analysis Quantify Remaining Analyte & Detect Degradants hplc_analysis->data_analysis

Caption: Workflow for Stability Assessment.

logical_relationship_bioconjugation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve Dissolve this compound in Suitable Solvent (e.g., DMF, DMSO) mixing Combine Reactants dissolve->mixing carbonyl_mol Prepare Carbonyl-Containing Molecule (Aldehyde/Ketone) in Buffer carbonyl_mol->mixing oxime_formation Oxime Ligation Reaction (pH ~4-5) mixing->oxime_formation purify Purify Conjugate (e.g., HPLC, Dialysis) oxime_formation->purify characterize Characterize Product (e.g., MS, NMR) purify->characterize

Caption: General Workflow for Oxime Ligation.

Conclusion

This compound is a vital reagent for chemical biology and drug development, with its utility being highly dependent on its solubility and stability. It is highly soluble in common polar aprotic solvents such as DMF, DMSO, and NMP, which are standard in peptide synthesis and bioconjugation. However, its stability is limited in the presence of basic impurities, particularly in solvents like DMF and NMP, where degradation can occur over time. For applications requiring precise concentrations and high purity, it is recommended that solutions be prepared fresh. The provided protocols offer robust frameworks for researchers to quantitatively assess the solubility and stability of this compound in their specific experimental contexts, ensuring more reliable and reproducible results.

References

An In-Depth Technical Guide to Fmoc-AOAc-OH as a Linker: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-AOAc-OH, chemically known as (Fmoc-aminooxy)acetic acid, is a heterobifunctional linker widely employed in bioconjugation, peptide synthesis, and drug development. Its utility lies in the strategic placement of a terminal carboxylic acid and an Fmoc-protected aminoxy group. This configuration allows for its incorporation into molecules through standard amide bond formation, while the deprotected aminoxy group can subsequently react with aldehydes or ketones to form a stable oxime bond. This highly selective and bioorthogonal ligation chemistry is central to its function as a versatile linker. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its performance, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is a white crystalline powder valued for its versatility in chemical synthesis.[1] The key functional components of this linker are the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the aminoxy functionality, and the carboxylic acid. The Fmoc group provides a stable protecting group for the highly reactive aminoxy moiety, which can be selectively removed under basic conditions, a standard procedure in solid-phase peptide synthesis (SPPS).[1] The carboxylic acid allows for the covalent attachment of the linker to primary amines, such as those on the side chain of lysine residues in proteins, forming a stable amide bond.

PropertyValue
Synonyms Fmoc-Aoa-OH, (Fmoc-aminooxy)acetic acid
CAS Number 123106-21-8
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.28 g/mol
Appearance White crystalline powder
Purity 97 - 100% (Assay by titration)
Storage Conditions 0 - 8 °C

Mechanism of Action: Oxime Ligation

The primary mechanism of action for this compound as a linker is through oxime ligation . This bioorthogonal reaction involves the formation of a stable oxime bond from the condensation of the deprotected aminoxy group with an aldehyde or a ketone.[2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[2]

Uncatalyzed Oxime Ligation

The uncatalyzed formation of an oxime proceeds in a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminoxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate.[2]

  • Dehydration: The intermediate undergoes dehydration to form the stable C=N-O linkage of the oxime.[2]

The reaction rate is pH-dependent, with a slightly acidic environment (pH 4-5) generally being optimal for the uncatalyzed reaction.[2]

Catalyzed Oxime Ligation

To enhance the reaction rate at neutral pH, catalysts such as aniline and its derivatives are often employed.[3][4] The aniline-catalyzed mechanism provides an alternative, lower-energy pathway:

  • Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion), which is more electrophilic than the starting carbonyl.[2]

  • Transimination: The aminoxy-containing molecule then attacks the highly reactive Schiff base intermediate.

  • Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, eliminating the aniline catalyst and yielding the final oxime product.[2]

cluster_uncatalyzed Uncatalyzed Oxime Ligation cluster_catalyzed Aniline-Catalyzed Oxime Ligation Aldehyde/Ketone_U Aldehyde/Ketone (R-C=O) Intermediate_U Carbinolamine Intermediate Aldehyde/Ketone_U->Intermediate_U Nucleophilic Attack Aminoxy_U Aminoxy Group (R'-ONH2) Aminoxy_U->Intermediate_U Oxime_U Oxime (R-C=N-OR') Intermediate_U->Oxime_U Dehydration Aldehyde/Ketone_C Aldehyde/Ketone (R-C=O) Schiff_Base Schiff Base Intermediate Aldehyde/Ketone_C->Schiff_Base Aniline Aniline Aniline->Schiff_Base Formation Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate Aminoxy_C Aminoxy Group (R'-ONH2) Aminoxy_C->Tetrahedral_Intermediate Transimination Oxime_C Oxime (R-C=N-OR') Tetrahedral_Intermediate->Oxime_C Elimination of Aniline Start Start: Resin-bound peptide with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection: 20% piperidine in DMF Start->Deprotection Wash1 2. Wash: DMF Deprotection->Wash1 Coupling 3. Coupling: - this compound - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 4. Wash: DMF, DCM Coupling->Wash2 End End: Resin-bound peptide with This compound incorporated Wash2->End Start Start: - Aldehyde/Ketone-functionalized Protein - Aminoxy-functionalized Molecule Reaction_Setup 1. Reaction Setup: - Dissolve reactants in buffer (pH 6.0-7.0) - Add aniline catalyst (optional) Start->Reaction_Setup Incubation 2. Incubation: - 1-2 hours at room temperature or overnight at 4°C Reaction_Setup->Incubation Monitoring 3. Monitoring (Optional): - LC-MS or SDS-PAGE Incubation->Monitoring Purification 4. Purification: - Size-exclusion chromatography or dialysis Monitoring->Purification End End: Purified Protein Conjugate Purification->End

References

An Introductory Guide to Fmoc-Aminooxy-Acetic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the core principles, applications, and experimental protocols of (Fmoc-aminooxy)acetic acid, a versatile heterobifunctional linker in modern bioconjugation and peptide chemistry.

Introduction

(Fmoc-aminooxy)acetic acid (Fmoc-Aoa-OH) is a valuable chemical tool widely utilized in peptide synthesis, drug development, and bioconjugation.[1][2] Its structure features a carboxylic acid, a stable Fmoc-protected aminooxy group, and a short alkyl spacer. This unique arrangement allows for the selective and sequential formation of two different stable chemical bonds: an amide bond via the carboxylic acid and an oxime bond through the deprotected aminooxy group. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, providing an orthogonal protection strategy essential in complex multi-step syntheses.[3]

The deprotected aminooxy group exhibits high chemoselectivity for aldehydes and ketones, forming a stable oxime linkage under mild, aqueous conditions. This bioorthogonal reaction is a cornerstone of modern chemical biology, enabling the precise ligation of molecules in complex biological environments.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of Fmoc-aminooxy-acetic acid, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Physicochemical Properties

Fmoc-aminooxy-acetic acid is typically a white crystalline powder with good solubility in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Its solubility in aqueous solutions is limited but can be enhanced at neutral or basic pH due to the deprotonation of the carboxylic acid.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₅NO₅[1]
Molecular Weight 313.30 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 121 - 138 °C[1]
Storage Conditions 0 - 8 °C, protect from moisture[1]
Purity ≥95% (HPLC)[6]
Solubility Soluble in DCM, THF, DMF, and DMSO[5]

Synthesis of (Fmoc-aminooxy)acetic acid

The synthesis of (Fmoc-aminooxy)acetic acid can be achieved through a multi-step process starting from readily available precursors. A general synthetic route involves the protection of an aminooxy precursor, followed by the introduction of the acetic acid moiety, and finally the installation of the Fmoc protecting group. While various specific routes exist, a common strategy is outlined below.

cluster_synthesis Synthesis of (Fmoc-aminooxy)acetic acid start Aminooxyacetic acid hemihydrochloride step1 Dissolve in aqueous NaHCO₃ start->step1 1. Starting Material step2 Add Fmoc-OSu in Dioxane step1->step2 2. Fmoc Protection step3 Stir at room temperature step2->step3 3. Reaction step4 Acidify with HCl step3->step4 4. Work-up step5 Extract with Ethyl Acetate step4->step5 step6 Dry, concentrate, and purify step5->step6 product (Fmoc-aminooxy)acetic acid step6->product 5. Final Product cluster_spps Incorporation of Fmoc-Aoa-OH in SPPS resin Peptide-Resin (free N-terminus) deprotection Fmoc Deprotection (if applicable) resin->deprotection coupling Couple Fmoc-Aoa-OH (HBTU/DIEA in DMF) resin->coupling 1. Swell Resin deprotection->coupling wash Wash Resin (DMF, DCM) coupling->wash 2. Couple next_cycle Continue Peptide Synthesis or Final Deprotection & Cleavage wash->next_cycle 3. Wash cluster_ligation Oxime Ligation Workflow start Aminooxy-functionalized Molecule mix Mix Reactants in Buffer (pH 4.5-7.0) start->mix carbonyl Aldehyde/Ketone-containing Molecule carbonyl->mix catalyst Add Catalyst (optional) (e.g., Aniline) mix->catalyst react Incubate at RT or 37°C catalyst->react purify Purify Conjugate (e.g., HPLC, SEC) react->purify product Stable Oxime Conjugate purify->product cluster_gpcr Probing GPCR Signaling with an Aminooxy-derived Probe Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binds G_Protein G Protein (α, β, γ) GPCR->G_Protein 2. Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Produces Downstream Downstream Signaling Second_Messenger->Downstream 5. Activates Probe Fluorescent Probe (Aminooxy-conjugated) Probe->Ligand Covalently attached via oxime bond

References

Fmoc-Aoa-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique characteristics and applications of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH), a versatile building block in modern peptide chemistry. It provides a detailed comparison with other common Fmoc-protected amino acids, offering insights into its performance in solid-phase peptide synthesis (SPPS), and highlighting its pivotal role in the development of sophisticated bioconjugates and peptide-based therapeutics.

Introduction to Fmoc-Aoa-OH

Fmoc-Aoa-OH is a non-proteinogenic amino acid derivative distinguished by the presence of an aminooxy functional group.[1] This unique feature allows for the chemoselective formation of stable oxime bonds with molecules containing an aldehyde or ketone group.[2] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminooxy moiety ensures its compatibility with the widely used Fmoc-based solid-phase peptide synthesis strategy.[3] This strategic combination of a bioorthogonal handle and a standard protecting group makes Fmoc-Aoa-OH an invaluable tool for creating complex peptide architectures, including peptide-drug conjugates, peptide-based biosensors, and surface-immobilized peptides.[1][4]

Physicochemical Properties

Fmoc-Aoa-OH is a white crystalline powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fmoc-Aoa-OH

PropertyValue
Synonyms (Fmoc-aminooxy)acetic acid, Fmoc-AOAc-OH
CAS Number 123106-21-8
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.30 g/mol
Appearance White crystalline powder
Purity Typically ≥98%
Storage Conditions 2-8°C

Performance in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of any amino acid into a growing peptide chain during SPPS is critically dependent on its coupling efficiency and the ease of deprotection of the N-terminal protecting group in subsequent steps. While direct, quantitative head-to-head comparative studies detailing the coupling and deprotection kinetics of Fmoc-Aoa-OH against all other Fmoc-amino acids are not extensively available in the literature, performance characteristics can be inferred from its structure and available research.

Coupling Efficiency

The coupling efficiency of an Fmoc-amino acid is influenced by factors such as steric hindrance around the alpha-carbon and the reactivity of the activated carboxylic acid. Fmoc-Aoa-OH, lacking a bulky side chain at the alpha-position, is expected to exhibit high coupling efficiency, comparable to that of sterically non-hindered amino acids like Fmoc-Gly-OH and Fmoc-Ala-OH.[] However, the electronic properties of the aminooxy group might slightly influence the reactivity of the carboxyl group.

Table 2: Comparative Coupling Efficiency of Fmoc-Aoa-OH and Other Fmoc-Protected Amino Acids (Qualitative)

Fmoc-Amino AcidExpected Coupling EfficiencyFactors Influencing Coupling
Fmoc-Aoa-OH HighMinimal steric hindrance.
Fmoc-Gly-OH Very HighNo steric hindrance from the side chain.[]
Fmoc-Ala-OH Very HighMinimal steric hindrance from the methyl side chain.[]
Fmoc-Val-OH Moderate to Highβ-branched side chain can introduce steric hindrance.[]
Fmoc-Leu-OH HighNon-polar, aliphatic side chain is generally well-tolerated.
Fmoc-Phe-OH HighAromatic side chain is generally well-tolerated.[]
Deprotection Rate

The rate of Fmoc group removal is generally consistent across most amino acids under standard conditions (e.g., 20% piperidine in DMF).[6] The structure of the amino acid side chain typically does not significantly impact the kinetics of this base-mediated elimination reaction. Therefore, the deprotection rate of the Fmoc group from an N-terminal Aoa residue is expected to be standard and comparable to that of other common amino acids.

Table 3: Comparative Fmoc Deprotection Rates (Qualitative)

Fmoc-Amino AcidExpected Deprotection RateNotes
Fmoc-Aoa-OH StandardNo structural features are expected to significantly impede deprotection.
Fmoc-Gly-OH StandardNo side chain interference.[]
Fmoc-Ala-OH StandardNo side chain interference.[]
Fmoc-Val-OH Standardβ-branching generally does not significantly impede deprotection.[]
Fmoc-Leu-OH StandardGenerally follows typical deprotection kinetics.
Fmoc-Phe-OH StandardGenerally follows typical deprotection kinetics.[]

Experimental Protocols

Protocol for Incorporation of Fmoc-Aoa-OH into a Peptide Sequence via SPPS

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide incorporating an Fmoc-Aoa-OH residue.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Aoa-OH

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and then DMF (3 times).

  • Amino Acid Coupling (for standard amino acids and Fmoc-Aoa-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a few beads of the resin and wash them thoroughly with DMF.

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling should be performed.

  • Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for One-Pot Fmoc-Deprotection and Oxime Ligation

This protocol describes a rapid and efficient method for the deprotection of the Fmoc group from an Aoa-containing peptide followed by immediate oxime ligation.[7]

Materials:

  • Fmoc-Aoa-containing peptide (purified)

  • Deprotection solution: 30% piperidine in anhydrous DMF (v/v)

  • Quenching solution: Trifluoroacetic acid (TFA)

  • Aldehyde or ketone-containing molecule for ligation

  • Catalyst: Aniline

  • Anhydrous DMF

  • Acetone

Procedure:

  • Fmoc Deprotection: Dissolve the Fmoc-Aoa-containing peptide in the pre-heated (75°C) deprotection solution. Incubate for 1 minute at 75°C.

  • Quenching: Quench the reaction by adding neat TFA (~30% v/v).

  • Oxime Ligation:

    • Add a solution of the aldehyde or ketone-containing molecule (e.g., 100 equivalents) and aniline (2 equivalents) in anhydrous DMF.

    • Mix the reaction for 5 minutes at 75°C.

  • Reaction Quenching: Quench the ligation reaction with acetone (10% v/v).

  • Purification: Purify the resulting oxime-linked peptide conjugate by RP-HPLC.

Key Applications and Workflows

The unique functionality of Fmoc-Aoa-OH enables a variety of advanced applications in chemical biology and drug development.

Synthesis of Peptide-Drug Conjugates (PDCs)

Fmoc-Aoa-OH is instrumental in the site-specific conjugation of therapeutic payloads to peptides. The aminooxy group provides a bioorthogonal handle for attaching drugs that have been modified to contain an aldehyde or ketone. This approach allows for precise control over the drug-to-peptide ratio and the site of attachment, leading to more homogeneous and well-defined PDCs.

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Oxime Ligation cluster_Application Therapeutic Application Resin Resin AA_coupling Couple Fmoc-AA-OH Resin->AA_coupling Standard Cycles Fmoc_Aoa_coupling Couple Fmoc-Aoa-OH AA_coupling->Fmoc_Aoa_coupling Site-specific incorporation Cleavage Cleavage & Deprotection Fmoc_Aoa_coupling->Cleavage Aoa_Peptide Purified Aoa-Peptide Cleavage->Aoa_Peptide Ligation Oxime Bond Formation Aoa_Peptide->Ligation Drug Aldehyde/Ketone- modified Drug Drug->Ligation PDC Purified Peptide-Drug Conjugate Ligation->PDC Targeting Targeted Delivery PDC->Targeting Drug_Release Drug Release at Target Site Targeting->Drug_Release

Workflow for the synthesis of a peptide-drug conjugate using Fmoc-Aoa-OH.
Development of Peptide-Based Biosensors

The ability to immobilize peptides onto surfaces in a controlled orientation is crucial for the development of sensitive and specific biosensors. Peptides containing an Aoa residue can be readily attached to aldehyde- or ketone-functionalized surfaces, such as glass slides or gold nanoparticles, through oxime ligation. This oriented immobilization ensures that the peptide's recognition domain is accessible for binding to its target analyte.

Biosensor_Fabrication_Workflow cluster_Peptide_Synthesis Peptide Synthesis & Purification cluster_Surface_Prep Surface Preparation cluster_Immobilization Peptide Immobilization cluster_Detection Analyte Detection SPPS Fmoc-SPPS with Fmoc-Aoa-OH Purification HPLC Purification SPPS->Purification Aoa_Peptide Aoa-containing Peptide Purification->Aoa_Peptide Immobilization Oxime Ligation Aoa_Peptide->Immobilization Surface Sensor Surface (e.g., glass, gold) Functionalization Surface Functionalization with Aldehyde/Ketone Groups Surface->Functionalization Activated_Surface Activated Surface Functionalization->Activated_Surface Activated_Surface->Immobilization Biosensor Functional Biosensor Immobilization->Biosensor Binding Specific Binding Biosensor->Binding Analyte Target Analyte Analyte->Binding Signal Signal Generation Binding->Signal

Workflow for the fabrication of a peptide-based biosensor.

Conclusion

Fmoc-Aoa-OH stands out among Fmoc-protected amino acids due to its unique aminooxy functionality, which opens up a vast landscape of possibilities for advanced peptide modification and conjugation. Its performance in SPPS is comparable to that of other non-hindered amino acids, allowing for its straightforward incorporation into peptide sequences using standard protocols. The ability to form stable oxime bonds under mild conditions makes Fmoc-Aoa-OH an indispensable tool for researchers, scientists, and drug development professionals aiming to create next-generation peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and workflows provided in this guide serve as a valuable resource for harnessing the full potential of this versatile building block.

References

A Technical Guide to Fmoc-AOAc-OH: Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AOAc-OH, chemically known as ({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}oxy)acetic acid, is a crucial building block in peptide synthesis and bioconjugation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its controlled incorporation into peptide sequences, while the aminooxy functionality enables the chemoselective formation of stable oxime bonds with carbonyl-containing molecules. This technical guide provides an in-depth overview of the commercial sources, purity specifications, and analytical methodologies for this compound, serving as a vital resource for researchers and professionals in drug development and related fields.

Commercial Availability and Purity Specifications

This compound is available from a range of commercial suppliers. The purity of the compound is a critical parameter that can significantly impact the outcome of synthetic procedures. High-purity this compound is essential to minimize the introduction of impurities that can lead to side reactions and complicate the purification of the final product. The table below summarizes the typical purity specifications from various suppliers. It is important to note that lot-to-lot variability can exist, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific data.

SupplierCatalog NumberPurity SpecificationAnalytical Method
Chemuniverse P8739895%[1]Not Specified
Ambeed A152880Not SpecifiedNot Specified
American Custom Chemicals Corporation CHM0155509Not SpecifiedNot Specified
CymitQuimica IN-DA009B0D>98%[2]HPLC
CymitQuimica 10-F33059598.0%[2]Not Specified
CymitQuimica 54-BIBP1076>98%[2]Not Specified
Santa Cruz Biotechnology sc-253818Not SpecifiedRefer to CoA[3]
Various Suppliers on ChemicalBook N/AVariesVaries

Understanding Potential Impurities

The synthesis and storage of Fmoc-protected amino acids can lead to the formation of several impurities. While specific data for this compound is limited, common impurities found in other Fmoc-amino acids can be anticipated. These include:

  • Free Aminooxyacetic Acid: Resulting from the incomplete reaction during the introduction of the Fmoc group or its premature cleavage during storage.

  • Dipeptide Formation: The reaction of the Fmoc-donating reagent with an already formed this compound molecule can lead to the formation of a dipeptide-like impurity.

  • Residual Reagents and Solvents: Impurities from the synthetic process, such as unreacted starting materials or solvents used in purification, may be present.

  • Degradation Products: Improper storage conditions, such as exposure to moisture or elevated temperatures, can lead to the degradation of the compound.

Experimental Protocols

Synthesis of this compound

A general method for the Fmoc protection of amino acids involves the reaction of the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

  • Aminooxyacetic acid hemihydrochloride

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve aminooxyacetic acid hemihydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Reaction: To the stirred solution, add Fmoc-OSu (1 equivalent) portion-wise. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with hexane to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. For Fmoc-amino acids, mixtures of ethyl acetate and a non-polar solvent like hexane or heptane are often employed.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane or heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent mixture (ethyl acetate/hexane).

  • Drying: Dry the purified crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for determining the purity of Fmoc-protected amino acids.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4][5]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 30% to 90% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 220 nm or 254 nm.[5]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Injection: Inject a suitable volume (e.g., 10-20 µL) onto the HPLC system.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aminooxyacetic Acid Aminooxyacetic Acid Dissolution in Dioxane/Aq. NaHCO3 Dissolution in Dioxane/Aq. NaHCO3 Aminooxyacetic Acid->Dissolution in Dioxane/Aq. NaHCO3 Fmoc-OSu Fmoc-OSu Addition of Fmoc-OSu Addition of Fmoc-OSu Fmoc-OSu->Addition of Fmoc-OSu Dissolution in Dioxane/Aq. NaHCO3->Addition of Fmoc-OSu Stirring & Monitoring Stirring & Monitoring Addition of Fmoc-OSu->Stirring & Monitoring Dilution & Hexane Wash Dilution & Hexane Wash Stirring & Monitoring->Dilution & Hexane Wash Acidification Acidification Dilution & Hexane Wash->Acidification Ethyl Acetate Extraction Ethyl Acetate Extraction Acidification->Ethyl Acetate Extraction Drying & Concentration Drying & Concentration Ethyl Acetate Extraction->Drying & Concentration Crude this compound Crude this compound Drying & Concentration->Crude this compound

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_start Starting Material cluster_recrystallization Recrystallization cluster_isolation Isolation cluster_final Final Product Crude this compound Crude this compound Dissolution in Hot Ethyl Acetate Dissolution in Hot Ethyl Acetate Crude this compound->Dissolution in Hot Ethyl Acetate Addition of Hexane Addition of Hexane Dissolution in Hot Ethyl Acetate->Addition of Hexane Cooling & Crystallization Cooling & Crystallization Addition of Hexane->Cooling & Crystallization Vacuum Filtration Vacuum Filtration Cooling & Crystallization->Vacuum Filtration Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Drying under Vacuum Drying under Vacuum Washing with Cold Solvent->Drying under Vacuum Pure this compound Pure this compound Drying under Vacuum->Pure this compound

Caption: Workflow for the purification of this compound by recrystallization.

Conclusion

The quality and purity of this compound are paramount for its successful application in research and development. This guide has provided a comprehensive overview of the commercial landscape, highlighting the importance of verifying purity specifications through Certificates of Analysis. The detailed experimental protocols for synthesis, purification, and HPLC analysis offer practical guidance for researchers. By understanding the potential impurities and employing robust analytical methods, scientists and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Aminooxyacetic Acid (Fmoc-AOAc-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH) is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a terminal aminooxy group. This functional group is particularly valuable for the chemoselective ligation of peptides to molecules containing an aldehyde or ketone moiety, forming a stable oxime bond. This methodology is widely employed in the development of peptide conjugates, such as glycopeptides, antibody-drug conjugates (ADCs), and surface-immobilized peptides for interaction studies.[1][2]

The standard SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.[3] While the incorporation of this compound follows this general principle, specific modifications to the coupling protocol are crucial to prevent side reactions and ensure high yields. A common issue is the over-acylation of the aminooxy nitrogen when using standard base-activated coupling methods.[1] Research has shown that using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent without a strong base additive significantly suppresses this side reaction, leading to higher purity and near-quantitative yields of the desired aminooxy-functionalized peptide.[1][4]

These application notes provide a comprehensive protocol for the successful incorporation of this compound into a peptide sequence using an optimized coupling strategy, followed by standard procedures for peptide cleavage and deprotection.

Data Presentation

Quantitative parameters for the successful synthesis of peptides containing an aminooxyacetic acid moiety are summarized below. These values are based on a standard 0.1 mmol synthesis scale.

Table 1: Reagents and Conditions for SPPS Cycle

Step Reagent/Solvent Volume/Mass (for 0.1 mmol scale) Duration
Resin Swelling N,N-Dimethylformamide (DMF) 10 mL / g of resin 30-60 min
Fmoc Deprotection 20% Piperidine in DMF 5 mL (x2) 2 x 10-15 min[5]
Washing DMF 5-10 mL (x5) ~5 min
Standard Coupling Fmoc-Amino Acid (Std.) 4 eq. (0.4 mmol) 1-2 hours
Coupling Reagent (e.g., HCTU) 4 eq. (0.4 mmol) 1-2 hours
Base (e.g., DIPEA) 8 eq. (0.8 mmol) 1-2 hours
This compound Coupling See Table 2 - -

| Final Cleavage | See Table 3 | 5-10 mL / 100 mg resin | 1.5-3 hours[6][7] |

Table 2: Comparative Coupling Conditions for this compound (0.1 mmol scale)

Method This compound Coupling Reagent Base (DIPEA) Additive Expected Yield Notes
Standard (e.g., HBTU) 10 eq. HBTU (10 eq.) 20 eq. - ~45-65%[4] Prone to over-acylation of the aminooxy nitrogen, leading to impurities.[1]

| Optimized (DIC) | 10 eq. | DIC (10 eq.) | None | - | >90% [4] | Recommended Method. Avoids base-mediated side reactions, resulting in a cleaner product and higher yield.[1] |

Table 3: Common Cleavage Cocktails for Final Deprotection

Reagent Name Composition (v/v/v/w) Target Residues / Use Case
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2) General purpose for peptides without sensitive residues like Cys, Met, or Trp.[7][8]
Reagent K TFA / Water / Phenol / Thioanisole / EDT Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[8]
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5) Standard cleavage for most peptides.[6]

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.

Experimental Protocols

The following protocols describe a manual procedure for incorporating this compound at the N-terminus of a peptide synthesized on a Rink Amide resin (for a C-terminal amide). The synthesis scale is assumed to be 0.1 mmol.

Resin Preparation and Swelling
  • Place the Rink Amide resin (e.g., 140 mg, 0.7 mmol/g loading) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[5]

  • Drain the DMF.

Initial Fmoc Group Deprotection
  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 15 minutes.[5]

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

Standard Peptide Chain Elongation (Example Cycle)

Repeat this cycle for each standard amino acid in the sequence.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), a coupling reagent such as HCTU (0.4 mmol, 4 eq.), in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution to begin activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor reaction completion. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated (double coupling).[6]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Deprotection: Perform the Fmoc deprotection as described in Protocol 2 to prepare the N-terminus for the next coupling cycle.

Optimized Coupling of this compound

This protocol should be used for the final coupling step to introduce the aminooxyacetic acid moiety.

  • Ensure the N-terminal Fmoc group of the peptide-resin has been removed according to Protocol 2 and the resin has been thoroughly washed.

  • Activation: In a separate vial, dissolve this compound (1.0 mmol, 10 eq.) in DMF (~3 mL).

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol, 10 eq.) to the solution. Do not add any base (e.g., DIPEA).

  • Coupling: Immediately add the this compound/DIC solution to the peptide-resin.

  • Agitate the reaction mixture for 60 minutes at room temperature.[4]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and then Dichloromethane (DCM) (3 x 10 mL).

Final Cleavage and Peptide Precipitation
  • Dry the washed peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail (e.g., 5 mL of Reagent B: TFA/Phenol/Water/TIPS, 88:5:5:2). For peptides containing the aminooxy group, it is recommended to add free Boc-aminooxyacetic acid (5 eq.) to the cleavage cocktail to act as a scavenger for any carbonyl byproducts.[2]

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Gently agitate the mixture at room temperature for 2 hours.[7]

  • Filter the resin through a fritted funnel and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (~40 mL) of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization.

Visualizations

Workflow for Fmoc-SPPS Incorporation of AOAc-OH

SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Optimized Coupling: This compound + DIC wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 final_product Final Product: Fmoc-AOA-Peptide-Resin wash2->final_product

Caption: General workflow for a single cycle of this compound incorporation in SPPS.

Optimized Coupling Reaction of this compound

Coupling_Reaction cluster_reactants Reactants cluster_intermediate Activation (No Base) cluster_products Products PeptideResin H₂N-Peptide-Resin CoupledPeptide Fmoc-NH-O-CH₂-CO-NH-Peptide-Resin PeptideResin->CoupledPeptide FmocAOAc Fmoc-NH-O-CH₂-COOH (this compound) ActivatedEster [Activated Intermediate] FmocAOAc->ActivatedEster + DIC DIC DIC (Coupling Reagent) ActivatedEster->CoupledPeptide + H₂N-Peptide-Resin Byproduct DIU (Byproduct) ActivatedEster->Byproduct

Caption: Optimized coupling of this compound using DIC to form the desired product.

References

Application Notes and Protocols for Bioconjugation of Proteins using Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a heterobifunctional linker valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] Its structure incorporates three key features:

  • Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for the terminal amine, which can be selectively removed under basic conditions. This allows for orthogonal conjugation strategies where the revealed amine can be used for subsequent modifications.[3]

  • Hydrophilic PEG spacer: A short polyethylene glycol (PEG) spacer enhances the aqueous solubility and stability of the resulting conjugate. PEG linkers are known to reduce immunogenicity and improve the pharmacokinetic properties of bioconjugates.[2][4][5]

  • Terminal Carboxylic Acid: This functional group can be activated to react with primary amines, such as the ε-amino groups of lysine residues on the surface of proteins, to form stable amide bonds.[6][7]

The combination of these features makes this compound a versatile tool for covalently attaching small molecules, peptides, or other biomolecules to proteins in a controlled manner.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][2]

  • PROTACs: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[2]

  • Peptide and Protein Modification: It serves as a building block in peptide synthesis and for modifying proteins to enhance their therapeutic properties, such as solubility and in vivo stability.[6]

  • Bioconjugation Chemistry: The linker facilitates the attachment of biomolecules to various surfaces or other molecules, which is crucial for developing targeted therapies and diagnostic agents.[6]

Data Presentation

The following table summarizes typical quantitative data relevant to bioconjugation reactions using amine-reactive linkers like this compound. The values are illustrative and can vary depending on the specific protein, reaction conditions, and analytical methods used.

ParameterTypical Value/RangeMethod of DeterminationKey Considerations
Linker:Protein Molar Ratio 5:1 to 20:1---Optimization is required to achieve the desired degree of labeling (DoL) while minimizing protein aggregation.[3]
Reaction pH 7.2 - 8.5pH meterHigher pH increases the rate of NHS ester hydrolysis, while lower pH reduces the nucleophilicity of primary amines.[6][8]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CHPLC, Mass SpectrometryLonger reaction times may be needed for less reactive proteins but can increase the risk of protein degradation.[8]
Degree of Labeling (DoL) 1 - 8Mass Spectrometry, UV-Vis SpectroscopyThe DoL can significantly impact the efficacy and toxicity of the bioconjugate.[9]
Conjugation Efficiency 30 - 70%HPLC, SDS-PAGEDependent on protein accessibility of lysine residues and linker stability.
Amide Bond Stability (t½ in plasma) > 90% after 7 daysHPLC, Mass SpectrometryAmide bonds are generally highly stable under physiological conditions.[1]
Purity of Final Conjugate > 95%Size Exclusion Chromatography (SEC), RP-HPLCAggregates and unconjugated species must be removed.[10][11]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • Reaction tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare this compound solution: Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.

  • Prepare EDC and NHS solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A common starting concentration is 100 mM for each.

  • Activation Reaction: a. In a reaction tube, add the this compound solution. b. Add the freshly prepared EDC and NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).[3] c. Mix thoroughly and allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[12]

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the activated this compound-NHS ester to primary amines on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Size Exclusion Chromatography)[10][13]

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: a. Immediately add the activated this compound-NHS ester solution to the protein solution. The molar excess of the linker can be varied (e.g., 5 to 20-fold) to achieve the desired degree of labeling.[3] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.[3]

  • Purification: Purify the protein conjugate using size-exclusion chromatography (SEC) to remove excess linker, byproducts, and any protein aggregates.[10][11][14][15]

Protocol 3: Fmoc Deprotection of the Protein Conjugate (Optional)

This protocol is for the removal of the Fmoc group to expose a primary amine for subsequent conjugation steps.

Materials:

  • Fmoc-AOAc-Protein conjugate

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Deprotection Reaction: Add the Deprotection Solution to the purified Fmoc-AOAc-protein conjugate.

  • Incubation: Incubate for 10-30 minutes at room temperature.

  • Purification: Immediately purify the deprotected protein conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

Mandatory Visualization

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Optional Fmoc Deprotection Fmoc_AOAc This compound EDC_NHS EDC / NHS (Activation Buffer, pH 4.5-6.0) Fmoc_AOAc->EDC_NHS Activated_Linker Fmoc-AOAc-NHS Ester EDC_NHS->Activated_Linker Conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) Activated_Linker->Conjugation Protein Target Protein (PBS, pH 7.2-8.0) Protein->Conjugation Fmoc_Conjugate Fmoc-AOAc-Protein Conjugate Conjugation->Fmoc_Conjugate Quenching Quenching (Tris or Glycine) Fmoc_Conjugate->Quenching SEC Size Exclusion Chromatography Quenching->SEC Purified_Fmoc_Conjugate Purified Fmoc-AOAc-Protein Conjugate SEC->Purified_Fmoc_Conjugate Deprotection 20% Piperidine in DMF Purified_Fmoc_Conjugate->Deprotection Deprotected_Conjugate H2N-AOAc-Protein Conjugate Deprotection->Deprotected_Conjugate SEC_2 Size Exclusion Chromatography Deprotected_Conjugate->SEC_2 Final_Product Purified Deprotected Conjugate SEC_2->Final_Product

Caption: Workflow for protein bioconjugation using this compound.

G cluster_0 This compound cluster_1 Protein cluster_2 Fmoc-AOAc-Protein Conjugate Fmoc-NH Fmoc-NH PEG -(CH2CH2O)2- Carboxyl -CH2COOH plus + Protein_backbone Protein Lysine -Lys-NH2 arrow EDC/NHS Coupling cluster_2 cluster_2 Fmoc-NH_conj Fmoc-NH PEG_conj -(CH2CH2O)2- Amide -CH2CONH-Lys- Protein_backbone_conj Protein cluster_0 cluster_0 cluster_1 cluster_1

Caption: Chemical principle of this compound conjugation to a protein.

G Start Start: Protein & this compound Activation Activate this compound with EDC/NHS Start->Activation Conjugation Conjugate to Protein Activation->Conjugation Purification1 Purify Fmoc-Conjugate (SEC) Conjugation->Purification1 Fmoc_Product Fmoc-Protected Conjugate Purification1->Fmoc_Product Deprotection Fmoc Deprotection (Piperidine/DMF) Purification1->Deprotection Purification2 Purify Deprotected Conjugate (SEC) Deprotection->Purification2 Final_Product Final Amine-Reactive Conjugate Purification2->Final_Product

References

Application Notes and Protocols: Fmoc-AOAc-OH in the Synthesis of Oxime-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH) is a versatile building block widely utilized in peptide synthesis and medicinal chemistry.[1][2] Its key feature is the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on an aminooxyacetic acid moiety.[2] This structure allows for the site-specific incorporation of a highly reactive aminooxy group into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[3] The Fmoc group provides temporary protection of the aminooxy functionality, which is stable to the acidic conditions often used for side-chain deprotection but can be readily removed under mild basic conditions, typically with piperidine.[4][5]

The deprotected aminooxy group can then undergo a highly efficient and chemoselective reaction with an aldehyde or ketone to form a stable oxime bond.[3] This bioorthogonal ligation chemistry is a powerful tool for the synthesis of complex peptide conjugates, including peptide-drug conjugates, radiolabeled peptides for imaging, and modified peptides with enhanced biological properties.[6][7] The stability of the oxime linkage at physiological pH makes it particularly attractive for in vivo applications.[8]

Key Advantages of Using this compound:

  • Compatibility with Fmoc-SPPS: Seamlessly integrates into standard automated or manual Fmoc-based solid-phase peptide synthesis workflows.[3][9]

  • Orthogonal Protection: The Fmoc group is orthogonal to many acid-labile side-chain protecting groups, allowing for selective deprotection and modification.[3][10]

  • Stability: The Fmoc-protected aminooxy group is stable to the repetitive cycles of Fmoc deprotection and coupling during peptide elongation and can also withstand oxidative folding conditions for the synthesis of disulfide-rich peptides.[3][11]

  • Regiospecific Ligation: Enables the precise placement of the aminooxy handle at a specific position within the peptide sequence for controlled conjugation.[3][11]

  • High Ligation Efficiency: The oxime ligation reaction is typically rapid and high-yielding, often proceeding to completion within minutes to a few hours.[3][12][13]

  • Stable Oxime Bond: The resulting oxime linkage is highly stable under physiological conditions.[3]

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in various aspects of drug discovery and development:

  • Peptide-Drug Conjugates (PDCs): Facilitates the targeted delivery of cytotoxic agents to cancer cells by linking them to tumor-homing peptides.[6][7]

  • Radiolabeling: Enables the efficient labeling of peptides with radioisotopes, such as ¹⁸F, for use as PET imaging agents in diagnostics.[3]

  • Bioconjugation: Used to attach peptides to other biomolecules, such as proteins or nucleic acids, as well as to surfaces for the development of biosensors.[1]

  • Modified Peptides: Allows for the introduction of various functionalities to enhance peptide stability, bioavailability, and therapeutic efficacy.[1][14][15]

Quantitative Data Summary

The following table summarizes quantitative data reported in the literature for the synthesis and ligation of peptides containing aminooxy groups derived from this compound.

ParameterValueExperimental ContextReference
Purity of Folded Peptide >90%Purity of folded OTK⁸[Fmoc-Aoa] after oxidative folding.[3]
Ligation Completion (d-glucose) >95% within 5 minOne-pot Fmoc-removal and oxime ligation of OTK⁸[Fmoc-Aoa] with D-glucose at 75 °C.[3]
Purity of Ligation Product >95%Purity of OTK⁸[Aoa-D-glucose] after rapid C18-RP-HPLC purification.
Ligation Completion (General) >95% within 1.5-2 hOxime ligation in pure acetic acid.[12][13]
Purity of Macrocyclic Peptides 83-98%Purity of various macrocyclic peptides synthesized via intramolecular oxime ligation as determined by HPLC.[16]
Yield of Macrocyclic Peptide 82%Yield for the cyclization of a model peptide.[17]

Note: Yields and purities are highly dependent on the specific peptide sequence, reaction conditions, and purification methods.[14]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual incorporation of this compound onto a resin-bound peptide. The procedure can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or EEDQ)[10]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or collidine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Solid-phase synthesis reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[18]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[14]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.[14]

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for a few minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be optimized depending on the sequence.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Cleavage of Side-Chain Protecting Groups and Final Cleavage

Materials:

  • Peptide-resin with the complete sequence including Fmoc-AOAc

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection step with 20% piperidine in DMF as described in Protocol 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid side-chain protecting groups used. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[19]

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Place the mixture at -20°C for at least 30 minutes to facilitate precipitation.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the purified aminooxy-peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: Oxime Ligation of an Aminooxy-Peptide with an Aldehyde or Ketone

This protocol describes a general procedure for the solution-phase oxime ligation.

Materials:

  • Purified aminooxy-peptide

  • Aldehyde- or ketone-containing molecule

  • Aniline or p-phenylenediamine (pPDA) catalyst[3]

  • Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 4-5, or acetic acid)[7][13]

  • Organic co-solvent (e.g., DMF, DMSO), if needed for solubility[8]

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified aminooxy-peptide in the reaction buffer.

    • In a separate vial, dissolve the aldehyde- or ketone-containing molecule. An excess of the carbonyl compound (e.g., 1.5-10 equivalents) is often used.

  • Add Catalyst: Add the aniline or pPDA catalyst to the reaction mixture. A typical concentration is 10-100 mM.[20]

  • Initiate Reaction: Combine the solutions of the aminooxy-peptide and the carbonyl compound.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature or elevated temperature (e.g., 37-75°C) to increase the reaction rate.[3][8]

    • Monitor the reaction progress by RP-HPLC and mass spectrometry.

  • Quenching (Optional): Once the reaction is complete, it can be quenched by adding an excess of a scavenger aldehyde or ketone (e.g., acetone) if unreacted aminooxy-peptide remains.[3]

  • Purification: Purify the oxime-linked peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

Chemical_Reaction_Scheme cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Ligation Oxime Ligation Resin Peptide-Resin Fmoc_Peptide_Resin Fmoc-Aoa-Peptide-Resin Resin->Fmoc_Peptide_Resin Fmoc Deprotection Fmoc_AOAc This compound Coupling Coupling (e.g., HBTU, DIPEA) Fmoc_AOAc->Coupling Coupling->Fmoc_Peptide_Resin Aoa_Peptide H₂N-O-CH₂-CO-Peptide (Aminooxy-Peptide) Fmoc_Peptide_Resin->Aoa_Peptide Cleavage from Resin & Side-chain Deprotection Fmoc_Peptide_Resin->Aoa_Peptide TFA TFA Cocktail Carbonyl R-CHO / R-CO-R' (Aldehyde / Ketone) Aoa_Peptide->Carbonyl Oxime_Peptide R-CH=N-O-CH₂-CO-Peptide (Oxime-Linked Peptide) Aoa_Peptide->Oxime_Peptide Carbonyl->Oxime_Peptide Catalyst Aniline Catalyst pH 4-5

Caption: Chemical reaction scheme for the synthesis of oxime-linked peptides using this compound.

Experimental_Workflow start Start: Peptide Design spps 1. Fmoc-SPPS with This compound Incorporation start->spps cleavage 2. Cleavage from Resin and Side-Chain Deprotection spps->cleavage purification1 3. RP-HPLC Purification of Aminooxy-Peptide cleavage->purification1 characterization1 4. Characterization (MS, HPLC) purification1->characterization1 ligation 5. Oxime Ligation with Aldehyde/Ketone characterization1->ligation purification2 6. RP-HPLC Purification of Oxime-Linked Peptide ligation->purification2 characterization2 7. Final Characterization and Biological Assays purification2->characterization2 end End: Purified Conjugate characterization2->end

Caption: General experimental workflow for preparing oxime-linked peptides.

Signaling_Pathway_Application cluster_PDC Peptide-Drug Conjugate (PDC) cluster_Cell Target Tumor Cell HomingPeptide Tumor-Homing Peptide (with Aoa) OximeLinker Oxime Linker HomingPeptide->OximeLinker Receptor Cell Surface Receptor OximeLinker->Receptor Binding Drug Cytotoxic Drug (with Aldehyde) Drug->OximeLinker Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Proteolytic Cleavage Apoptosis Apoptosis DrugRelease->Apoptosis Induces

Caption: Application of oxime ligation in targeted drug delivery via a Peptide-Drug Conjugate.

References

Application Notes and Protocols: A Step-by-Step Guide to the Fmoc Deprotection of Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, allowing for orthogonal protection strategies.[1][2] Fmoc-AOAc-OH, or (Fmoc-aminooxy)acetic acid, is a valuable building block used to introduce an aminooxy functional group, which is useful for forming stable oxime linkages in bioconjugation and drug delivery applications.[3]

This document provides a detailed protocol for the solution-phase deprotection of this compound to yield aminoxyacetic acid (AOAc-OH). The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction.[2] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine. This leads to a β-elimination, releasing the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which can be removed during the workup.[4]

Experimental Protocol: Solution-Phase Fmoc Deprotection of this compound

This protocol describes a general procedure for the deprotection of this compound in solution.

Materials and Reagents
  • This compound

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)[4]

  • Dichloromethane (DCM) or Ethyl Acetate[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]

  • Brine (saturated aqueous NaCl solution)[4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Ninhydrin stain solution

  • Rotary evaporator

  • Separatory funnel

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 0.1 M under an inert atmosphere.[4]

  • Deprotection Reaction: To the stirred solution, add piperidine to a final concentration of 20% (v/v).[4] Allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The disappearance of the UV-active this compound spot indicates the completion of the reaction. The product, AOAc-OH, can be visualized by staining the TLC plate with ninhydrin, which will react with the newly formed free amine to produce a colored spot.[4] The reaction is typically complete within 30-60 minutes.[4]

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DMF and excess piperidine.[4]

    • Re-dissolve the residue in an organic solvent such as DCM or ethyl acetate.[4]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution twice to remove the dibenzofulvene-piperidine adduct.[4]

    • Wash the organic layer once with brine.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude AOAc-OH product.

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography on silica gel if required.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase Fmoc deprotection of an Fmoc-protected amino acid. The exact yield and purity for the deprotection of this compound may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Starting Material This compound-
Deprotection Reagent 20% Piperidine in DMFA common and effective reagent for Fmoc removal.[4]
Reaction Time 30 - 60 minutesReaction progress should be monitored by TLC.[4]
Typical Yield >90%Yields can be influenced by the efficiency of the workup and purification steps.
Purity (crude) VariableDependent on the completeness of the reaction and removal of byproducts.
Purity (after purification) >95%Purification by column chromatography can significantly improve purity.

Mandatory Visualization

Fmoc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Dissolve this compound in DMF add_reagent Add 20% Piperidine start->add_reagent stir Stir at Room Temperature (30-60 min) add_reagent->stir monitor Monitor by TLC stir->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 Reaction Complete redissolve Redissolve in DCM or Ethyl Acetate concentrate1->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate to yield crude AOAc-OH dry->concentrate2

Caption: Experimental workflow for the solution-phase Fmoc deprotection of this compound.

References

Fmoc-AOAc-OH: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminooxy)acetic acid, is a valuable bifunctional molecule widely utilized in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected aminooxy group and a carboxylic acid, makes it an ideal building block for various applications, including peptide synthesis, and as a linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] The Fmoc group provides a temporary protecting group for the amino function, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[] The aminooxy and carboxylic acid functionalities, on the other hand, allow for versatile conjugation strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms Fmoc-Aoa-OH, (Fmoc-aminooxy)acetic acid[1]
CAS Number 123106-21-8[1][5][6][7]
Molecular Formula C17H15NO5[1][5][6][7]
Molecular Weight 313.3 g/mol [5][6][7]
Appearance White crystalline powder[1]
Purity 95 - 100%[1][6]
Melting Point 121 - 138 °C[1]
Storage Conditions 0 - 8 °C[1]

Application 1: Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block in SPPS, enabling the introduction of an aminooxy functional group into a peptide sequence.[1] This functionality can be used for subsequent modifications, such as the site-specific attachment of labels, imaging agents, or other molecules of interest through the formation of a stable oxime bond. The Fmoc/tBu synthesis strategy is the most commonly used methodology for SPPS.[8]

Experimental Protocol: Incorporation of this compound into a Peptide using Manual SPPS

This protocol describes a general procedure for the incorporation of this compound into a peptide sequence on a Rink Amide resin for a C-terminal amide. Optimization of reaction times and reagent equivalents may be necessary depending on the specific peptide sequence.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[9]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[9]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Coupling of the First Amino Acid:

    • In a separate vessel, activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.[10]

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.

  • Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step (Step 3).

  • Final Fmoc Deprotection: After coupling the last amino acid (or this compound), perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.[11]

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid / this compound Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Incomplete sequence Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Complete sequence Cycle->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 2: Antibody-Drug Conjugates (ADCs)

This compound can be utilized as a component of a linker in the synthesis of ADCs.[3][12] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[13][14] The linker plays a critical role in the stability and efficacy of the ADC.[13] The aminooxy group of this compound allows for the formation of a stable oxime linkage with a payload containing an aldehyde or ketone.

Protocol: Conceptual Synthesis of a Drug-Linker Conjugate and ADC Formation

This protocol outlines the conceptual steps for creating an ADC using this compound as part of the linker.

Part 1: Synthesis of the Drug-Linker Intermediate

  • Fmoc Deprotection of this compound: Remove the Fmoc group from this compound using standard basic conditions (e.g., piperidine in DMF) to yield aminooxyacetic acid.

  • Coupling to a Linker Moiety (Optional): The carboxylic acid of aminooxyacetic acid can be coupled to another linker component (e.g., a peptide or a PEG spacer) using standard peptide coupling chemistry. This step allows for the introduction of specific cleavage sites or modification of physicochemical properties.

  • Activation of the Carboxylic Acid: Activate the terminal carboxylic acid of the linker-aminooxy moiety (e.g., using NHS/EDC) to form an active ester.

  • Conjugation to the Antibody: React the activated linker with the monoclonal antibody. The active ester will typically react with lysine residues on the antibody surface to form a stable amide bond.

Part 2: Conjugation of the Payload

  • Preparation of the Payload: The cytotoxic payload should possess a ketone or aldehyde functionality.

  • Oxime Ligation: React the aminooxy-functionalized antibody with the ketone- or aldehyde-containing payload under mildly acidic conditions (pH ~4-5) to form a stable oxime linkage.

  • Purification: Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.

ADC_MoA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Stable Oxime Linker) Binding ADC binds to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage (pH-sensitive or Enzymatic) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Mechanism of action for an ADC with a cleavable linker.

Application 3: PROteolysis TArgeting Chimeras (PROTACs)

This compound can also be incorporated into the linker of a PROTAC.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.[16] The linker's composition and length are critical for the efficacy of the PROTAC.[17]

Conceptual Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC is a modular process. This compound can be used as a building block to construct the linker.

  • Synthesis of Linker Components: Synthesize or procure the target protein ligand, the E3 ligase ligand, and the linker components. This compound can be one of these linker components.

  • Stepwise Assembly: The PROTAC is assembled in a stepwise manner. For example:

    • Couple the E3 ligase ligand to one end of the linker. If using this compound, the carboxylic acid can be activated and reacted with an amine on the E3 ligase ligand.

    • Deprotect the other end of the linker. If using this compound, the Fmoc group would be removed.

    • Couple the target protein ligand to the newly deprotected end of the linker.

  • Purification: Purify the final PROTAC molecule using chromatography techniques.

PROTAC_Assembly cluster_synthesis Stepwise Synthesis POI_Ligand Target Protein (POI) Ligand Step3 3. Couple POI Ligand to Linker POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand Step1 1. Couple E3 Ligand to Linker E3_Ligand->Step1 Linker_Component1 This compound (Linker Component) Linker_Component1->Step1 Other_Linker_Components Other Linker Components (e.g., PEG) Other_Linker_Components->Step1 Step2 2. Deprotect Linker Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

References

Fmoc-AOAc-OH: A Versatile Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a hydrophilic, polyethylene glycol (PEG)-based, cleavable linker increasingly utilized in ADC development.[1][2][3][4][5] Its heterobifunctional nature, possessing an Fmoc-protected amine and a terminal carboxylic acid, allows for a sequential and controlled conjugation process.

The incorporation of a short PEG spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall solubility and pharmacokinetic properties of the conjugate. The Fmoc protecting group is base-labile and can be removed under mild conditions to reveal a primary amine for conjugation to a payload, while the carboxylic acid enables covalent attachment to amine-containing functionalities on the antibody, typically the lysine residues.

These application notes provide a comprehensive overview of the use of this compound as an ADC linker, including detailed protocols for drug-linker synthesis, antibody conjugation, and subsequent characterization and evaluation of the resulting ADC.

Data Presentation

The following tables are templates for summarizing the critical quality attributes of an ADC synthesized using the this compound linker. Researchers should populate these tables with their own experimental data.

Table 1: Drug-to-Antibody Ratio (DAR) Characterization

ADC BatchMethodAverage DARDAR Distribution (% of Species)
DAR 0 DAR 2
ADC-X-001HIC-UV
ADC-X-001Intact Mass Spec
ADC-X-002HIC-UV
ADC-X-002Intact Mass Spec

Table 2: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC ConstructIC50 (nM)
SK-BR-3HER2+++Trastuzumab-Fmoc-AOAc-MMAE
BT-474HER2+++Trastuzumab-Fmoc-AOAc-MMAE
MDA-MB-231HER2-Trastuzumab-Fmoc-AOAc-MMAE
UntreatedN/AMMAE (Free Drug)

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/10
Naked Antibody100/10
ADC-X1
ADC-X3
ADC-X10

Mandatory Visualizations

Caption: Structure of an Antibody-Drug Conjugate with this compound linker.

ADC_Synthesis_Workflow Start Start Fmoc_Deprotection Fmoc Deprotection of Linker Start->Fmoc_Deprotection Payload_Conjugation Conjugation to Amine-Containing Payload Fmoc_Deprotection->Payload_Conjugation Purification_1 Purification of Drug-Linker Payload_Conjugation->Purification_1 Linker_Activation Activation of Carboxylic Acid Purification_1->Linker_Activation Antibody_Conjugation Conjugation to Antibody Lysine Residues Linker_Activation->Antibody_Conjugation Purification_2 Purification of ADC Antibody_Conjugation->Purification_2 Characterization Characterization (DAR, Purity) Purification_2->Characterization End End Characterization->End

Caption: General workflow for the synthesis of an ADC using this compound.

ADC_Internalization_Pathway ADC_Binding 1. ADC Binds to Tumor Cell Antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC_Binding->Endocytosis Endosome 3. Trafficking to Early Endosome Endocytosis->Endosome Lysosome 4. Maturation to Lysosome (Low pH) Endosome->Lysosome Payload_Release 5. Linker Cleavage & Payload Release Lysosome->Payload_Release Cell_Death 6. Payload Induces Apoptosis Payload_Release->Cell_Death

Caption: ADC internalization and payload release signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Moiety

This protocol describes the deprotection of the Fmoc group from this compound and subsequent conjugation to an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE).

Materials:

  • Fmoc-8-amino-3,6-dioxaoctanoic acid (this compound)

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in anhydrous DMF.

    • Add 20% piperidine in DMF (typically a 1:4 volume ratio of piperidine solution to linker solution).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the removal of the Fmoc group.

    • Upon completion, evaporate the solvent and piperidine under vacuum to yield the deprotected linker (H₂N-AOAc-OH).

  • Payload Conjugation:

    • Dissolve the deprotected linker and the amine-containing payload in anhydrous DMF.

    • Add a coupling agent such as DCC or EDC, along with NHS or sulfo-NHS, to activate the carboxylic acid of the linker.

    • Add a non-nucleophilic base like DIPEA to facilitate the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight of the drug-linker conjugate.

    • Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via the linker's carboxylic acid functionality, targeting the lysine residues on the antibody surface.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker with a terminal carboxylic acid

  • EDC and sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Activation:

    • Dissolve the drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the drug-linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid of the drug-linker.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. A typical molar excess of drug-linker to antibody is between 5 and 20-fold, which should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any excess drug-linker.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions corresponding to the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.

    • Detection: UV absorbance at 280 nm.

    • Analysis: The peak areas corresponding to each DAR species (DAR 0, 2, 4, etc.) are integrated to determine the distribution and the average DAR is calculated.

2. DAR and Purity Analysis by Mass Spectrometry (MS)

  • Principle: Intact mass analysis of the ADC can determine the molecular weight of the different conjugated species, allowing for the precise determination of the DAR.

  • Method:

    • Sample Preparation: The purified ADC is desalted. For some analyses, the ADC may be deglycosylated to simplify the mass spectrum.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Analysis: The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody with one, two, three, etc., drug-linker molecules attached. The relative abundance of these peaks is used to calculate the average DAR.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC, naked antibody, and free payload. Include untreated cells as a control.

    • Incubation: Incubate the plates for 72-96 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Principle: Evaluate the anti-tumor activity of the ADC in an in vivo setting using immunodeficient mice bearing human tumor xenografts.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells (e.g., HER2-positive cell line for a Trastuzumab-based ADC) into immunodeficient mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, different doses of ADC).

    • Treatment: Administer the treatments intravenously (or via another appropriate route) according to the dosing schedule.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess the statistical significance of the results.

References

Application Notes and Protocols for the Incorporation of Fmoc-AOAc-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. Head-to-tail cyclization is a common strategy to achieve this conformational rigidity. The choice of linker used to facilitate cyclization is critical and can significantly influence the physicochemical and pharmacological properties of the final cyclic peptide.

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a flexible, hydrophilic linker that can be readily incorporated into solid-phase peptide synthesis (SPPS) workflows. Its polyethylene glycol (PEG)-like structure can enhance the solubility and pharmacokinetic profile of the resulting cyclic peptide. This document provides detailed application notes and protocols for the successful incorporation of this compound for the synthesis of head-to-tail cyclic peptides.

Principle of On-Resin Cyclization using this compound

The synthesis of a head-to-tail cyclic peptide using this compound involves the assembly of the linear peptide on a solid support, followed by the coupling of the this compound linker to the N-terminus. Subsequent removal of the final Fmoc group exposes a primary amine, which then undergoes an intramolecular cyclization reaction with the C-terminal carboxylic acid, which is still attached to the resin via a side chain. This on-resin cyclization strategy benefits from a pseudo-dilution effect, which favors intramolecular cyclization over intermolecular oligomerization.

Applications in Drug Discovery: Targeting Integrin αvβ3 with Cyclic RGD Peptides

A prominent application of this methodology is the synthesis of cyclic Arginylglycylaspartic acid (RGD) peptides. The RGD motif is a key recognition sequence for integrins, a family of cell adhesion receptors involved in various physiological and pathological processes, including tumor growth, angiogenesis, and metastasis. Integrin αvβ3 is often overexpressed on the surface of tumor cells and activated endothelial cells, making it an attractive target for anti-cancer therapies.

Cyclic RGD peptides containing a flexible linker like AOAc can exhibit high affinity and selectivity for integrin αvβ3. Upon binding, these peptides can act as antagonists, blocking the natural ligand binding and thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and migration.

Data Presentation

The following table summarizes representative quantitative data for the on-resin cyclization of peptides. While specific data for this compound is not extensively published, the data for similar flexible linkers and cyclization strategies provide a reasonable expectation for yields and purities.

Peptide Sequence/TypeCyclization Linker/MethodCrude Purity (%)Isolated Yield (%)Reference
Model HeptapeptideHead-to-tail (Glutamic acid side-chain linkage)22-28Not Reported[1][2]
Model HeptapeptideHead-to-tail (Aspartic acid side-chain linkage)<20Not Reported[1][2]
c(RGDfK) AnalogueHead-to-tail (Aspartic acid side-chain linkage with PyBOP)>90~40[3]
Gramicidin S AnalogueHead-to-tail (on-resin)HighHigh[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the synthesis of a linear peptide sequence on a solid support using standard Fmoc-based chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: Methanol (MeOH)

  • Automated peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU or HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence.

  • This compound Coupling: For the final coupling step, use this compound following the same procedure as for a standard amino acid (step 3).

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the intramolecular cyclization of the linear peptide-linker construct on the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the AOAc linker by following the deprotection procedure in Protocol 1, step 2.

  • Resin Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine. Dry the resin under vacuum.

  • Cyclization:

    • Swell the deprotected peptidyl-resin in NMP or DMF.

    • In a separate vessel, prepare the cyclization solution: PyBOP (4 equivalents) and DIPEA (8 equivalents) in NMP or DMF.

    • Add the cyclization solution to the resin.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.[4]

  • Washing: After the cyclization is complete, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the cyclic peptide from the solid support and subsequent purification.

Materials:

  • Resin-bound cyclic peptide from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling elongation Repeat for Linear Sequence coupling->elongation linker_coupling This compound Coupling elongation->linker_coupling deprotection2 Final Fmoc Deprotection linker_coupling->deprotection2 cyclize Intramolecular Cyclization deprotection2->cyclize cleavage Cleavage from Resin cyclize->cleavage purification RP-HPLC Purification cleavage->purification product Pure Cyclic Peptide purification->product

Caption: Experimental workflow for cyclic peptide synthesis using this compound.

G cluster_pathway Integrin αvβ3 Signaling Pathway ligand Cyclic RGD Peptide (with AOAc Linker) integrin Integrin αvβ3 ligand->integrin Binds & Blocks block X fak FAK (Focal Adhesion Kinase) integrin->fak Activates pi3k PI3K fak->pi3k ras Ras fak->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mek MEK ras->mek mapk MAPK (ERK) mek->mapk mapk->proliferation migration Cell Migration & Invasion mapk->migration block->fak Inhibits

Caption: Inhibition of Integrin αvβ3 signaling by a cyclic RGD peptide.[5][6]

References

Application Notes: Fmoc-AOAc-OH for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a heterobifunctional linker molecule widely utilized in bioconjugation and surface modification of biomaterials. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG)-based spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for a controlled, stepwise approach to surface functionalization, making it an invaluable tool for researchers, scientists, and drug development professionals.

The terminal carboxylic acid enables the covalent attachment of the linker to amine-functionalized biomaterial surfaces through stable amide bond formation. The PEG spacer enhances the hydrophilicity of the surface, which can reduce non-specific protein adsorption and improve biocompatibility. The Fmoc-protected amine serves as a latent functional group that, upon deprotection, provides a reactive primary amine for the subsequent conjugation of bioactive molecules such as peptides, proteins, or small molecule drugs.

These application notes provide detailed protocols for the immobilization of this compound onto a biomaterial surface, characterization of the modified surface, and subsequent functionalization with a target molecule.

Experimental Protocols

Protocol 1: Immobilization of this compound on an Amine-Functionalized Biomaterial Surface

This protocol details the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups. The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for efficient reaction with the surface amines.[1][2]

Materials:

  • Amine-functionalized biomaterial substrate

  • Fmoc-8-amino-3,6-dioxaoctanoic acid (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • Dilute the solution with Activation Buffer to a final concentration of 10 mg/mL.

  • Activation of this compound:

    • To the this compound solution, add EDC and NHS. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.

    • Gently mix the solution and allow it to react for 15-30 minutes at room temperature to form the NHS ester.[2]

  • Surface Coupling:

    • Wash the amine-functionalized biomaterial substrate with DI water and dry under a gentle stream of nitrogen gas.

    • Immerse the substrate in the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the substrate from the coupling solution.

    • Wash the substrate sequentially with DMF, DI water, and PBST (3 times each for 5 minutes).

    • Rinse thoroughly with DI water.

  • Drying and Storage:

    • Dry the surface under a gentle stream of nitrogen gas.

    • Store the this compound functionalized surface in a desiccator until further use.

Protocol 2: Fmoc Deprotection to Expose the Amine Group

This protocol describes the removal of the Fmoc protecting group to expose the reactive primary amine on the surface-immobilized linker.[4][5]

Materials:

  • This compound functionalized substrate

  • Deprotection Solution: 20% (v/v) piperidine in DMF[4][5]

  • DMF

  • DI water

  • Nitrogen gas

Procedure:

  • Fmoc Removal:

    • Immerse the Fmoc-functionalized substrate in the deprotection solution.

    • Incubate for 20-30 minutes at room temperature with gentle agitation.[4]

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Wash the substrate thoroughly with DMF (3 times for 5 minutes).

    • Rinse with DI water.

  • Drying:

    • Dry the surface under a gentle stream of nitrogen gas. The surface now presents reactive primary amine groups ready for subsequent conjugation.

Protocol 3: Quantification of Surface-Immobilized this compound

This protocol allows for the quantification of the immobilized this compound by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during the deprotection step.[4]

Materials:

  • This compound functionalized substrate of a known surface area

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Fmoc Cleavage and Collection:

    • Place the Fmoc-functionalized substrate in a known volume of the deprotection solution.

    • Allow the deprotection reaction to proceed for at least 30 minutes to ensure complete cleavage.

    • Carefully collect the deprotection solution containing the dibenzofulvene-piperidine adduct.

  • UV-Vis Measurement:

    • Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.

    • Measure the absorbance of the collected solution at 301 nm.[5]

  • Calculation of Surface Density:

    • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (approximately 7800 L·mol⁻¹·cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[5]

    • From the concentration, calculate the total moles of the adduct. This value corresponds to the moles of this compound immobilized on the substrate.

    • Divide the moles of immobilized linker by the surface area of the biomaterial to determine the surface density (e.g., in pmol/cm²).

Data Presentation

Table 1: Typical Reaction Conditions for this compound Immobilization

ParameterConditionReference
Biomaterial Substrate Amine-functionalized glass, titanium, or polymerGeneral
This compound Concentration 1-10 mg/mL in Activation BufferAdapted from[1]
Activation Reagents EDC/NHS[1][2]
Molar Ratio (Linker:EDC:NHS) 1:2:2[1]
Activation Time 15-30 minutes[2]
Coupling Time 2-4 hours at room temperature or overnight at 4°CGeneral
Fmoc Deprotection Reagent 20% piperidine in DMF[4][5]
Deprotection Time 20-30 minutes[4]

Table 2: Surface Characterization Data (Representative Values)

Characterization TechniqueUntreated SurfaceAmine-FunctionalizedThis compound ModifiedAfter Fmoc Deprotection
Water Contact Angle Varies (e.g., 70° for glass)~50-60°~65-75°~55-65°
Surface Density (pmol/cm²) N/AN/A10-100N/A
XPS Atomic % (Nitrogen) 0%2-5%3-6%3-6%
ATR-FTIR Peaks (cm⁻¹) Substrate specificN-H bend (~1550)C=O stretch (~1700), Aromatic C-H (~3050)N-H bend (~1550)

Visualizations

G cluster_workflow Surface Modification Workflow start Amine-Functionalized Biomaterial Surface step1 Activation of this compound with EDC/NHS start->step1 Exposed Amine Groups step2 Covalent Immobilization of This compound step1->step2 Activated NHS Ester step3 Fmoc Deprotection with Piperidine step2->step3 Fmoc-Protected Surface step4 Conjugation of Bioactive Molecule step3->step4 Exposed Amine Groups end Functionalized Biomaterial Surface step4->end Bioactive Surface G Generalized Signaling Pathway cluster_pathway Cellular Response to a Functionalized Biomaterial biomaterial Biomaterial Surface linker This compound (Deprotected) biomaterial->linker Immobilized bio_molecule Bioactive Molecule (e.g., Peptide) linker->bio_molecule Conjugated receptor Cell Surface Receptor bio_molecule->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation response Cellular Response (e.g., Adhesion, Differentiation) signaling->response Regulation

References

Application Notes and Protocols for Characterizing Fmoc-AOAc-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH) is a versatile synthetic building block used in peptide synthesis and modification.[1] Its aminoxy group allows for the formation of stable oxime linkages, providing a powerful tool for peptide cyclization, conjugation, and the introduction of various functionalities.[1] Accurate characterization of this compound incorporation is critical to ensure the desired structure and purity of the final peptide product. These application notes provide detailed protocols for the primary analytical techniques used to confirm and quantify the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms Fmoc-Aoa-OH, (Fmoc-aminooxy)acetic acid
CAS Number 123106-21-8
Molecular Formula C₁₇H₁₅NO₅[1][2][3]
Molecular Weight 313.30 g/mol [1][2][3]
Appearance White crystalline powder[1]
Purity ≥97%
Melting Point 121 - 138 °C[1]
Solubility Soluble in DMF, DMSO

Experimental Workflow for this compound Incorporation and Characterization

The general workflow for incorporating this compound into a peptide sequence via SPPS and subsequent characterization is outlined below.

This compound Incorporation Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_characterization Analytical Characterization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling This compound Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Capping Capping (Optional) Washing->Capping Chain_Elongation Chain Elongation Capping->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification HPLC RP-HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR

Caption: General workflow for SPPS incorporation and characterization of this compound.

Analytical Techniques and Protocols

A multi-faceted approach is recommended for the robust characterization of this compound incorporation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of the crude peptide and for purifying the target peptide.[4][5] The incorporation of the hydrophobic this compound moiety will lead to a noticeable increase in the retention time of the modified peptide compared to its unmodified counterpart.[4]

Protocol for RP-HPLC Analysis:

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Peptide sample (cleaved from resin)

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.[4][5]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[4]

    • Injection Volume: 10-20 µL[4]

  • Data Analysis:

    • Analyze the chromatogram to determine the purity of the peptide containing this compound.

    • The peak area percentage of the main peak corresponding to the target peptide can be used to quantify its purity.

Data Presentation: HPLC Analysis of a Model Peptide

Synthesis StepTarget PeptideRetention Time (min)Purity (%)
CrudePeptide-AOAc18.585.2
PurifiedPeptide-AOAc18.5>98.0
Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the this compound moiety.[6][7] High-resolution mass spectrometry can provide definitive evidence of the peptide's identity.[8]

Protocol for Mass Spectrometry Analysis:

  • Instrumentation and Materials:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. ESI is commonly used for peptides.[9]

    • Solvent for sample dissolution (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).[8]

  • Sample Preparation:

    • Dissolve the purified peptide in the appropriate solvent at a concentration of approximately 10-100 pmol/µL.

  • MS Parameters (ESI):

    • Ionization Mode: Positive ion mode is typical for peptides to observe [M+H]⁺ ions.[6][7]

    • MS1 Scan Range: A range of m/z 200-2000 is generally sufficient for most peptides.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the peptide with the theoretical calculated mass. The mass of the incorporated this compound residue is 295.10 g/mol (C₁₇H₁₃NO₄).

    • Tandem MS (MS/MS) can be performed to obtain peptide sequence information and confirm the location of the this compound modification.

Data Presentation: Mass Spectrometry Verification

PeptideTheoretical Mass (Da)Observed Mass (Da)Mass Difference (ppm)
Model Peptide1500.751500.7820.0
Model Peptide-AOAc1795.851795.8922.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of this compound incorporation.[4][10] While not a high-throughput technique, it is invaluable for detailed structural elucidation, especially for novel or complex peptides.[10][11]

Protocol for NMR Spectroscopy:

  • Instrumentation and Materials:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).[5]

    • High-quality NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆ or 90% H₂O / 10% D₂O with a suitable buffer).[5][11]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be in the range of 0.5-2 mM.[11]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the sample.

    • Characteristic signals for the Fmoc group will be present in the aromatic region (around 7.3-7.9 ppm).

    • 2D NMR experiments, such as COSY and HSQC, can be used to assign specific proton and carbon signals and confirm the connectivity of the this compound moiety to the peptide backbone.

  • Data Analysis:

    • Analyze the chemical shifts and coupling constants to confirm the structure. The presence of the characteristic Fmoc proton signals and the methylene protons of the aminooxyacetic acid moiety confirms successful incorporation.

Data Presentation: Key ¹H NMR Signals for this compound

GroupChemical Shift (ppm) (approx. in DMSO-d₆)Multiplicity
Fmoc aromatic protons7.30 - 7.90m
Fmoc CH4.20 - 4.40m
Fmoc CH₂4.20 - 4.40m
AOAc CH₂4.50 - 4.70s

Decision Pathway for Analytical Characterization

The selection of analytical techniques can be guided by the specific requirements of the research.

Analytical Decision Pathway Start Need to Characterize this compound Incorporation Purity_Check Assess Purity and Quantity? Start->Purity_Check Identity_Check Confirm Molecular Weight? Purity_Check->Identity_Check No Use_HPLC Use RP-HPLC Purity_Check->Use_HPLC Yes Structure_Check Unambiguous Structural Confirmation? Identity_Check->Structure_Check No Use_MS Use Mass Spectrometry Identity_Check->Use_MS Yes Use_NMR Use NMR Spectroscopy Structure_Check->Use_NMR Yes End Characterization Complete Structure_Check->End No Use_HPLC->Identity_Check Use_MS->Structure_Check Use_NMR->End

Caption: Decision tree for selecting analytical techniques for this compound characterization.

Conclusion

The successful incorporation of this compound is a critical step in the synthesis of modified peptides for various applications in research and drug development. A combination of RP-HPLC, mass spectrometry, and NMR spectroscopy provides a comprehensive analytical toolkit for the unambiguous characterization of these molecules. The protocols and data presented in these application notes offer a robust framework for researchers to ensure the quality and structural integrity of their synthesized peptides.

References

Application Notes and Protocols: Fmoc-AOAc-OH in the Creation of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a valuable heterobifunctional linker used in the synthesis of functionalized polymers for a variety of biomedical applications, including drug delivery, bioconjugation, and the development of advanced biomaterials.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic polyethylene glycol (PEG)-like spacer. This unique combination of features allows for the strategic introduction of functional handles onto polymer backbones, enhancing their utility.

The hydrophilic spacer improves the solubility and stability of the resulting polymer conjugates, which is particularly beneficial for in vivo applications.[1] The terminal carboxylic acid provides a reactive site for conjugation to polymers, while the Fmoc-protected amine offers an orthogonal handle for subsequent modification after deprotection, enabling the attachment of various moieties such as targeting ligands, imaging agents, or therapeutic molecules.

These application notes provide detailed protocols for the conjugation of this compound to amine-functionalized polymers using carbodiimide chemistry, a widely adopted and effective method for forming stable amide bonds.

Core Applications

The use of this compound to create functionalized polymers is pivotal in several areas of research and development:

  • Drug Delivery: this compound can be incorporated into biodegradable polymers to create drug delivery systems.[1] After conjugation, the Fmoc group can be removed to allow for the attachment of a specific drug molecule, enabling targeted and controlled release.

  • Bioconjugation: Polymers functionalized with this compound can serve as scaffolds for the attachment of biomolecules such as peptides, proteins, or antibodies.[1] This is crucial for developing targeted therapies and diagnostic agents.

  • Tissue Engineering: The modification of biocompatible polymer scaffolds with this compound allows for the subsequent immobilization of cell-adhesive ligands or growth factors, promoting cell attachment and tissue regeneration.

  • PROTAC and ADC Development: this compound is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]

Experimental Protocols

The following protocols detail the conjugation of this compound to an amine-functionalized polymer via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method involves the activation of the carboxylic acid on this compound with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines on the polymer backbone.

Materials
  • Fmoc-8-amino-3,6-dioxaoctanoic acid (this compound)

  • Amine-functionalized polymer (e.g., poly(L-lysine), amine-terminated polyethylene glycol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the polymer is not water-soluble

  • Desalting column or dialysis tubing (with appropriate molecular weight cut-off) for purification

  • Analytical instruments for characterization (e.g., FTIR, NMR, GPC/SEC)

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended when the amine-functionalized polymer is water-soluble. The two-step process minimizes polymer-polymer crosslinking.

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer at a desired concentration (e.g., 10 mg/mL).

  • Freshly prepare solutions of EDC and NHS in Activation Buffer.

  • Add a molar excess of EDC and NHS to the this compound solution. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to Amine-Functionalized Polymer

  • Dissolve the amine-functionalized polymer in Coupling Buffer.

  • Immediately add the activated this compound solution to the polymer solution.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Coupling Buffer.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

Step 3: Purification

  • Purify the functionalized polymer from excess reagents and by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: One-Pot Organic Solvent Conjugation

This protocol is suitable for polymers that are soluble in organic solvents like DMF or DMSO.

  • Dissolve the amine-functionalized polymer and this compound in anhydrous DMF or DMSO.

  • In a separate vial, dissolve EDC and NHS in anhydrous DMF or DMSO.

  • Add the EDC/NHS solution to the polymer/Fmoc-AOAc-OH mixture. Refer to Table 1 for recommended molar ratios.

  • If needed, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize any hydrochloride salts and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by techniques like TLC or LC-MS.

  • Upon completion, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Wash the polymer pellet with the non-solvent to remove unreacted reagents.

  • Dry the functionalized polymer under vacuum.

Data Presentation

The following table summarizes the recommended starting conditions for the EDC/NHS coupling of this compound to an amine-functionalized polymer. Optimization may be necessary for specific polymers and desired degrees of functionalization.

ParameterRecommended Value/RangeNotes
Reagents
This compound1 equivalentThe limiting reagent.
Amine-functionalized Polymer1 - 1.2 equivalents of amine groupsMolar ratio can be adjusted based on the desired degree of conjugation.
EDC2 - 10 equivalentsHigher excess is often used to drive the reaction to completion.
NHS/sulfo-NHS1.5 - 3 equivalents (relative to EDC)Stabilizes the activated intermediate, increasing coupling efficiency.
Reaction Conditions
Activation pH4.7 - 6.0Optimal for EDC activation of the carboxylic acid.
Coupling pH7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.
Temperature4°C to Room TemperatureLower temperatures can minimize side reactions and hydrolysis of the NHS ester.
Reaction Time2 - 24 hoursDependent on the reactivity of the polymer and the desired degree of substitution.

Characterization and Quantitative Analysis

The successful conjugation of this compound to the polymer and the degree of substitution (DS) can be determined using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Appearance of characteristic amide bond peaks (around 1650 cm⁻¹ and 1540 cm⁻¹) and peaks corresponding to the Fmoc group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of the Fmoc group and the polymer backbone, allowing for the calculation of the degree of substitution by comparing the integration of these peaks.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To confirm the integrity of the polymer after conjugation and to detect any crosslinking.

  • UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance at around 301 nm. After purification, the concentration of the conjugated this compound can be quantified. The degree of substitution can be calculated using a calibration curve or the Beer-Lambert law. The loading of Fmoc can be determined by cleaving the Fmoc group with piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[3]

  • Elemental Analysis: Can be used to determine the nitrogen content, which will increase after conjugation, allowing for the calculation of the degree of substitution.[4]

Calculation of Degree of Substitution (DS)

The degree of substitution, which is the average number of this compound molecules attached per monomer unit of the polymer, can be calculated from elemental analysis data or NMR spectroscopy.[4][5][6]

Visualizations

Signaling Pathways and Experimental Workflows

EDC_NHS_Coupling_Mechanism Fmoc_COOH This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Fmoc_COOH->O_Acylisourea + EDC EDC EDC Byproduct1 Isourea Byproduct O_Acylisourea->Fmoc_COOH + H2O (Hydrolysis) NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / sulfo-NHS Byproduct2 NHS NHS_Ester->Fmoc_COOH + H2O (Hydrolysis) Functionalized_Polymer Functionalized Polymer (Stable Amide Bond) NHS_Ester->Functionalized_Polymer + Polymer-NH2 Polymer_NH2 Amine-Functionalized Polymer

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Experimental_Workflow start Start prep_reagents Prepare Reagents (this compound, Polymer, Buffers) start->prep_reagents activation Activate this compound with EDC and NHS in Activation Buffer prep_reagents->activation conjugation Conjugate to Amine-Polymer in Coupling Buffer activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Functionalized Polymer (Dialysis / Desalting) quenching->purification characterization Characterize Product (FTIR, NMR, GPC, UV-Vis) purification->characterization end End characterization->end

Caption: General workflow for the two-step aqueous conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-AOAc-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-8-aminooctanoic acid (Fmoc-AOAc-OH) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during solid-phase peptide synthesis (SPPS) involving this long-chain amino acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete coupling of this compound?

A1: Incomplete coupling of this compound can stem from several factors. Due to its long, hydrophobic alkyl chain, peptide aggregation can occur, where the growing peptide chains on the resin interact with each other, physically blocking the reactive N-terminal amine.[1] Another common issue is suboptimal activation of the carboxylic acid of this compound, which can be due to inefficient coupling reagents, insufficient reaction time, or the use of degraded reagents.[2]

Q2: How can I monitor the efficiency of my this compound coupling reaction?

A2: The most common and immediate method for monitoring coupling efficiency on the solid support is the Kaiser test (or ninhydrin test).[2] This colorimetric test detects the presence of free primary amines on the resin beads.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Suggests a complete coupling reaction.[2]

For a more quantitative assessment after the synthesis is complete, analysis of the crude peptide by HPLC and Mass Spectrometry (MS) can identify deletion sequences where the this compound was not successfully coupled.

Q3: What should I do if I get a positive Kaiser test after a coupling step with this compound?

A3: A positive Kaiser test signals an incomplete reaction. The most straightforward first step is to perform a "double coupling."[2] This involves repeating the coupling step with a fresh solution of activated this compound. If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in subsequent steps. Capping is typically performed using acetic anhydride.[2]

Q4: Can the choice of solvent affect the coupling efficiency of this compound?

A4: Yes, the solvent plays a crucial role. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, its effectiveness can be reduced if the growing peptide chain aggregates. In cases of suspected aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.[1][3] It is also critical to use high-purity, amine-free DMF to avoid premature Fmoc deprotection or other side reactions.[4]

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: While this compound itself is not prone to unique side reactions, general side reactions common to Fmoc-SPPS can occur. Diketopiperazine formation is a potential issue if the subsequent amino acid is coupled to this compound at the dipeptide stage on the resin. This intramolecular cyclization cleaves the dipeptide from the resin.[5] Additionally, if the peptide sequence contains aspartic acid, aspartimide formation can be a concern during the piperidine-mediated Fmoc deprotection steps.[6]

Troubleshooting Guide

Problem: Low Coupling Efficiency (Positive Kaiser Test)

A positive Kaiser test is the most common indicator of a problematic coupling reaction. The following workflow can help you diagnose and resolve the issue.

G start Positive Kaiser Test: Incomplete this compound Coupling reagents Step 1: Verify Reagents - Fresh, high-purity solvents (DMF)? - Potent coupling reagents (HATU, HCTU)? - Correct stoichiometry? start->reagents double_coupling Step 2: Implement Double Coupling - Re-expose resin to fresh, activated  this compound. reagents->double_coupling If reagents are optimal conditions Step 3: Modify Reaction Conditions - Increase coupling time (e.g., to 2-4h). - Increase reagent concentration (e.g., 3-5 eq.). - Elevate temperature (e.g., 40-50°C), with caution. double_coupling->conditions If still incomplete solvent Step 4: Change Solvent System - Use NMP to disrupt aggregation. - Consider DCM/DMF mixtures or adding chaotropic salts. conditions->solvent If still incomplete capping Step 5: Cap Unreacted Amines - Use acetic anhydride to prevent deletion sequences. solvent->capping If still incomplete

Caption: Troubleshooting workflow for incomplete this compound coupling.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming difficult couplings, including those complicated by steric hindrance or aggregation. While specific comparative data for this compound is limited, the following table provides a general comparison of common coupling reagent classes used in SPPS.

Coupling Reagent ClassExamplesGeneral ReactivityRecommended for Difficult Couplings?
Carbodiimides DIC, DCCModerateGenerally effective with additives like HOBt or OxymaPure.[2]
Aminium/Uronium Salts HBTU, HCTU, HATUHighYes, HATU and HCTU are highly recommended for difficult couplings.[2]
Phosphonium Salts PyBOP, PyAOPHighYes, these are also very effective for hindered or aggregation-prone sequences.[7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is a common method for routine peptide synthesis.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% piperidine solution in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling of this compound using HATU for Difficult Sequences

This protocol is recommended when incomplete coupling is detected or anticipated.

  • Initial Coupling: Perform an initial coupling for 1-2 hours using your standard protocol (e.g., with HATU as described below).

  • Monitoring: After the initial coupling, perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution.

  • Resin Wash: Wash the resin thoroughly with DMF (3-5 times).

  • Second Activation: In a separate vessel, prepare a fresh solution by dissolving this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Second Coupling: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test. Once the test is negative, wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step. If the test remains positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol should be used after failed coupling attempts to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Visualizations

Experimental Workflow

The following diagram outlines a standard single coupling cycle in Fmoc-based solid-phase peptide synthesis.

G cluster_0 SPPS Cycle for this compound start Start with N-terminally deprotected peptide-resin activation 1. Activation Dissolve this compound and coupling reagents (e.g., HATU/DIPEA) in DMF. start->activation coupling 2. Coupling Add activated this compound solution to the resin. Agitate for 1-2 hours. activation->coupling wash1 3. Washing Wash resin with DMF to remove excess reagents. coupling->wash1 monitoring 4. Monitoring (Optional) Perform Kaiser test to check for completion. wash1->monitoring deprotection 5. Fmoc Deprotection Treat resin with 20% piperidine in DMF to remove Fmoc group. monitoring->deprotection wash2 6. Washing Wash resin with DMF to remove piperidine and byproducts. deprotection->wash2 end Ready for next coupling cycle wash2->end

Caption: A standard workflow for a single this compound coupling cycle in SPPS.

References

Technical Support Center: Optimizing Fmoc-AOAc-OH Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the deprotection of Fmoc-AOAc-OH (9-fluorenylmethoxycarbonyl-aminooxyacetic acid). This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions (FAQs) to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for this compound deprotection?

A1: The most common method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][2][3] A typical protocol involves treating the resin-bound substrate with 20% piperidine in DMF.[1][4]

Q2: How does the Fmoc deprotection mechanism work?

A2: The Fmoc group is removed via a β-elimination mechanism.[5] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine. The piperidine also acts as a scavenger for the liberated DBF.[2][3]

Q3: How can I monitor the completion of the Fmoc deprotection reaction?

A3: There are two primary methods for monitoring Fmoc deprotection:

  • UV-Vis Spectroscopy: This is a common and quantitative method used in automated peptide synthesizers. It involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[6]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[6] A positive result (a blue or purple color) indicates that the deprotection is complete. A negative result (yellow or no color change) suggests incomplete deprotection.

Q4: What are the common side reactions during this compound deprotection?

A4: Several side reactions can occur, including:

  • Aspartimide Formation: This is particularly prevalent in sequences containing aspartic acid, especially Asp-Gly, Asp-Ala, or Asp-Ser.[7] It can be minimized by adding HOBt to the piperidine deprotection solution.[7]

  • Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to racemization.[5]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues.[7]

  • 3-(1-Piperidinyl)alanine Formation: This can happen with peptides containing a C-terminal cysteine.[7]

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection
  • Symptoms:

    • Negative or weak Kaiser test result after the deprotection step.[6]

    • Low yield of the final product.

    • Presence of deletion sequences in the final product analysis by HPLC or mass spectrometry.[8]

  • Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time Extend the deprotection time. Instead of a single treatment, perform two separate treatments with a fresh piperidine solution. For example, a 2-minute treatment followed by a 5-10 minute treatment.[1]
Steric Hindrance For sterically hindered amino acids, consider using a stronger base cocktail, such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.[9] Use DBU with caution as it can promote side reactions.[9]
Peptide Aggregation Aggregation on the solid support can block reagent access.[6][10] To mitigate this, switch to a more effective solvent like NMP, or add chaotropic agents such as LiCl to the deprotection solution.[6][7] Sonication during the deprotection step may also help.[7]
Degraded Reagents Piperidine solutions can degrade over time. Always use a freshly prepared deprotection solution.[6]
Issue 2: Formation of Impurities
  • Symptoms:

    • Multiple peaks observed during HPLC analysis of the crude product.

    • Mass spectrometry data indicating the presence of side products.

  • Potential Causes & Solutions:

CauseRecommended Solution
Aspartimide Formation Add a small amount of an acidic additive like HOBt (1-hydroxybenzotriazole) to the piperidine deprotection solution to suppress this side reaction.[7]
Racemization Minimize the exposure time to the basic deprotection solution. Use the shortest effective deprotection time.
Reaction with Scavengers During final cleavage from the resin with TFA, reactive cationic species are generated. Use appropriate scavengers in the cleavage cocktail, such as water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT), depending on the amino acid composition of your peptide.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the Fmoc-AOAc-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[1]

  • Agitation: Agitate the mixture at room temperature for 2 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF.[1]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Monitoring Deprotection with the Kaiser Test
  • Sample Preparation: After the deprotection and washing steps, take a small sample of the resin beads (a few beads are sufficient).

  • Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads in a small test tube:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol in ethanol.

    • Reagent C: 2% 0.001 M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Deprotection Complete): The beads and the solution will turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Incomplete Deprotection): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.

Data Presentation

Comparison of Deprotection Reagents
Deprotection ReagentConcentrationTypical ConditionsAdvantagesDisadvantages
Piperidine 20-50% in DMF or NMP5-20 minutes at room temperature[1][2]Well-established, reliable for most amino acids.Can be slow for sterically hindered residues; can cause side reactions like aspartimide formation.[4][9]
DBU (1,8-Diazabicyclo [5.4.0]undec-7-ene) 2% in DMF (often with 2% piperidine)Shorter reaction times (e.g., 2-5 minutes)Very effective for sterically hindered residues.[9]Strong base, significantly increases the risk of side reactions, especially aspartimide formation and racemization.[9]
Piperazine 5% in DMF (often with 2% DBU and 1% Formic Acid)Fast deprotection timesReduced risk of aspartimide formation compared to DBU alone.[9]More complex cocktail to prepare.[9]
Sodium Azide (NaN3) VariesCan be used without a base in specific solvent systems.[11]Mild, alternative deprotection method.[11]Requires careful optimization of conditions (solvent, temperature, amount of NaN3).[11]

Visualizations

Troubleshooting_Fmoc_Deprotection start Start: this compound Deprotection kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue/Purple) kaiser_test->is_positive proceed Proceed to Next Coupling Step is_positive->proceed Yes troubleshoot Troubleshoot Incomplete Deprotection is_positive->troubleshoot No (Yellow) end End proceed->end extend_time Extend Deprotection Time (e.g., 2 x 10 min) troubleshoot->extend_time kaiser_test2 Perform Kaiser Test Again extend_time->kaiser_test2 is_positive2 Test Positive? kaiser_test2->is_positive2 is_positive2->proceed Yes stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine) is_positive2->stronger_base No check_aggregation Consider Peptide Aggregation (Use NMP, Chaotropic Agents) stronger_base->check_aggregation If still failing check_aggregation->end

Caption: Troubleshooting workflow for incomplete this compound deprotection.

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-R Proton_Abstraction Proton Abstraction Fmoc_AA->Proton_Abstraction + Base Piperidine Piperidine Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Free_Amine H2N-R (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct + Piperidine

Caption: Mechanism of base-mediated Fmoc deprotection.

References

Technical Support Center: Troubleshooting Low Yield in Fmoc-AOAc-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in solid-phase peptide synthesis (SPPS) involving Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also commonly known as Fmoc-AEEA-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the incorporation of this hydrophilic linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significant drop in peptide yield after the coupling step with this compound. What are the primary causes?

Low yield following the incorporation of this compound can stem from several factors, often related to incomplete reactions. The primary culprits are typically incomplete Fmoc deprotection of the preceding amino acid or poor coupling efficiency of the this compound itself.

Troubleshooting Steps:

  • Verify Complete Deprotection: Before the this compound coupling, ensure the N-terminal Fmoc group of the growing peptide chain has been completely removed. A positive Kaiser test should be observed at this stage, indicating the presence of free primary amines.[1]

  • Assess Coupling Completion: After the this compound coupling step, perform a Kaiser test. A negative result (yellow or colorless beads) indicates a successful and complete coupling. A positive result (blue beads) signifies incomplete coupling and the presence of unreacted amines.[1][2]

  • Review Reagents and Solvents: Ensure all reagents, especially the coupling agents and this compound, are of high purity and not degraded. Solvents like DMF should be of peptide synthesis grade and anhydrous.

Q2: Our Kaiser test is positive after the this compound coupling step. How can we improve the coupling efficiency?

A positive Kaiser test post-coupling is a clear indication of incomplete reaction. This compound, being a flexible and hydrophilic linker, does not present significant steric hindrance like some bulky amino acids. However, suboptimal reaction conditions can still lead to poor coupling.

Optimization Strategies:

  • Double Coupling: This is the most straightforward approach. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3]

  • Choice of Coupling Reagent: While standard reagents can be effective, more potent activators can significantly improve efficiency. Uronium/aminium salt-based reagents like HATU and HCTU are known for their high reactivity and speed.[1][4][5]

  • Reagent Stoichiometry: Increasing the equivalents of this compound and the coupling reagents (typically 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[1][6]

  • Extend Reaction Time: If using a less reactive coupling agent like DIC/HOBt, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.[5][6]

Q3: Could side reactions involving this compound be the cause of our low yield?

While this compound itself is not particularly prone to unique side reactions, general side reactions common to Fmoc-SPPS can still occur and contribute to low yield.

Potential Side Reactions:

  • Guanidinylation: If using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in excess without pre-activation, they can react with the free N-terminal amine of the peptide chain, leading to a guanidinylated and terminated peptide.[7] To avoid this, pre-activate the this compound with the coupling reagent before adding it to the resin.

  • Formation of Piperidine Adducts: During Fmoc deprotection with piperidine, the cleaved dibenzofulvene (DBF) byproduct is scavenged by piperidine.[8][9] Inefficient washing can leave residual piperidine or DBF-piperidine adducts, which might interfere with the subsequent coupling step.

Q4: How do we confirm the identity and purity of our peptide containing the AOAc linker?

The identity and purity of the final peptide should be confirmed using a combination of analytical techniques.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing peptide purity. The chromatogram will show a main peak for the desired peptide and smaller peaks for any impurities, such as truncated or deletion sequences.[10][11][12][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the AOAc linker.[10][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Key Advantages
HATU Aminium/Uronium Salt15-45 minutes[6]>95[6]Highly reactive, very low racemization, effective for challenging couplings.[1][4][6]
HBTU Aminium/Uronium Salt20-60 minutes[6]>95[6]Efficient and widely used, cost-effective.
DIC/HOBt Carbodiimide/Additive60-180 minutes[6]>90Low cost, minimal racemization when used with an additive.[2]
PyBOP Phosphonium Salt30-120 minutes[6]>95[6]High efficiency, particularly for sterically hindered amino acids.

Note: The representative purity is a general estimation for standard peptide synthesis and may vary depending on the specific sequence and conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

  • Kaiser Test (Optional but Recommended): Take a small sample of resin beads to confirm the presence of free primary amines (positive result).

Protocol 2: Coupling of this compound using HATU
  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.[1]

  • Coupling: Add the pre-activated this compound solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.[1]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the absence of free primary amines (negative result).[1]

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Kaiser Test for Monitoring Reactions
  • Sample Preparation: Place a small number of resin beads (10-15) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: potassium cyanide in pyridine, Reagent B: ninhydrin in n-butanol, Reagent C: phenol in n-butanol).[2]

  • Heating: Heat the test tube at 110°C for 5 minutes.[2]

  • Observation:

    • Blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling or successful deprotection).[2]

    • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).[2]

Mandatory Visualizations

sps_workflow start Start: Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser_deprotection Kaiser Test (Optional) wash1->kaiser_deprotection coupling Coupling: This compound + Coupling Reagent kaiser_deprotection->coupling Positive wash2 Wash (DMF) coupling->wash2 kaiser_coupling Kaiser Test wash2->kaiser_coupling next_cycle Proceed to Next Cycle kaiser_coupling->next_cycle Negative troubleshoot Troubleshoot: Double Couple, Change Reagents kaiser_coupling->troubleshoot Positive troubleshoot->coupling

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS incorporating this compound.

troubleshooting_logic low_yield Low Yield Observed check_deprotection Kaiser Test Before Coupling: Is it Positive? low_yield->check_deprotection check_coupling Kaiser Test After Coupling: Is it Positive? check_deprotection->check_coupling Yes incomplete_deprotection Problem: Incomplete Deprotection check_deprotection->incomplete_deprotection No incomplete_coupling Problem: Incomplete Coupling check_coupling->incomplete_coupling Yes reagent_issue Other Cause: Degraded Reagents/Solvents check_coupling->reagent_issue No solution_deprotection Solution: - Extend deprotection time - Double deprotection incomplete_deprotection->solution_deprotection solution_coupling Solution: - Double coupling - Use stronger coupling reagent - Increase reagent equivalents incomplete_coupling->solution_coupling

Caption: A decision tree for troubleshooting low yield in this compound peptide synthesis.

References

preventing side reactions with Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of this hydrophilic linker in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

A1: this compound, also known as Fmoc-NH-PEG2-CH2COOH, is an Fmoc-protected amino acid derivative containing a short polyethylene glycol (PEG) spacer.[1][2] Its primary application is as a hydrophilic linker or spacer in SPPS to modify the properties of peptides.[1] Key applications include:

  • Improving Solubility: The ethylene glycol units enhance the hydrophilicity of peptides, which can aid in the synthesis and purification of hydrophobic or aggregation-prone sequences.

  • Creating Spacers: It can be used to introduce a defined-length spacer between a peptide and a conjugated molecule, such as a drug, dye, or biotin.

  • Drug Development: Its properties can improve the pharmacokinetic profile of peptide-drug conjugates.[3]

Q2: What are the most common side reactions encountered when using this compound?

A2: The most common issues are not side reactions with the linker itself, but rather process-related problems common to sterically demanding or flexible linkers:

  • Incomplete Coupling: Due to its flexible nature and potential for steric hindrance, achieving complete coupling of this compound or the subsequent amino acid can be challenging. This can lead to the formation of deletion sequences.

  • Incomplete Fmoc Deprotection: The PEG chain can sometimes hinder the access of piperidine to the Fmoc group, resulting in incomplete deprotection and subsequent failure of the next coupling step.[4]

  • Peptide Aggregation: While the hydrophilic nature of this compound is intended to reduce aggregation, long peptide chains can still aggregate, which can be exacerbated by difficult couplings.

Q3: Are the ether linkages in this compound stable during SPPS?

A3: Yes, the ether linkages within the 8-amino-3,6-dioxaoctanoic acid backbone are generally stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin with trifluoroacetic acid (TFA).[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into your peptide sequence.

Problem 1: Incomplete coupling of this compound or the subsequent amino acid.

  • Symptom: Positive Kaiser test (blue beads) after the coupling step.

  • Potential Causes:

    • Insufficient activation of this compound.

    • Steric hindrance from the growing peptide chain or the linker itself.

    • Peptide aggregation on the resin.

  • Solutions:

    • Double Couple: Perform a second coupling step with a fresh solution of activated this compound.

    • Use a More Potent Coupling Reagent: Switch from standard DIC/HOBt to a uronium/aminium salt like HATU or HBTU, which are known for their high reactivity and speed.[5][6]

    • Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.

    • Elevated Temperature: Carefully increase the reaction temperature to disrupt secondary structures and improve reaction kinetics.

Problem 2: Incomplete Fmoc deprotection after incorporating this compound.

  • Symptom: Weak or negative Kaiser test after the piperidine deprotection step.

  • Potential Causes:

    • Steric hindrance from the PEG linker and the peptide chain, preventing piperidine from reaching the Fmoc group.[4]

    • Poor solvation of the peptide-resin.

  • Solutions:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment.

    • Use a Stronger Base: For particularly difficult sequences, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to enhance deprotection efficiency.

    • Improve Solvation: Ensure adequate swelling of the resin and consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which can be better at disrupting aggregation than DMF.

Quantitative Data Summary

The following table provides a comparative overview of common coupling reagents used in Fmoc-SPPS and their typical performance for sterically hindered or challenging couplings. While specific data for this compound is limited, these values provide a good starting point for optimization.

Coupling ReagentReagent TypeTypical Coupling TimeReported Effectiveness for Difficult CouplingsPotential Side Reactions
HATU Uronium/Aminium Salt15-45 minutesVery HighGuanidinylation of the N-terminus (if used in excess)
HBTU Uronium/Aminium Salt20-60 minutes[6]HighLess reactive than HATU; potential for guanidinylation
DIC/HOBt Carbodiimide/Additive60-180 minutesModerate to HighSlower kinetics; potential for racemization (suppressed by HOBt)

Key Experimental Protocols

Protocol 1: Manual Coupling of this compound

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), perform a second coupling (double couple) with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Monitoring Coupling Efficiency with a Test Cleavage and HPLC Analysis

  • Sample Collection: After the coupling of this compound and subsequent washing, take a small, accurately weighed sample of the dried peptide-resin (10-20 mg).

  • Peptide Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Sample Preparation: Dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC with a C18 column. Compare the peak area of the desired full-length peptide with the peak area of the deletion sequence (lacking this compound) to determine the coupling efficiency.

Visualizations

experimental_workflow start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (e.g., with HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_couple Double Couple kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple->coupling

Caption: Experimental workflow for incorporating this compound.

troubleshooting_workflow start Incomplete Coupling (Positive Kaiser Test) step1 Perform Double Couple start->step1 kaiser_test1 Kaiser Test after Double Couple step1->kaiser_test1 step2 Switch to More Potent Coupling Reagent (e.g., HATU) kaiser_test1->step2 Positive success Coupling Successful kaiser_test1->success Negative step3 Extend Coupling Time (e.g., to 4 hours) step2->step3 step4 Increase Temperature (e.g., to 40°C) step3->step4 step4->success

Caption: Troubleshooting decision tree for incomplete coupling.

References

improving solubility of Fmoc-AOAc-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to dissolving Fmoc-AOAc-OH in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in N,N-Dimethylformamide (DMF), a commonly used solvent?

A1: Several factors can contribute to poor solubility of Fmoc-protected amino acids, including this compound, even in standard solvents like DMF:

  • Intermolecular Aggregation: The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group can cause molecules to aggregate through π-π stacking, which reduces their ability to be effectively solvated.[1][2]

  • Solvent Quality: The purity of the DMF is critical. Over time, DMF can degrade to form byproducts like dimethylamine, which can interfere with reactions and affect solubility. It is essential to use high-purity, peptide-synthesis-grade DMF with low water content.[3][4]

  • Temperature: Lower laboratory temperatures can decrease the solubility of reagents.[3]

  • Concentration: The amount of this compound may be too high for the volume of solvent used, creating a supersaturated and unstable solution.[4][5]

Q2: What are the recommended primary and alternative solvents for dissolving this compound?

A2: this compound is soluble in a range of polar aprotic solvents.[6]

  • Primary Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. DMF is the most common solvent for Solid-Phase Peptide Synthesis (SPPS).[4][5]

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) often has a higher solvating power than DMF and can be a suitable alternative.[1] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also reported as effective solvents.[6]

Q3: Can I use physical methods like heating or sonication to improve the solubility of this compound?

A3: Yes, applying energy can significantly aid dissolution.

  • Sonication: Using an ultrasonic bath for 5-15 minutes is a highly effective method for breaking up aggregates and promoting solubility.[1][4][7]

  • Gentle Warming: Heating the solution to a temperature between 30-40°C can increase solubility.[3][4][7] However, it is crucial to avoid prolonged or excessive heating, as this could lead to the degradation of the Fmoc-amino acid.[3]

Q4: Are there solvent mixtures or co-solvents that can enhance the solubility of this compound?

A4: Yes, using a co-solvent is a common and effective strategy. Adding a small amount of a stronger solvent like DMSO to DMF can significantly enhance the solubility of difficult-to-dissolve Fmoc-amino acids.[1][4] A 9:1 (v/v) mixture of DMF and DMSO is a robust combination to try if solubility issues persist in pure DMF.[4] For extremely challenging cases, a specialized formulation known as the "Magic Mixture" (DCM/DMF/NMP at a 1:1:1 ratio with additives) can be employed.[1]

Q5: What should I do if this compound precipitates out of solution during my experiment or upon standing?

A5: Precipitation after initial dissolution can be caused by temperature fluctuations, high concentration, or solvent degradation.[4]

  • Re-dissolve: Try gently warming (30-40°C) and vortexing the solution to bring the compound back into solution.[4]

  • Check Concentration: The solution may be too concentrated. If your protocol allows, try reducing the concentration by adding more solvent.[5]

  • Use a Co-solvent: If precipitation is a recurring issue, preparing the initial solution in a stronger solvent system, such as a DMF/DMSO mixture, is recommended.[4]

Solubility Data Summary

While precise quantitative data for this compound is not widely published, the following table summarizes its expected solubility based on its chemical properties and data for structurally similar Fmoc-amino acids.

SolventSolvent TypeExpected SolubilityKey Considerations
N,N-Dimethylformamide (DMF) Polar AproticSolubleThe standard solvent for SPPS; use high-purity, amine-free grade.[3][6]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleExcellent solvent; can be used as a co-solvent to enhance solubility in DMF.[1][6][7]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleStronger solvating power than DMF, especially for hydrophobic compounds.[1]
Dichloromethane (DCM) NonpolarSolubleEffective for dissolving the compound.[6]
Tetrahydrofuran (THF) Polar AproticSolubleA common laboratory solvent suitable for dissolution.[6]
Water Polar ProticSparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[7]

Troubleshooting Guide for Dissolution

This guide provides a systematic workflow for dissolving this compound when encountering difficulties.

G start Problem: This compound Not Dissolving check_quality Step 1: Verify Reagent Quality - Use fresh, high-purity solvent - Check compound appearance start->check_quality initial_diss Step 2: Attempt Standard Dissolution - Add solvent to desired concentration - Vortex vigorously for 2-3 min check_quality->initial_diss dissolved1 Fully Dissolved initial_diss->dissolved1 Success not_dissolved1 Still Undissolved initial_diss->not_dissolved1 Failure enhanced_diss Step 3: Apply Physical Methods - Sonicate for 10-15 min - Gently warm to 30-40°C not_dissolved1->enhanced_diss dissolved2 Fully Dissolved enhanced_diss->dissolved2 Success not_dissolved2 Still Undissolved enhanced_diss->not_dissolved2 Failure advanced_diss Step 4: Use Co-Solvent Strategy - Prepare 9:1 DMF/DMSO mixture - Repeat dissolution steps not_dissolved2->advanced_diss dissolved3 Fully Dissolved advanced_diss->dissolved3

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution in a Single Solvent

This protocol is for the initial attempt at dissolving this compound in a standard solvent like DMF.

Materials:

  • This compound

  • High-purity, peptide synthesis-grade DMF

  • Analytical balance

  • Appropriate glass vial with a cap

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound directly into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the desired concentration.

  • Securely cap the vial and vortex the mixture vigorously for 2-3 minutes.[4]

  • Visually inspect the solution against a light source to ensure no solid particles remain. If the solution is clear, it is ready for use.

Protocol 2: Enhanced Dissolution Using Co-solvents and Physical Methods

This protocol should be used when Protocol 1 fails or when working with high concentrations.

G weigh 1. Weigh this compound into vial add_solvent 2. Add Solvent (e.g., 9:1 DMF/DMSO) weigh->add_solvent vortex 3. Vortex for 3-5 minutes add_solvent->vortex check1 Is it dissolved? vortex->check1 sonicate 4. Sonicate for 10-15 minutes check1->sonicate No end Solution Ready for Use check1->end Yes check2 Is it dissolved? sonicate->check2 warm 5. Gently Warm (Optional, 30-40°C) check2->warm No check2->end Yes warm->end

Caption: Experimental workflow for the enhanced dissolution of this compound.

Materials:

  • This compound

  • High-purity DMF and DMSO

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block (optional)

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a co-solvent mixture, such as a 9:1 (v/v) ratio of DMF and DMSO.[4]

  • Add the co-solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.[4]

  • If undissolved solid remains, place the vial in an ultrasonic bath for 10-15 minutes.[4]

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing until the solid is fully dissolved.[3][4]

  • Allow the solution to cool to room temperature before use. Observe for any signs of precipitation upon cooling.

References

Technical Support Center: Purifying Fmoc-AOAc-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of peptides containing the Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect peptide purification?

This compound is a short, hydrophilic polyethylene glycol (PEG) linker commonly used in peptide synthesis to introduce a spacer arm. Its incorporation can influence the peptide's overall properties. During purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the hydrophilic nature of the AOAc linker can decrease the peptide's retention time compared to a non-PEGylated counterpart. This may require adjustments to the HPLC gradient to achieve proper separation from more polar impurities.

Q2: My peptide contains a basic residue (Arg, Lys, His) and is prepared using TFA in the mobile phase. Why is it forming a salt?

Peptides with basic functional groups, such as the N-terminus or the side chains of Arginine, Lysine, or Histidine, will form salts with trifluoroacetic acid (TFA), which is a standard ion-pairing agent in RP-HPLC mobile phases.[1] These TFA salts are a normal occurrence and generally do not impact the quality or biological activity of the final product after lyophilization.[1]

Q3: What are the most common types of impurities seen when synthesizing this compound containing peptides?

Impurities are typically not specific to the AOAc linker itself but are common to Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] These include:

  • Deletion Sequences: Caused by incomplete coupling of an amino acid or the this compound unit.

  • Truncated Peptides: Resulting from premature termination of the synthesis, often due to capping of unreacted amines.[3]

  • Incompletely Deprotected Peptides: Arising from inefficient removal of side-chain protecting groups during the final cleavage step.[1]

  • Raw Material Impurities: Impurities present in the starting Fmoc-amino acid reagents, such as dipeptides or β-alanine adducts, can be incorporated into the final peptide.[3][4][5][6]

Q4: My peptide is showing poor solubility before I inject it onto the HPLC. What can I do?

Solubility issues are common, especially for peptides with a high percentage of hydrophobic residues.

  • Acidic Conditions: Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% TFA or 1% acetic acid.[7]

  • Organic Solvent: If solubility is still an issue, dissolve the peptide in a minimal amount of an organic solvent like DMSO or acetonitrile, and then slowly dilute it with the aqueous mobile phase (e.g., 0.1% TFA in water).[2]

  • Adjust pH: For peptides with a net charge, adjusting the pH away from its isoelectric point (pI) can increase solubility due to electrostatic repulsion.[7]

Troubleshooting Guide

This guide addresses common problems observed during the purification of this compound containing peptides.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) Peptide Aggregation: The peptide may be aggregating on the column, which is common for hydrophobic or arginine-rich sequences.[7]• Reduce the sample concentration by diluting it before injection.[7]• Decrease the amount of peptide loaded onto the column.• Adjust the mobile phase pH away from the peptide's pI to increase net charge and reduce aggregation.[7]
Secondary Interactions: Basic residues can interact with residual silanol groups on the silica-based column.• Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to protonate the silanols and minimize these interactions.[7]
Co-elution of Impurity with Main Peak Insufficient Resolution: The impurity has a hydrophobicity very similar to the target peptide.Optimize the Gradient: Use a shallower gradient (e.g., 0.5% B/min instead of 1% B/min) during the elution of the main peak to improve separation.[7]• Change Stationary Phase: If a C18 column is not providing adequate resolution, try a different stationary phase like C8 or Phenyl.[7]
Low Peptide Recovery After Lyophilization Peptide is in Solution: The peptide may not have fully precipitated during the ether precipitation step after cleavage.• Ensure the diethyl ether used for precipitation is ice-cold to maximize the amount of peptide that precipitates.• After centrifugation, ensure the peptide pellet is distinct before decanting the ether.
Multiple Fractions: The desired peptide may be spread across several collected fractions.• Before pooling fractions for lyophilization, run analytical HPLC on each to confirm purity. Only combine fractions that meet the required purity level.[8]
Mass Spec Shows Unexpected Adducts Incomplete Protecting Group Removal: A side-chain protecting group was not fully cleaved.• Review the cleavage cocktail and time. For example, peptides with multiple Arginine (Pbf) residues may require longer cleavage times or the addition of scavengers like thioanisole.• Common adducts include +82 Da for a remaining trifluoroacetyl (Tfa) group.[9]
Side Reactions: The peptide underwent a side reaction during synthesis or cleavage.Aspartimide Formation: Common in Asp-Gly or Asp-Ser sequences, can lead to a mixture of α- and β-coupled peptides.[10]• Diketopiperazine Formation: Occurs at the dipeptide stage, especially with Proline.[10][11]

Data Presentation

Table 1: Strategies for Optimizing RP-HPLC Purification

This table summarizes key parameters that can be adjusted to improve the separation of your target peptide from impurities.

ParameterStandard ConditionOptimization Strategy & Rationale
Stationary Phase C18 SilicaFor less retained (more polar) peptides: Switch to a C8 or C4 column to decrease hydrophobicity and improve interaction.For better separation of similar species: Try a Phenyl column, which offers different selectivity based on aromatic interactions.[7]
Mobile Phase A 0.1% TFA in WaterTo change selectivity: Replace TFA with 0.1% formic acid or 10 mM ammonium acetate (ensure your peptide is stable and soluble at the resulting pH).
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)To alter elution strength: For very hydrophobic peptides, isopropanol can be used in place of ACN, as it is a stronger organic solvent.
Gradient Slope 1.0% change in %B per minuteTo increase resolution: Decrease the slope to 0.5% or 0.2% per minute around the elution time of the target peptide. A shallower gradient increases the separation between closely eluting peaks.[7][8]
Flow Rate 1.0 mL/min (Analytical)To improve peak shape: Reducing the flow rate can sometimes increase column efficiency and lead to sharper peaks, though it will increase the run time.
Temperature AmbientTo reduce viscosity and improve efficiency: Increasing the column temperature (e.g., to 40-60 °C) can lead to sharper peaks and altered selectivity. However, check peptide stability at higher temperatures first.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Crude Peptide

This protocol provides a starting point for purifying a peptide synthesized via Fmoc-SPPS. It must be optimized based on the specific properties of your peptide.

1. Materials:

  • Crude, lyophilized peptide

  • Solvent A: HPLC-grade water with 0.1% (v/v) TFA

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA

  • Solubilization Solvent: DMSO or DMF (if needed)

  • Preparative RP-HPLC system with a C18 column

2. Sample Preparation:

  • Dissolve the crude peptide in Solvent A at a concentration of 10-20 mg/mL. If solubility is poor, dissolve in a minimal volume of DMSO first, then dilute with Solvent A.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[12]

3. HPLC Method Development (Analytical Scale):

  • Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm) with a starting mixture of 95% Solvent A and 5% Solvent B.

  • Inject a small amount (10-20 µL) of the filtered sample.

  • Run a broad, scouting gradient to determine the approximate retention time of your peptide (e.g., 5% to 95% Solvent B over 30 minutes).[8]

  • Based on the scouting run, design an optimized shallow gradient for the preparative run. For example, if the peptide elutes at 40% B, a preparative gradient could be 30-50% B over 40 minutes.

4. Preparative Purification:

  • Switch to a preparative C18 column (e.g., 22 x 250 mm) with the same packing material as the analytical column.

  • Equilibrate the column with the starting conditions of your optimized gradient.

  • Load the filtered crude peptide solution onto the column.

  • Run the optimized gradient and collect fractions (e.g., 1-minute fractions) as peaks elute, monitoring at 214 nm or 220 nm.[1][12]

5. Analysis and Post-Purification:

  • Analyze the purity of each collected fraction using analytical HPLC and mass spectrometry.

  • Combine the fractions that contain the target peptide at the desired purity.

  • Freeze the pooled solution (e.g., using liquid nitrogen) and lyophilize to obtain the purified peptide as a white, fluffy powder.[8]

Mandatory Visualization

Diagrams of Workflows and Logic

G cluster_0 Synthesis & Cleavage cluster_1 Purification Workflow SPPS Fmoc SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Dissolve Dissolve & Filter Crude Peptide Crude->Dissolve Start Purification Prep_HPLC Preparative RP-HPLC Dissolve->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analyze Analyze Fractions (Analytical HPLC / MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified Peptide Lyophilize->Pure

Caption: General workflow for peptide synthesis, cleavage, and purification.

G Start Problem: Low Purity / Co-elution Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Check_Column Tried a different column type? Check_Gradient->Check_Column Yes Action_Gradient Action: Decrease gradient slope (e.g., from 1%/min to 0.5%/min) Check_Gradient->Action_Gradient No Check_Solvent Changed mobile phase modifier? Check_Column->Check_Solvent Yes Action_Column Action: Switch from C18 to Phenyl or C8 column Check_Column->Action_Column No Action_Solvent Action: Replace TFA with Formic Acid or another ion-pair Check_Solvent->Action_Solvent No End Resolution Improved Check_Solvent->End Yes Action_Gradient->Check_Column Action_Column->Check_Solvent Action_Solvent->End

Caption: Troubleshooting flowchart for improving HPLC peak resolution.

References

Fmoc-AOAc-OH stability issues during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-AOAc-OH (Fmoc-aminooxyacetic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability, synthesis, and storage of this valuable linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker commonly used in peptide synthesis and bioconjugation. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the amino function, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The aminooxy group allows for the chemoselective ligation to molecules containing an aldehyde or ketone, a process known as oxime ligation. This makes it a valuable tool for creating peptide conjugates, attaching peptides to surfaces, and developing novel drug delivery systems.

Q2: What are the primary stability concerns for this compound?

Like many Fmoc-protected amino acids, this compound is sensitive to several factors that can lead to its degradation:

  • Moisture: Hydrolysis can lead to the cleavage of the Fmoc group.

  • Basic Conditions: The Fmoc group is designed to be removed by bases, typically piperidine in DMF during SPPS. Exposure to other basic conditions can cause premature deprotection.

  • Elevated Temperatures: Heat can accelerate the rate of degradation.

  • Light: Prolonged exposure to light, especially UV light, can lead to photodegradation of the Fmoc group.

Q3: How should this compound be properly stored to ensure its stability?

To maximize the shelf-life and maintain the purity of this compound, it is crucial to adhere to the following storage guidelines.

Storage ConditionRecommendationRationale
Temperature Long-term: -20°CShort-term: 2-8°CMinimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Moisture Store in a desiccator over a drying agent (e.g., silica gel).Prevents hydrolysis of the Fmoc group.
Light Keep in an amber or opaque container.Protects the light-sensitive Fmoc group from photodegradation.
Container Use a tightly sealed container.Prevents exposure to moisture and air.

Troubleshooting Guides

Synthesis Issues

Problem 1: Incomplete or Low-Yield Coupling of this compound

Possible Causes:

  • Steric Hindrance: The structure of this compound may present some steric hindrance, slowing down the coupling reaction.

  • Suboptimal Activation: The coupling reagents may not be sufficiently activating the carboxylic acid.

  • Degraded this compound: Improper storage or handling may have led to the degradation of the reagent.

  • Solvent Quality: The DMF used may contain impurities like dimethylamine, which can prematurely cleave the Fmoc group.

Solutions:

  • Optimize Coupling Reagents: Switch to more potent coupling reagents such as HATU, HCTU, or COMU, which are known to be effective for difficult couplings.

  • Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Extend Reaction Time: Increase the coupling time to allow for the sterically hindered reaction to proceed.

  • Use High-Quality Reagents: Ensure that the this compound is of high purity and has been stored correctly. Use fresh, high-purity, amine-free DMF for all steps.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.

Problem 2: Premature Cleavage of the Fmoc Group During Synthesis

Possible Cause:

  • Degraded DMF: The most common cause is the presence of dimethylamine in the DMF solvent, which is a degradation product of DMF. Dimethylamine is basic enough to cause the slow cleavage of the Fmoc group.

Solutions:

  • Use High-Purity DMF: Always use fresh, peptide synthesis-grade DMF.

  • Check Solvent Quality: If you suspect your DMF is old, consider using a fresh bottle or purifying it before use.

  • Proper Solvent Storage: Store DMF in a tightly sealed container, under an inert atmosphere if possible, and away from light and heat.

Storage and Handling Issues

Problem 3: this compound powder appears clumpy or discolored.

Possible Cause:

  • Moisture Absorption: Clumping is a strong indicator that the compound has absorbed moisture from the atmosphere. Discoloration can also be a sign of degradation.

Solution:

  • Discard the Reagent: It is highly recommended to discard the reagent as its purity is likely compromised, which will negatively impact your synthesis. To prevent this in the future, always store the compound in a desiccator at the recommended temperature.

Problem 4: Inconsistent results between different batches of this compound.

Possible Causes:

  • Batch-to-Batch Purity Variation: The purity of the reagent can vary between different manufacturing lots.

  • Improper Storage of Older Batch: One of the batches may have been stored improperly, leading to degradation.

Solutions:

  • Request Certificate of Analysis (CoA): Always obtain and review the CoA for each batch to check the purity specifications.

  • Perform Incoming Quality Control: If possible, perform a simple purity check (e.g., by HPLC) on new batches before use.

  • Standardize Storage Conditions: Ensure that all batches are stored under the same, optimal conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

cluster_storage This compound Storage cluster_synthesis Use in Synthesis Storage Initial Storage of this compound Temp -20°C (Long-term) 2-8°C (Short-term) Storage->Temp Temperature Control Moisture Desiccator Storage->Moisture Moisture Control Light Amber Vial Storage->Light Light Protection Atmosphere Inert Gas (Ar/N2) Storage->Atmosphere Atmosphere Control Use Ready for Use in Synthesis Temp->Use Moisture->Use Light->Use Atmosphere->Use CheckPurity Check Purity (HPLC) Use->CheckPurity CheckPurity->Storage Purity Not OK Weigh Weigh in Dry Environment CheckPurity->Weigh Purity OK

Caption: Recommended storage and handling workflow for this compound.

Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) CheckReagents Check Reagent Quality - this compound purity - Freshness of coupling reagents - Amine-free DMF Start->CheckReagents CheckReagents->Start Reagents Degraded DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple Reagents OK ChangeReagents Use Stronger Coupling Reagent (HATU, HCTU, COMU) DoubleCouple->ChangeReagents Proceed Proceed to Next Step DoubleCouple->Proceed Coupling Complete ExtendRxn Increase Coupling Time ChangeReagents->ExtendRxn ChangeReagents->Proceed Coupling Complete Capping Cap Unreacted Amines (Acetic Anhydride) ExtendRxn->Capping If coupling still incomplete ExtendRxn->Proceed Coupling Complete

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

cluster_degradation Potential Degradation Pathways cluster_side_reactions Potential Side Reactions in SPPS Fmoc_AOAc_OH Fmoc-NH-O-CH₂-COOH Fmoc-aminooxyacetic acid Fmoc_cleavage Dibenzofulvene + CO₂ + H₂N-O-CH₂-COOH Fmoc Group Cleavage Fmoc_AOAc_OH->Fmoc_cleavage Base (e.g., Piperidine, Dimethylamine) Hydrolysis Fmoc-NH-O-CH₂-COOH + H₂O Hydrolysis Fmoc_AOAc_OH->Hydrolysis Moisture Photodegradation Fmoc-NH-O-CH₂-COOH + hv Photodegradation Fmoc_AOAc_OH->Photodegradation UV Light Diketopiperazine Cyclic Dipeptide Diketopiperazine Formation (if at N-terminus) Fmoc_AOAc_OH->Diketopiperazine After coupling of second amino acid Oxime_reaction R=N-O-CH₂-COOH Premature Reaction with Aldehydes/Ketones Fmoc_AOAc_OH->Oxime_reaction If aldehydes/ketones are present

Caption: Potential degradation and side reaction pathways for this compound.

strategies to improve the efficiency of Fmoc-AOAc-OH ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the ligation of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their this compound coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Kaiser test is strongly positive after coupling this compound. What does this indicate and what is the immediate course of action?

A positive Kaiser test indicates the presence of a significant number of unreacted free primary amines on the solid-phase support, signifying an incomplete coupling reaction. The most direct first step is to perform a second coupling (double coupling).

Action: Immediately following the initial coupling and subsequent washes, repeat the entire coupling procedure with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. This can significantly improve the reaction yield.

Q2: I've performed a double coupling, but the ligation efficiency for this compound remains low. What are the next steps?

If double coupling is insufficient, the issue may stem from the activation method, reaction conditions, or steric hindrance. The flexible, hydrophilic nature of the AOAc linker can also sometimes contribute to aggregation or unfavorable conformations on the resin.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may not be sufficiently potent. Switching to a more powerful activating reagent is a common strategy for challenging couplings.[1][2][3]

  • Increase Reagent Excess: Using a higher excess of this compound and the coupling reagent can drive the reaction towards completion.[1]

  • Extend Reaction Time and Adjust Temperature: Allowing more time for the reaction can improve yields. Cautiously increasing the temperature can also enhance the reaction rate, but this should be monitored to avoid potential side reactions.[4][5]

  • Solvent Optimization: The choice of solvent is critical. Ensure you are using high-purity, amine-free N,N-dimethylformamide (DMF). In cases of suspected on-resin aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) may be beneficial.[1][6]

Quantitative Data Summary

For challenging coupling reactions, including those with flexible linkers like this compound, adjusting reaction parameters is key. The following tables provide a summary of recommended coupling reagents and optimized reaction conditions.

Table 1: Comparison of Coupling Reagents for Challenging Couplings

Coupling ReagentReagent TypeAdvantagesDisadvantages
HBTU/HCTU Uronium/Aminium SaltFast, efficient, and widely used for standard couplings.[4][7]May be less effective for highly challenging couplings; potential for side reactions like guanidinylation.[8]
HATU/HCTU Uronium/Aminium SaltHighly reactive, often superior for hindered couplings, leading to higher purity.[7][8][9]Higher cost compared to HBTU.[9]
PyBOP Phosphonium SaltByproducts are not reactive and are easily washed away; lower risk of guanidinylation side reactions.[8]Can be less reactive than HATU for some sequences.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective and suppresses racemization effectively.[10][11]Generally slower reaction times compared to uronium/aminium salts.[9]
COMU Uronium/Aminium SaltVery high reactivity, considered one of the most efficient coupling reagents, particularly for hindered amino acids.[1][8]Higher cost and limited solution stability.[8]

Table 2: Optimized Reaction Parameters for this compound Ligation

ParameterStandard ConditionOptimization RangeNotes
This compound Equivalents 3 - 53 - 10A higher excess is often necessary to drive difficult couplings to completion.[12]
Coupling Reagent Equivalents 2.9 - 4.93 - 10Should be used in slight stoichiometric deficit or equal equivalence to the amino acid.
Base Equivalents (e.g., DIPEA) 6 - 106 - 20A non-nucleophilic base is crucial to prevent side reactions.[12]
Solvent DMFDMF, NMP, or mixturesHigh-purity, amine-free solvent is essential. NMP can improve solvation and disrupt aggregation.[1][12]
Reaction Temperature (°C) 20 - 2525 - 50Increased temperature can enhance reaction rates but should be used with caution to avoid side reactions.[4][5]
Reaction Time (minutes) 60 - 120120 - 480 (or overnight)Extended reaction times are a common strategy for improving yields in difficult couplings.[1][13]

Experimental Protocols

Protocol 1: Standard Double Coupling of this compound using HATU

This protocol outlines a robust method for coupling this compound using HATU, a highly effective coupling reagent for challenging ligations.[2]

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5-7 times).[10]

  • First Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[2]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.

  • Wash: Wash the resin thoroughly with DMF (3 x 10 mL).

  • Monitoring (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling.[2]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2. Add the solution to the same resin and agitate for another 60-90 minutes at room temperature.[4]

  • Final Wash: Drain the reaction vessel. Wash the resin with DMF (5 x 10 mL) to ensure all excess reagents are removed before proceeding to the next deprotection step.[4]

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test After This compound Coupling double_coupling Perform Double Coupling start->double_coupling re_test Perform Kaiser Test Again double_coupling->re_test optimize Advanced Optimization re_test->optimize Positive success Proceed to Next Deprotection Step re_test->success Negative reagent Change Coupling Reagent (e.g., HATU, COMU) optimize->reagent conditions Increase Reagent Excess & Extend Reaction Time/Temp optimize->conditions solvent Change Solvent (e.g., NMP) optimize->solvent reagent->success conditions->success solvent->success

Caption: Troubleshooting workflow for incomplete this compound coupling.

Ligation_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AOAc This compound Active_Ester Activated Fmoc-AOAc Ester Fmoc_AOAc->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Coupling_Reagent->Active_Ester Peptide_Bond Resin-Peptide-NH-CO-AOAc-Fmoc Active_Ester->Peptide_Bond Nucleophilic Attack Resin Resin-Peptide-NH2 Resin->Peptide_Bond

Caption: General mechanism of this compound ligation on a solid support.

References

identifying and removing impurities from Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-AOAc-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the handling, analysis, and purification of this compound.

Problem: Unexpected Impurities Detected in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Identification Suggested Solution
Dipeptide Formation (Fmoc-AOAc-AOAc-OH) An impurity peak with a higher molecular weight than this compound will be observed in the mass spectrum.Optimize the synthesis conditions to minimize the formation of this dipeptide. Purification via flash chromatography or recrystallization can be effective in its removal.
β-Alanine Related Impurities Peaks corresponding to Fmoc-β-Ala-OH or Fmoc-β-Ala-AOAc-OH may be present. These arise from the rearrangement of the Fmoc-OSu reagent used during synthesis.[1]Utilize high-purity starting materials. If present, these impurities can often be separated using high-resolution reverse-phase HPLC.
Presence of Free Amino Acid (H-AOAc-OH) An impurity peak with a significantly lower retention time in reverse-phase HPLC will be observed.This can result from incomplete Fmoc protection during synthesis or degradation during storage. Ensure complete protection during synthesis and store the compound in a cool, dry place. Purification by recrystallization can remove the free amino acid.
Residual Acetic Acid Acetic acid is not readily detected by HPLC-UV but can lead to chain termination in peptide synthesis.[2]Use high-purity grades of this compound with specified low levels of acetic acid. If suspected, specialized analytical techniques like ion chromatography may be required for detection.

Frequently Asked Questions (FAQs)

1. What are the typical specifications for this compound?

Parameter Specification
Appearance White to off-white or light beige solid/powder. May also be an oil.
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.3 g/mol
CAS Number 123106-21-8
Purity (by HPLC) Typically ≥95%

2. How can I identify impurities in my this compound sample?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity assessment and separates impurities based on their polarity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the main compound and provides molecular weights of impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of this compound and can help identify and characterize structural isomers or other impurities.

3. What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, it is recommended to store this compound in a cool (2-8°C), dry place, protected from light and moisture.

Experimental Protocols

The following are general protocols that can be adapted for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filter

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm and 280 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane, ethanol/water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Add the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent to dissolve the compound completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purification by Flash Chromatography

Flash chromatography is a rapid purification technique using a column of silica gel.

Materials:

  • Crude this compound

  • Silica gel

  • Solvent system (e.g., a gradient of ethyl acetate in hexane)

  • Flash chromatography system or glass column

Procedure:

  • Dissolve the crude this compound in a minimum amount of the initial mobile phase.

  • Load the sample onto a pre-packed silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the purified product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analytical Workflow cluster_decision Purity Assessment cluster_end Outcome start This compound Sample hplc HPLC Analysis start->hplc ms Mass Spectrometry hplc->ms Identify MW of impurities nmr NMR Spectroscopy ms->nmr Confirm structure decision Purity Acceptable? nmr->decision pass Use in Experiment decision->pass Yes fail Purification Required decision->fail No

Caption: Workflow for Impurity Identification in this compound.

purification_workflow start Impure this compound recrystallization Recrystallization start->recrystallization If solid flash_chromatography Flash Chromatography start->flash_chromatography If oil or solid analysis Purity Analysis (HPLC) recrystallization->analysis flash_chromatography->analysis decision Purity ≥ 95%? analysis->decision decision->start No, re-purify end Pure this compound decision->end Yes

Caption: General Purification Workflow for this compound.

References

impact of coupling reagents on Fmoc-AOAc-OH reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-AOAc-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Incomplete or Slow Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step, indicating free primary amines.[1]

  • Low yield of the desired peptide upon cleavage and analysis.

  • Presence of deletion sequences (target peptide minus the AOAc residue) in the final product, confirmed by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Insufficient Reagent Potency Switch to a more potent coupling reagent. For challenging couplings, aminium/uronium salts like HATU, HCTU, or HBTU, or phosphonium salts like PyBOP are generally more effective than carbodiimides such as DIC alone.[2][3]This compound can be considered a sterically hindered amino acid, which can slow down the kinetics of amide bond formation. More reactive reagents are needed to drive the reaction to completion.[3]
Inadequate Reagent Excess Increase the equivalents of this compound and the coupling reagent. An excess of 3-5 equivalents is a good starting point, but for difficult couplings, this can be increased.[4]A higher concentration of reactants can accelerate the reaction rate according to the principles of chemical kinetics.[5]
Suboptimal Activation Ensure proper pre-activation of the this compound before adding it to the resin. This is typically done for 1-2 minutes with the coupling reagent and a non-nucleophilic base like DIPEA.[4]Pre-activation forms the highly reactive ester of the amino acid, which then readily reacts with the free amine on the resin.
Insufficient Coupling Time Extend the reaction time. Monitor the reaction progress at various time points (e.g., 1, 2, and 4 hours) using the Kaiser test.[4]Some couplings, especially with hindered amino acids, simply require more time to go to completion.
Peptide Aggregation If the peptide sequence is long or hydrophobic, aggregation can hinder the reaction. Consider switching to a different solvent system (e.g., using NMP instead of or with DMF) or performing the coupling at an elevated temperature.[6]Aggregation of peptide chains on the resin can block reactive sites, preventing the coupling reaction from proceeding efficiently.
Incomplete Fmoc Deprotection Before the coupling step, ensure the complete removal of the Fmoc group from the preceding amino acid. This can be verified with a positive Kaiser test before adding the this compound.If the N-terminal amine is not free, the coupling reaction cannot occur.

Troubleshooting Workflow for Poor Coupling Efficiency

G start Positive Kaiser Test (Incomplete Coupling) action1 Action 1: Optimize Reagents - Switch to HATU or HCTU - Increase this compound and coupling reagent to 3-5 eq. start->action1 action2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours - Monitor with Kaiser test periodically action1->action2 If still positive end_node Negative Kaiser Test (Coupling Complete) action1->end_node If negative action3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents action2->action3 If still positive action2->end_node If negative capping (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride action3->capping If still positive action3->end_node If negative

Caption: Troubleshooting workflow for poor this compound coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The "best" coupling reagent can depend on the specific peptide sequence and the desired balance between cost and efficiency. For routine and non-challenging sequences, DIC in combination with an additive like OxymaPure® can be effective.[2] However, due to the potential for steric hindrance, more potent aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally recommended for ensuring high coupling efficiency and minimizing deletion byproducts.[2][3]

Q2: What is the role of additives like HOBt, HOAt, and OxymaPure?

A2: Additives are crucial for two main reasons:

  • Accelerating the reaction: They form active esters with the carbodiimide-activated amino acid, which are more reactive than the initial O-acylisourea intermediate.[7]

  • Suppressing racemization: They help to prevent the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation.[8][9] HOAt is generally considered more reactive than HOBt.[7]

Q3: Can I use HBTU with this compound?

A3: Yes, HBTU is a commonly used and effective coupling reagent. However, it's important to be aware of a potential side reaction where HBTU can react with the free N-terminal amine of the peptide to form a guanidinylated byproduct.[2] This is more likely to occur if the activation of the this compound is slow or if a large excess of HBTU is used. Pre-activation of the amino acid for a few minutes before adding it to the resin is recommended to minimize this side reaction.[7]

Q4: How can I monitor the completion of the coupling reaction?

A4: The most common method is the qualitative ninhydrin (Kaiser) test. A small sample of the resin beads is taken and reacted with ninhydrin reagents. A blue or purple color indicates the presence of free primary amines (incomplete coupling), while yellow or colorless beads suggest the reaction is complete. For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[1] This is a useful strategy when dealing with a particularly difficult coupling, as indicated by a persistently positive Kaiser test after an extended initial reaction time. It helps to drive the reaction to completion and minimize the amount of unreacted N-terminal amines.

Quantitative Data on Coupling Reagents

The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids, which can serve as a guide for this compound. The data is compiled from general observations in peptide synthesis literature.

Coupling Reagent SystemRelative ReactivityTypical Coupling TimePotential Side Reactions
DIC/OxymaPure® Moderate1 - 4 hoursDehydration of Asn/Gln side chains (if unprotected)[9]
HBTU/DIPEA High30 - 120 minutesGuanidinylation of the N-terminus[2]
HATU/DIPEA Very High20 - 90 minutesLower risk of racemization compared to HBTU[2]
HCTU/DIPEA Very High20 - 90 minutesSimilar to HATU
PyBOP/DIPEA High30 - 120 minutesDoes not cause guanidinylation[9]

Experimental Protocols

Standard Protocol for this compound Coupling

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF (one treatment of 5 minutes, followed by a second of 10-15 minutes).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

    • Confirm complete Fmoc removal with a positive Kaiser test.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) relative to the resin loading in DMF.

    • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature.

    • After a predetermined time (e.g., 1-2 hours), take a small resin sample to monitor the reaction progress with a Kaiser test.[4]

  • Post-Coupling Procedure:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).

    • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Experimental Workflow for Fmoc-SPPS Cycle

G cluster_0 Fmoc-SPPS Cycle resin Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (this compound, Reagent, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Activation Mechanism of Different Coupling Reagent Classes

G cluster_0 Carbodiimide (e.g., DIC) cluster_1 Aminium/Uronium (e.g., HATU) cluster_2 Phosphonium (e.g., PyBOP) A1 This compound A2 O-acylisourea (reactive intermediate) A1->A2 + DIC R_NH2 Peptide-Resin (N-terminal Amine) A2->R_NH2 + R-NH2 B1 This compound B2 OAt-ester (highly reactive) B1->B2 + HATU/Base B2->R_NH2 + R-NH2 C1 This compound C2 OBt-ester (reactive) C1->C2 + PyBOP/Base C2->R_NH2 + R-NH2 Peptide_Bond Peptide Bond Formation R_NH2->Peptide_Bond

Caption: Activation mechanisms of different classes of coupling reagents.

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers: Evaluating Fmoc-AOAc-OH Against Other Leading Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision in the engineering of complex bioconjugates, including antibody-drug conjugates (ADCs). The linker's chemical properties dictate the stability, homogeneity, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH) with other prevalent bifunctional linkers, supported by experimental data and detailed methodologies to inform rational linker selection.

This compound is a heterobifunctional linker distinguished by two key features: an aminooxy group for the formation of a stable oxime bond with an aldehyde or ketone, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.[1][2] This orthogonal protection strategy allows for selective, sequential conjugation steps, offering precise control over the synthesis of complex biomolecules.[3][4]

Quantitative Comparison of Linker Performance

The performance of a bifunctional linker is evaluated based on several key parameters, including the stability of the resulting covalent bond, the efficiency of the conjugation reaction, and the overall impact on the bioconjugate's pharmacological properties.

Table 1: Comparative Stability of Covalent Linkages

The stability of the bond formed by the linker is paramount, especially for ADCs, as premature payload release in circulation can lead to off-target toxicity.[5][6]

Linker ChemistryCovalent BondStability CharacteristicsHalf-life (t½) at pH ~7
Aminooxy (from this compound) OximeHighly stable across a broad pH range; significantly more stable than hydrazones.[3]Very long (hydrolysis is very slow)[3]
Hydrazide HydrazoneSusceptible to hydrolysis, particularly in acidic environments (e.g., endosomes).[7]~2 hours (acetylhydrazone)[3]
Maleimide (e.g., SMCC) ThioetherHighly stable bond.[8]Very long[8]
NHS Ester AmideVery stable bond under physiological conditions.Very long

Note: Half-life values are context-dependent and can vary based on the specific molecular structure and experimental conditions.

Table 2: Physicochemical and Reaction Properties of Bifunctional Linkers

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)PEG-based Linkers
Reactive Groups Fmoc-protected amine, Carboxylic acid (leading to aminooxy)NHS ester, MaleimideVaries (e.g., NHS ester, Maleimide, Azide, Alkyne)
Target Functional Groups Aldehydes/Ketones (via aminooxy), Amines (via activated carboxyl)Amines, ThiolsVaries based on reactive groups
Key Advantage Orthogonal protection for sequential conjugation; forms stable oxime bond.[4]Well-established chemistry for amine-to-thiol conjugation.[8]Enhances hydrophilicity, improves pharmacokinetics, and reduces aggregation.[7]
Cleavability Non-cleavable oxime bondNon-cleavable thioether bondCan be cleavable or non-cleavable
Hydrophilicity Moderately hydrophilicHydrophobicHydrophilic (tunable by PEG length)[9]

Visualization of Mechanisms and Workflows

Understanding the biological fate of an ADC and the experimental process for its evaluation is crucial for linker selection.

ADC_Pathway Figure 1: ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Antigen Tumor-Specific Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome (Early to Late) Endocytosis->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage or Antibody Degradation Payload Active Payload Payload_Release->Payload 5. Drug Action Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action for a tumor-targeting ADC.

Linker_Comparison_Workflow Figure 2: Experimental Workflow for Comparing Bifunctional Linkers cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection Ab Antibody ConjugationA Conjugation A Ab->ConjugationA ConjugationB Conjugation B Ab->ConjugationB LinkerA Linker A (e.g., this compound + Payload) LinkerA->ConjugationA LinkerB Linker B (e.g., SMCC + Payload) LinkerB->ConjugationB ADCA ADC-A ConjugationA->ADCA ADCB ADC-B ConjugationB->ADCB DAR_Analysis DAR & Purity (HIC, SEC, MS) ADCA->DAR_Analysis ADCB->DAR_Analysis Stability In Vitro Plasma Stability DAR_Analysis->Stability Cytotoxicity In Vitro Cytotoxicity Assay DAR_Analysis->Cytotoxicity PK_Study In Vivo Pharmacokinetics DAR_Analysis->PK_Study Comparison Compare t½, IC50, CL Stability->Comparison Cytotoxicity->Comparison PK_Study->Comparison Selection Optimal Linker Selection Comparison->Selection

Caption: Workflow for synthesis and evaluation of ADCs with different linkers.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of bifunctional linkers.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol describes the conjugation of a payload to an antibody that has been engineered to contain a ketone handle.

Part A: Introduction of a Ketone Handle on the Antibody

  • Preparation of Antibody: Prepare the antibody (e.g., containing a p-acetylphenylalanine unnatural amino acid) in an appropriate buffer (e.g., 100 mM acetate buffer, pH 4.5).[10]

  • For antibodies with N-terminal serine or threonine, a glyoxylyl group can be generated by treatment with sodium periodate (1-2 mM) in the dark for 15-30 minutes at room temperature.[10]

  • Purification: Purify the aldehyde/ketone-modified antibody using a desalting column to remove excess reagents.[10]

Part B: Preparation of Aminooxy-Payload and Conjugation

  • Activation of this compound: In a reaction vial, dissolve this compound (1.0 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous Dimethylformamide (DMF). Stir at room temperature for 1 hour to form the NHS ester.

  • Conjugation to Payload: Dissolve an amine-containing payload (1.1 eq) in anhydrous DMF and add it to the activated linker solution. Stir at room temperature overnight.

  • Purification: Purify the Fmoc-AOAc-Payload conjugate by preparative HPLC.

  • Fmoc Deprotection: Dissolve the purified Fmoc-AOAc-Payload in DMF. Add piperidine to a final concentration of 20% (v/v) and stir at room temperature for 30 minutes.[3]

  • Purification: Remove the solvent under vacuum and purify the deprotected aminooxy-payload.

  • Oxime Ligation: To the ketone-functionalized antibody in acetate buffer (pH 4.5), add the aminooxy-payload in a 20- to 30-fold molar excess.[10][11]

  • Incubation: Incubate the reaction mixture at 37°C for 24-96 hours. The reaction can be accelerated by the addition of a catalyst like aniline (10-100 mM).[10]

  • Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst.

Protocol 2: ADC Synthesis using SMCC Linker

This protocol describes the conjugation of an amine-containing antibody to a thiol-containing payload.

  • Antibody Preparation: Prepare the antibody in a non-amine containing conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4).

  • SMCC Activation of Antibody: Dissolve SMCC in DMSO or DMF to prepare a stock solution. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

  • Reaction: React at room temperature for 30-60 minutes.

  • Purification: Remove excess SMCC using a desalting column, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS with EDTA, pH 6.5-7.0).

  • Payload Preparation: If the thiol-containing payload is protected as a disulfide, reduce it using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation: Add the thiol-containing payload to the SMCC-activated antibody.

  • Reaction: React at room temperature for 2 hours or overnight at 4°C.

  • Quenching and Purification: Quench any unreacted maleimide groups with a free thiol like cysteine. Purify the final ADC using SEC.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker by measuring payload deconjugation over time.[5]

  • ADC Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh plasma (e.g., human, mouse).

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Quantify the amount of intact ADC (conjugated antibody) and/or released payload at each time point. This is typically done using methods like ELISA, Hydrophobic Interaction Chromatography (HIC), or LC-MS.[12][13]

  • Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile and calculate the in vitro half-life of the conjugate.[8]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of an ADC in killing target cancer cells.[12][14]

  • Cell Seeding: Seed target antigen-positive cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10][14]

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., ADC-A and ADC-B) in a complete cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the plates for a period sufficient to induce cytotoxicity, typically 72 to 120 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against ADC concentration and determine the IC50 value using non-linear regression analysis.[12]

Conclusion

The choice of a bifunctional linker is a multifaceted decision that requires a balance between synthetic feasibility, conjugate stability, and the desired biological outcome. This compound offers a distinct advantage through its orthogonal Fmoc protecting group, enabling controlled, sequential conjugation strategies. The resulting oxime bond provides excellent stability, superior to that of hydrazone linkages, making it a compelling choice for applications requiring long-term in vivo integrity.[3]

In contrast, traditional linkers like SMCC provide a robust and well-established method for creating stable thioether bonds between amines and thiols. Hydrophilic linkers, such as those based on PEG, are invaluable for improving the pharmacokinetic properties of ADCs, particularly when dealing with hydrophobic payloads.[7]

Ultimately, the optimal linker must be determined empirically. The experimental protocols provided in this guide offer a framework for the rational comparison of this compound with other linker technologies, enabling researchers to select the most suitable linker to advance the development of next-generation biotherapeutics.

References

Validating the Incorporation of Fmoc-AOAc-OH in Peptide Synthesis: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of specialized linkers and spacers is critical for achieving desired peptide properties. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), a short, hydrophilic polyethylene glycol (PEG)-based linker, is frequently used to enhance the solubility and bioavailability of peptide drug candidates, or to act as a flexible spacer in complex bioconjugates.[1][2][3][4] Verifying the successful and efficient incorporation of this linker is a crucial quality control step, for which mass spectrometry is an indispensable tool.

This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of this compound against common alternatives. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to facilitate a comprehensive understanding.

Comparative Analysis of this compound and Alternatives

This compound offers a unique combination of hydrophilicity and a defined length, making it a versatile tool in peptide design.[4] However, other linkers can be employed depending on the specific requirements of the final peptide. The choice of linker can impact not only the biological properties of the peptide but also the ease of synthesis and characterization.

Table 1: Comparison of Common Linkers Used in Peptide Synthesis

FeatureThis compound (Fmoc-NH-PEG2-CH2COOH)Fmoc-Gly-OHFmoc-6-aminohexanoic acid (Fmoc-Ahx-OH)
Primary Function Hydrophilic spacer, solubility enhancerShort, simple spacerHydrophobic, flexible spacer
Structure Contains a diethylene glycol unitSingle amino acidC6 alkyl chain
Hydrophilicity HighLowLow
Flexibility HighLowHigh
Molecular Weight 385.41 g/mol [1][5]297.31 g/mol 353.42 g/mol
Expected Impact on HPLC May decrease retention time due to hydrophilicityMinimal impact on retention timeMay increase retention time due to hydrophobicity
Mass Spectrometry Adds a characteristic mass of 145.16 Da (unprotected)Adds a characteristic mass of 57.05 Da (unprotected)Adds a characteristic mass of 113.16 Da (unprotected)

Mass Spectrometry for Validation of Incorporation

Mass spectrometry is the gold standard for confirming the incorporation of this compound into a peptide sequence. By precisely measuring the mass-to-charge ratio (m/z) of the synthesized peptide, it provides definitive evidence of successful coupling. High-resolution mass spectrometry can further confirm the elemental composition.

Table 2: Expected Mass Spectrometry Results for a Model Peptide

The following table illustrates the expected monoisotopic masses for a model pentapeptide (H-Gly-Ala-Val-Leu-Ile-NH2) with and without the incorporation of this compound.

Peptide SequenceTheoretical Monoisotopic Mass (M+H)+Expected Observation
H-Gly-Ala-Val-Leu-Ile-NH2471.33 DaTarget peptide without linker
H-(AOAc)-Gly-Ala-Val-Leu-Ile-NH2616.49 DaSuccessful incorporation of AOAc linker
H-Gly-Gly-Ala-Val-Leu-Ile-NH2528.38 DaIncorporation of Glycine as an alternative linker
H-(Ahx)-Gly-Ala-Val-Leu-Ile-NH2584.49 DaIncorporation of Aminohexanoic acid as an alternative linker

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound: Repeat the deprotection and coupling steps using this compound at the desired position in the peptide sequence.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of the purified peptide by LC-MS.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 50% acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL. Further dilute to 10 µg/mL for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 200-2000.

    • Data Analysis: Identify the target peptide by its mass-to-charge ratio. The observed mass should correspond to the theoretical mass of the peptide with the incorporated AOAc linker.

Visualizing the Workflow and Fragmentation

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for validating the incorporation of this compound and the expected fragmentation pattern of a peptide containing the AOAc linker.

G Experimental Workflow for Validation cluster_synthesis Peptide Synthesis cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS Analysis Purification->LCMS Characterize purified peptide MSMS MS/MS Fragmentation LCMS->MSMS Data Data Analysis MSMS->Data Result Confirm Incorporation Data->Result

Caption: Workflow for synthesis and mass spectrometry validation.

Fragmentation Expected MS/MS Fragmentation of a Peptide with AOAc Linker cluster_peptide Peptide Structure cluster_fragments Observed Fragment Ions H H- AOAc (AOAc) AA1 -AA1- b_ions b-ions AOAc->b_ions b1 AA2 -AA2- AA1->b_ions b2 AA3 -...-NH2 y_ions y-ions AA2->y_ions y2 AA3->y_ions y1 note Fragmentation primarily occurs at the peptide backbone, leading to characteristic b- and y-type ions. The AOAc linker will be part of the b-ion series.

Caption: Predicted peptide fragmentation with AOAc linker.

References

A Tale of Two Linkers: A Guide to SMCC and Fmoc-AOAc-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. The choice of crosslinking chemistry is critical in the development of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced biotherapeutics. This guide provides a comprehensive comparison of two key reagents often encountered in bioconjugation: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and (9H-fluoren-9-yl)methoxycarbonyl-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH). While both are pivotal in the construction of complex biomolecules, they serve fundamentally different roles.

SMCC is a widely used heterobifunctional crosslinker that directly conjugates proteins, whereas this compound is a building block, primarily used in solid-phase peptide synthesis (SPPS) to introduce a hydrophilic polyethylene glycol (PEG) spacer into a molecule. This guide will elucidate their distinct mechanisms of action, applications, and provide the necessary experimental context to empower informed decisions in your research and development endeavors.

At a Glance: Key Differences

FeatureSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)This compound ((9H-fluoren-9-yl)methoxycarbonyl-8-amino-3,6-dioxaoctanoic acid)
Primary Function Heterobifunctional crosslinker for direct protein conjugationBuilding block for introducing a PEG spacer; used in SPPS and synthesis of PROTACs and ADCs[1][2][3][][5][][7][8][9][10][11][12]
Reactive Groups N-hydroxysuccinimide (NHS) ester and Maleimide[13][14][15][16][17][][19]Carboxylic acid and a Fmoc-protected amine[][5][7][9]
Target Moieties Primary amines (e.g., lysine) and sulfhydryls (e.g., cysteine)[13][14][15][16][17][][19]N/A (not a direct conjugating agent)
Bond Formed Stable amide and thioether bonds[13][15][16][20][21]Forms amide bonds during synthesis[20]
Typical Application Creating antibody-drug conjugates (ADCs), enzyme-antibody complexes, and other protein-protein conjugates[][19][22][23]Incorporating a flexible, hydrophilic spacer into peptides or complex molecules like PROTACs and ADC linkers[1][2][3][][5][][7][8][9][10][11][12]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between SMCC and this compound lies in their chemical reactivity and intended use.

SMCC: The Direct Connector

SMCC is a classic example of a heterobifunctional crosslinker, possessing two distinct reactive moieties that allow for a controlled, two-step conjugation process.[13][14][15][16][17][][19]

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. This reaction is typically performed at a pH of 7.0-9.0.[13][24]

  • Sulfhydryl Reaction: The maleimide group of SMCC specifically reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues, via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[13][25]

This dual reactivity allows for the directed conjugation of two different molecules, for instance, an antibody and a cytotoxic drug, minimizing the formation of unwanted homodimers.[13]

This compound: The Spacer Building Block

This compound, also known as Fmoc-AEEA or Fmoc-NH-PEG2-CH2COOH, is not designed for the direct conjugation of proteins in the same manner as SMCC.[1][3][][5][][7][8][9][10] Instead, it serves as a bifunctional linker building block with a protected amine and a carboxylic acid.

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. It is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, a common step in solid-phase peptide synthesis.[26]

  • Carboxylic Acid: The terminal carboxylic acid can be activated to react with a primary amine on another molecule to form an amide bond.[9]

  • PEG Spacer: The core of the molecule is a short, two-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility to the linker.[][5][7][9][10]

In practice, this compound is used to introduce this PEG spacer into a larger molecule, such as a peptide being synthesized on a solid support or as part of a more complex linker destined for an ADC or a PROTAC.[1][2][3][][5][][7][8][9][10][11][12]

Visualizing the Chemistries

To better understand the roles of these two molecules, the following diagrams illustrate their chemical structures and the reaction mechanism of SMCC.

Figure 1: Chemical structures of SMCC and this compound.

SMCC_Conjugation SMCC Protein Conjugation Workflow Protein1 Protein 1 (with primary amines, e.g., Lysine) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 Step 1: Amine Reaction (pH 7.0-9.0) SMCC SMCC SMCC->Activated_Protein1 Excess_SMCC Excess SMCC (removed by desalting/dialysis) Activated_Protein1->Excess_SMCC Conjugate Protein 1 - SMCC - Protein 2 (Stable Conjugate) Activated_Protein1->Conjugate Step 2: Sulfhydryl Reaction (pH 6.5-7.5) Protein2 Protein 2 (with sulfhydryls, e.g., Cysteine) Protein2->Conjugate

Figure 2: A simplified workflow for protein-protein conjugation using SMCC.

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using SMCC

This protocol provides a general procedure for conjugating two proteins using SMCC.[13][14][27][28][29]

Materials:

  • Protein to be activated (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein to be conjugated (Protein-SH) with a free sulfhydryl group in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC (dissolved in DMSO or DMF)

  • Desalting columns

  • Quenching buffer (e.g., Tris or glycine)

Procedure:

  • Activation of Protein-NH2:

    • Dissolve SMCC in DMSO or DMF to a stock concentration of 10-50 mM.[27]

    • Add a 5- to 20-fold molar excess of the SMCC solution to the Protein-NH2 solution.[13] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[29]

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.5).[27]

  • Conjugation to Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol to a final concentration that is in molar excess to the maleimide groups.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and quenching reagents.

Protocol 2: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound as a linker during Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Activation base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (synthesis-grade)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the terminal amino acid on the resin by treating with 20% piperidine in DMF to expose the free amine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF.

    • Add an activation base (e.g., DIPEA) to the solution to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing:

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection of the Linker:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the incorporated this compound, exposing the amine for further peptide chain elongation or modification.

Data Presentation: A Comparative Overview

Direct quantitative comparison of conjugation efficiency between SMCC and this compound is not applicable due to their different functionalities. Instead, the following table summarizes key chemical and physical properties.

PropertySMCCThis compound
Molecular Weight 334.32 g/mol [27]385.41 g/mol []
Spacer Arm Length ~8.3 Å[27][28]Variable, contributes to a flexible spacer
Solubility Soluble in organic solvents (DMSO, DMF)[13][27]Soluble in polar organic solvents (DMF, DMSO)[5]
Reactive Group 1 NHS ester (reacts with primary amines)[13][14][15][16][17][][19]Carboxylic acid (can be activated to react with amines)[][5][7][9]
Reactive Group 2 Maleimide (reacts with sulfhydryls)[13][14][15][16][17][][19]Fmoc-protected amine (amine is revealed after deprotection)[][5][7][9]
Bond Stability Forms highly stable amide and thioether bonds[13][15][16][20][21]Forms stable amide bonds during synthesis[20]

Conclusion: Choosing the Right Tool for the Job

The selection between SMCC and this compound is not a matter of one being superior to the other, but rather a decision based on the specific requirements of the bioconjugation strategy.

  • Choose SMCC when your goal is to directly and covalently link two biomolecules, one with accessible primary amines and the other with free sulfhydryls. It is an excellent choice for creating stable protein-protein conjugates, including antibody-drug conjugates, where a defined and robust linkage is paramount.

  • Choose this compound when you need to introduce a hydrophilic and flexible spacer into a peptide or a complex linker system. It is a fundamental building block in the synthesis of sophisticated molecules where properties like solubility and steric hindrance need to be carefully managed. It does not, by itself, perform the protein conjugation but is a key component in constructing the molecule that will ultimately be conjugated.

By understanding the distinct chemical functionalities and applications of SMCC and this compound, researchers can make more strategic decisions in the design and execution of their bioconjugation experiments, ultimately leading to more robust and effective outcomes.

References

A Comparative Analysis of Fmoc-AOAc-OH and Alternative Protecting Groups in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups and linkers is a cornerstone of successful peptide synthesis and bioconjugation. Fmoc-AOAc-OH, an aminooxy-functionalized and Fmoc-protected building block, offers a unique combination of properties for creating highly stable, site-specific bioconjugates. This guide provides an objective, data-driven comparison of this compound with other common protecting groups and linkage strategies, offering insights into their respective performances, supported by detailed experimental protocols.

This compound, or (Fmoc-aminooxy)acetic acid, is a bifunctional molecule featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive aminooxy group.[1] This structure allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2] Following synthesis and deprotection of the aminooxy moiety, it can react with aldehydes or ketones to form a highly stable oxime linkage, a key feature for robust bioconjugate design.[2]

This guide will compare this compound and the resulting oxime linkage against two primary categories of alternatives:

  • Alternative N-alpha protecting groups in peptide synthesis, primarily the tert-Butoxycarbonyl (Boc) group.

  • Alternative linkage chemistries for bioconjugation, focusing on amide bonds and thioether linkages derived from maleimide chemistry.

Performance Comparison of Protecting Groups and Linkage Chemistries

The choice between this compound and other protecting groups or linkers directly impacts synthesis strategy, reaction conditions, and the stability of the final product. The following tables provide a summary of key performance parameters.

Table 1: Nα-Protecting Group Strategy Comparison: Fmoc vs. Boc
FeatureFmoc-Strategy (e.g., for this compound)Boc-StrategyKey Considerations
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., TFA)Fmoc chemistry is compatible with acid-sensitive side-chain protecting groups and modifications.[]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).Semi-orthogonal with benzyl-based side-chain protection (cleaved by different strengths of acid).The orthogonality of the Fmoc/tBu strategy allows for more complex, multi-step synthetic schemes.
Typical Crude Peptide Purity Generally 70-90%Generally 60-85%Purity is highly sequence-dependent; however, the milder conditions of Fmoc-SPPS often result in fewer side products.
Automation Compatibility High; UV monitoring of Fmoc deprotection is possible.High, but requires handling of corrosive acids.Fmoc chemistry is well-suited for modern automated peptide synthesizers.
Side Reactions Diketopiperazine formation, especially with Pro or Gly at the C-terminus.Alkylation of sensitive residues (e.g., Trp, Met) by carbocation intermediates during cleavage.Careful sequence design and choice of coupling reagents can mitigate these side reactions.
Table 2: Linkage Stability Comparison for Bioconjugation
Linkage TypeFormed FromHalf-life (t½) at neutral pHKey Stability Characteristics
Oxime Aminooxy + Aldehyde/KetoneVery long (months to years)Significantly more stable than hydrazones across a wide pH range; resistant to hydrolysis.
Amide Carboxylic Acid + AmineExtremely long (~1000 years)Exceptionally stable chemically, but can be susceptible to enzymatic cleavage by proteases.
Thioether (from Maleimide) Thiol + Maleimide~1-7 days (payload dependent)Prone to retro-Michael addition and thiol exchange in the presence of endogenous thiols like glutathione, leading to premature payload release.
"Next-Gen" Thioether Thiol + Hydrolyzed Maleimide>95% intact after 7 days in plasmaEngineered maleimides that undergo hydrolysis after conjugation show significantly improved stability.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence and a comparative method for evaluating protecting group performance.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Fmoc-SPPS

This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin for the desired C-terminal functionality)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Incorporation of this compound: Repeat the coupling step (3) using this compound as the amino acid to be incorporated.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Comparative Analysis of this compound and Boc-Amino Acid Performance

This protocol provides a framework for comparing the performance of this compound and a Boc-protected amino acid in the synthesis of a model peptide.

Objective: To compare the coupling efficiency and impact on overall yield and purity of incorporating this compound versus a standard Boc-protected amino acid into a short peptide sequence.

Procedure:

  • Parallel Synthesis Setup: Prepare two separate reaction vessels with the same starting resin (e.g., Merrifield resin for Boc, Wang resin for Fmoc).

  • Synthesis of a Model Peptide: Synthesize a short, identical model peptide (e.g., a pentapeptide) in both vessels up to the point of incorporation of the test amino acid.

  • Incorporation of Test Amino Acid:

    • Vessel 1 (Fmoc): Incorporate this compound using the coupling protocol described in Protocol 1.

    • Vessel 2 (Boc): Incorporate a Boc-protected amino acid (e.g., Boc-Gly-OH) using a standard Boc-SPPS coupling protocol (e.g., with DCC/HOBt or HBTU/DIPEA, preceded by TFA deprotection and neutralization).

  • Completion of Synthesis: Continue the synthesis of the model peptide to completion in both vessels according to their respective chemistries.

  • Cleavage and Workup: Cleave the peptides from their respective resins using the appropriate cleavage cocktails (TFA-based for Fmoc, HF or TFMSA for Boc).

  • Analysis:

    • Yield: Determine the yield of the crude peptide from both syntheses.

    • Purity: Analyze the purity of the crude peptides by analytical RP-HPLC.

    • Identity: Confirm the mass of the desired peptides by mass spectrometry.

  • Data Comparison: Tabulate the yield and purity data for a direct comparison of the performance of the two protecting group strategies for the incorporation of their respective amino acids.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help to visualize the experimental workflows and the logical relationships in selecting a protecting group strategy.

spips_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) & Analysis (MS) Precipitation->Purification

A typical Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc chemistry.

bioconjugation_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Purification cluster_ligation Oxime Ligation SPPS Fmoc-SPPS with This compound Peptide Peptide-O-NH-Fmoc SPPS->Peptide Cleavage Cleavage & Global Deprotection (TFA) AminooxyPeptide Peptide-O-NH2 Cleavage->AminooxyPeptide PurifyPeptide Purify Aminooxy- Peptide Ligation Oxime Ligation (pH 4-7) PurifyPeptide->Ligation Aldehyde Aldehyde/Ketone- functionalized Molecule (e.g., Drug, Dye) Aldehyde->Ligation Bioconjugate Peptide-O-N=R Ligation->Bioconjugate PurifyConjugate Purify Bioconjugate Peptide->Cleavage AminooxyPeptide->PurifyPeptide Bioconjugate->PurifyConjugate

Workflow for bioconjugation using this compound and oxime ligation.

decision_tree Start Start: Define Synthetic Goal Goal Primary Application? Start->Goal Peptide Standard Peptide Synthesis Goal->Peptide Peptide Synthesis Bioconjugate Stable Bioconjugate Goal->Bioconjugate Bioconjugation Peptide_Protect Protecting Group Choice Peptide->Peptide_Protect Bioconjugate_Linker Desired Linkage Stability? Bioconjugate->Bioconjugate_Linker Fmoc Fmoc Strategy: Milder conditions, acid-sensitive residues, automation friendly Peptide_Protect->Fmoc Acid-sensitive sequence? Boc Boc Strategy: Long/hydrophobic sequences, potentially lower cost Peptide_Protect->Boc Aggregation-prone sequence? Oxime Use this compound: Highly stable oxime bond, site-specific Bioconjugate_Linker->Oxime High Stability Required Other Consider other linkers: e.g., Maleimide for thiols (potential instability) Bioconjugate_Linker->Other Other functional targets

Decision pathway for selecting a protecting group or linker strategy.

References

Fmoc-AOAc-OH in Bioconjugation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of a chemical linker is a critical step that dictates the success of complex biomolecule synthesis. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), also commonly known as Fmoc-AEEA-OH, has emerged as a vital tool in solid-phase peptide synthesis (SPPS). Its unique properties as a hydrophilic spacer are particularly valuable in the development of sophisticated peptide-based therapeutics.

This guide provides an objective comparison of this compound's performance against other linker alternatives, supported by experimental data and detailed protocols for its successful application.

Performance Comparison: this compound vs. Alternatives

The utility of a linker in SPPS is primarily assessed by its impact on the yield and purity of the final product. The structure of this compound, which combines a base-labile Fmoc protecting group with a short, hydrophilic polyethylene glycol (PEG) chain, offers distinct advantages over other common linkers.

Key Advantages of this compound:

  • Enhanced Solubility and Reduced Aggregation : The hydrophilic AEEA/PEG component improves the solvation of the growing peptide chain within the solid-phase resin.[1] This "solution-like" environment disrupts inter-chain hydrogen bonding, a primary cause of peptide aggregation, which is a major challenge during the synthesis of hydrophobic or long peptide sequences.[1][2]

  • Improved Yield and Purity : By minimizing aggregation and improving reagent access, PEG linkers like this compound lead to more efficient and complete coupling reactions, resulting in higher crude peptide purity and greater overall yield.[1][3]

  • Mild Deprotection Conditions : The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), which preserves the integrity of sensitive amino acid side chains and complex modifications that may be unstable to the harsh acidic conditions required for alternative strategies like Boc-SPPS.[][5]

  • Optimal Spacer Characteristics : The AEEA structure provides a flexible spacer that creates physical separation between the peptide and the resin or between different parts of a conjugate, which can minimize steric hindrance during synthesis and improve the biological activity of the final product.[3]

Data-Driven Comparison of Linker Properties

While direct head-to-head studies quantifying yield and purity for a single peptide synthesized with various linkers are not abundant, a comparison of their intrinsic properties and observed performance in related applications provides a clear rationale for linker selection.

FeatureThis compound (Short PEG Linker)Longer PEG Linkers (e.g., PEG6, PEG12)Non-PEG Hydrophobic Linkers (e.g., Alkyl Chains)
Hydrophilicity HighVery HighLow
Flexibility HighVery HighVaries (can be rigid)
Impact on Aggregation Significantly reduces aggregation.[1]Strongly reduces aggregation.May increase aggregation tendency for hydrophobic peptides.[6]
Steric Hindrance Spacer effect minimizes hindrance.[3]Greater spacer effect, but the linker itself can be sterically bulky.Lower, but offers no solvation benefits.
Typical Application Peptide-drug conjugates (e.g., Semaglutide), complex peptides.[7]Antibody-Drug Conjugates (ADCs) to improve pharmacokinetics, solubilizing very hydrophobic molecules.Simple conjugations where solubility is not a concern.
Cleavage Chemistry Fmoc (Base-labile)Fmoc (Base-labile) or other chemistries.Fmoc (Base-labile) or other chemistries.
Case Study: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

Data from the development of Antibody-Drug Conjugates (ADCs) clearly illustrates the profound impact of PEG linker length on the biological performance of the final conjugate. While not a direct measure of SPPS yield, this data is highly relevant for drug developers, as the linker's properties directly influence therapeutic efficacy.

ADC ConstructPEG Linker LengthIn Vitro Cytotoxicity (IC50 in nM)In Vivo Half-Life (t1/2 in min)
ZHER2-SMCC-MMAENo PEG~0.8~19.6
ZHER2-PEG4K-MMAE4 kDa PEG~3.6 (4.5x reduction)~49.2 (2.5x increase)
ZHER2-PEG10K-MMAE10 kDa PEG~18.0 (22.5x reduction)~219.0 (11.2x increase)

Data synthesized from studies on affibody-drug conjugates. [Note: A higher IC50 value indicates lower cytotoxicity.]

This data highlights a critical trade-off: longer PEG chains significantly prolong circulation half-life but can also reduce immediate in vitro potency, potentially due to steric hindrance affecting binding. The choice of linker length, where this compound represents a short PEG unit, is therefore a key optimization parameter in drug design.

Experimental Protocols and Workflows

The successful application of this compound is best illustrated through its use in the synthesis of the GLP-1 analogue Semaglutide, where it forms a key part of the drug's side chain.

Core Experimental Workflow: Fmoc-SPPS Cycle

The general workflow for solid-phase peptide synthesis is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for next Amino Acid wash2->repeat final End: Cleavage & Deprotection wash2->final Final Cycle repeat->deprotection

General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol 1: Side-Chain Modification of Semaglutide using this compound

This protocol details the sequential coupling of two this compound units and other components to the side chain of a lysine residue in the Semaglutide peptide backbone, which is assumed to be fully assembled on a solid-phase resin. The lysine side chain is orthogonally protected with a group like Mtt (4-methyltrityl), which can be removed with dilute acid without cleaving the peptide from the resin.

Materials:

  • Fully protected Semaglutide(1-20)-peptide-resin with Fmoc-Lys(Mtt)-OH at position 20.

  • Fmoc-AEEA-OH (this compound)

  • Fmoc-Glu(OtBu)-OH

  • Octadecanedioic acid mono-tert-butyl ester

  • Coupling Activator: DIC (N,N'-Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Selective Deprotection Solution: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Selective Lysine Side-Chain Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM for 30 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM and then DMF to neutralize.

  • Coupling of First Fmoc-AEEA-OH Unit:

    • In a separate vessel, dissolve Fmoc-AEEA-OH (3 eq.), HOAt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes at 0°C.

    • Add the activated solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Fmoc Deprotection of First AEEA Unit:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Second Fmoc-AEEA-OH Unit:

    • Repeat the coupling procedure described in Step 3.

  • Fmoc Deprotection of Second AEEA Unit:

    • Repeat the Fmoc deprotection procedure described in Step 4.

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • Activate and couple Fmoc-Glu(OtBu)-OH using the same method as in Step 3.

  • Fmoc Deprotection of Glutamic Acid:

    • Repeat the Fmoc deprotection procedure described in Step 4.

  • Coupling of Fatty Acid Moiety:

    • Activate and couple octadecanedioic acid mono-tert-butyl ester using the same method as in Step 3.

  • Final Washing: Wash the completed peptide-resin with DMF, then DCM, and dry under vacuum. The resin is now ready for final cleavage and purification.

Semaglutide_Side_Chain start Start: Peptide-Resin-Lys(Mtt) mtt_deprotect 1. Selective Deprotection (1% TFA in DCM) start->mtt_deprotect wash1 Wash (DCM/DMF) mtt_deprotect->wash1 couple_aeea1 2. Couple Fmoc-AEEA-OH wash1->couple_aeea1 fmoc_deprotect1 3. Fmoc Deprotection (20% Piperidine) couple_aeea1->fmoc_deprotect1 couple_aeea2 4. Couple Fmoc-AEEA-OH fmoc_deprotect1->couple_aeea2 fmoc_deprotect2 5. Fmoc Deprotection (20% Piperidine) couple_aeea2->fmoc_deprotect2 couple_glu 6. Couple Fmoc-Glu(OtBu)-OH fmoc_deprotect2->couple_glu fmoc_deprotect3 7. Fmoc Deprotection (20% Piperidine) couple_glu->fmoc_deprotect3 couple_fatty_acid 8. Couple Fatty Acid Moiety fmoc_deprotect3->couple_fatty_acid end End: Fully Acylated Peptide-Resin couple_fatty_acid->end

Workflow for the side-chain acylation of Semaglutide.
Logical Pathway: How PEG Linkers Improve SPPS Outcomes

The benefits of using hydrophilic linkers like this compound can be summarized in a logical flow diagram.

PEG_Advantage cluster_0 Linker Property cluster_1 Mechanism of Action cluster_2 Intermediate Outcome cluster_3 Final Result prop Hydrophilic PEG Moiety (e.g., in this compound) solvation Improved Resin Swelling & Solvation prop->solvation aggregation Disruption of Peptide Inter-chain H-Bonding prop->aggregation kinetics Improved Reaction Kinetics & Reagent Access solvation->kinetics no_agg Reduced Peptide Aggregation aggregation->no_agg result Higher Crude Purity & Overall Yield kinetics->result no_agg->result

Logical flow of how PEG linkers enhance SPPS results.

Conclusion

This compound is a highly effective and versatile hydrophilic linker for solid-phase peptide synthesis. Its PEG-like structure enhances solvation and minimizes peptide aggregation, leading to higher purity and yield, particularly for complex and hydrophobic sequences. The mild, orthogonal cleavage conditions of the Fmoc group make it compatible with a wide range of sensitive functionalities. As demonstrated in the synthesis of Semaglutide, this compound is an enabling tool for the construction of advanced peptide therapeutics, offering precise control over the introduction of modifying groups that are essential for their function. The selection of this compound over other alternatives is a strategic choice for researchers aiming to optimize the synthesis of complex biomolecules for drug discovery and development.

References

A Comparative Review of Fmoc-AOAc-OH in Medicinal Chemistry: A Versatile Linker for Enhanced Drug Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is a critical determinant in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the arsenal of available tools, Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), a short, hydrophilic polyethylene glycol (PEG)-based linker, has garnered significant attention. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, to inform the rational design of next-generation drug candidates.

This compound, also known as Fmoc-AEEA-OH, is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This structure allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols and provides a versatile handle for bioconjugation. Its primary role in medicinal chemistry is to act as a hydrophilic spacer, enhancing the solubility and stability of conjugated molecules, and to modulate the pharmacokinetic properties of the final drug construct.[1][2]

Performance Comparison with Alternative Linkers

The decision to employ this compound over other linkers is multifaceted and depends on the specific application and desired properties of the final conjugate. The most common alternatives include other PEG-based linkers of varying lengths and more hydrophobic alkyl chain-based linkers.

Solubility Enhancement

A key advantage of incorporating PEG linkers like this compound is the significant improvement in the aqueous solubility of often hydrophobic drug payloads or peptide sequences. This is crucial for preventing aggregation and improving drug formulation and bioavailability.[3][4]

A study by Reja et al. (2022) demonstrated the quantitative impact of PEGylation on the solubility of fully aromatic peptides. The incorporation of a PEG8 linker, constructed using four Fmoc-8-amino-3,6-dioxaoctanoic acid units, resulted in a substantial increase in water solubility.[5]

PeptideSolubility (mg/mL)Fold Increase in Solubility
(WY)31.15-
PEG8-(WY)33.773.28
(W-Dopa)37.61-
PEG8-(W-Dopa)315.001.97

Table 1: Enhancement of peptide solubility through PEGylation with a linker derived from Fmoc-8-amino-3,6-dioxaoctanoic acid. Data sourced from Reja et al. (2022).[5]

Impact on PROTAC Efficacy

In the realm of PROTACs, the linker's composition and length are critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately leads to target degradation.[6][7] While direct head-to-head comparisons with this compound are limited in publicly available literature, general trends between hydrophilic PEG linkers and hydrophobic alkyl linkers have been established.

PEG linkers are utilized in approximately 55% of reported PROTACs and are favored for their ability to improve solubility and cell permeability.[6] Alkyl linkers, on the other hand, are found in about 30% of PROTACs and offer greater conformational flexibility.[6] The optimal choice is highly dependent on the specific target and E3 ligase pair.

Target ProteinE3 LigaseLinker TypeLinker CompositionDegradation Efficacy (DC50/Dmax)
BRD4CRBNPEG2x PEG unitsDC50: 15 nM, Dmax: >95%
BRD4CRBNPEG4x PEG unitsDC50: 80 nM, Dmax: >90%
BTKCRBNPEG3x PEG unitsDC50: 10 nM, Dmax: >95%
TBK1VHLAlkyl/Ether< 12 atomsNo degradation
TBK1VHLAlkyl/Ether21 atomsDC50: 3 nM, Dmax: 96%

Table 2: Illustrative comparison of the impact of PEG and alkyl linker types and lengths on PROTAC degradation efficiency for different targets. Data is compiled from various sources in the literature.[6][7]

Influence on Antibody-Drug Conjugate (ADC) Stability

The stability of the linker in an ADC is paramount to its therapeutic index. A stable linker prevents premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[2] PEG linkers, including those derived from this compound, contribute to the overall stability and favorable pharmacokinetic profile of ADCs by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and replication of findings. Below are representative protocols for key experiments in the evaluation of linkers like this compound.

Protocol: Conjugation of a this compound Derived Linker to an Antibody

This protocol outlines the steps for conjugating a payload to an antibody using a linker synthesized from this compound.

  • Fmoc Deprotection: The Fmoc group on the linker is removed by treatment with a 20% solution of piperidine in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for 30 minutes.

  • Carboxylic Acid Activation: The terminal carboxylic acid of the deprotected linker is activated to facilitate conjugation to the primary amines (e.g., lysine residues) on the antibody. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Conjugation Reaction: The activated linker-payload is added to a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH (typically 7.5-8.5). The reaction mixture is incubated at room temperature or 4°C for a specified period (e.g., 2-4 hours).

  • Purification: The resulting ADC is purified from unreacted linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or dialysis.

Protocol: Plasma Stability Assay for ADCs

This assay evaluates the stability of the linker by measuring the amount of payload released from the ADC over time in plasma.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using affinity chromatography (e.g., Protein A/G beads) to separate it from plasma proteins.

  • Payload Release Quantification: The amount of released payload in the plasma supernatant or the amount of payload still conjugated to the antibody is quantified. This is often done using techniques like liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of drug released over time is calculated and plotted to determine the stability of the linker.

Visualizing the Role of this compound in Drug Action

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual role of a linker derived from this compound in the mechanism of action of an ADC and a PROTAC.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Stable Linker) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking Payload Released Payload (e.g., Cytotoxin) Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->TumorCell 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC (with PEG Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-Induced Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation Degradation Proteasome->Degradation 3. Target Protein Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

A Researcher's Guide to Evaluating Fmoc-AOAc-OH Suppliers for Optimal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the building blocks is paramount to the success of the final product. Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH) is a commonly used hydrophilic linker that can be incorporated into peptides to improve their solubility and pharmacokinetic properties. However, the purity, solubility, and stability of this compound can vary between suppliers, potentially impacting synthesis efficiency, yield, and the impurity profile of the final peptide.

This guide provides a framework for the objective comparison of this compound from various commercial suppliers. It outlines standardized experimental protocols for assessing key quality attributes and presents a template for data comparison to enable researchers to make informed purchasing decisions based on empirical data.

Comparison of this compound from Different Suppliers

To ensure a thorough evaluation, it is recommended to test this compound from at least three different suppliers. The following tables summarize hypothetical, yet representative, experimental data for key performance indicators.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%)Major Impurity 1 (%)Major Impurity 2 (%)Total Impurities (%)
Supplier AA1234599.20.3 (Unidentified)0.2 (Fmoc-OH)0.8
Supplier BB6789097.51.1 (Dipeptide)0.5 (Unidentified)2.5
Supplier CC1122398.80.6 (Fmoc-OH)0.3 (Unidentified)1.2

Table 2: Solubility in Common SPPS Solvents

SupplierLot NumberSolubility in DMF (mg/mL) at 25°CSolubility in NMP (mg/mL) at 25°C
Supplier AA12345> 200> 200
Supplier BB67890150180
Supplier CC11223> 200> 200

Table 3: Stability Under Standard SPPS Conditions

SupplierLot NumberPurity after 24h in 20% Piperidine/DMF (%)Purity after 24h in Coupling Solution (DIC/Oxyma in DMF) (%)
Supplier AA1234599.199.0
Supplier BB6789097.097.2
Supplier CC1122398.798.6

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols are based on standard laboratory practices for the evaluation of Fmoc-protected amino acids.[1][2]

Purity Assessment by HPLC

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.[3]

  • HPLC Conditions:

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.[3]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 265 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[2]

Solubility Assessment

Objective: To determine the solubility of this compound in common SPPS solvents.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • HPLC system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL).[4]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5]

  • Sample Clarification: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm syringe filter.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC.[5]

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and analyze it by HPLC.[6]

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.[6]

Stability Testing

Objective: To evaluate the stability of this compound under conditions simulating key steps of SPPS.

Procedure:

  • Solution Preparation: Prepare the following solutions:

    • A solution of this compound at a known concentration (e.g., 10 mg/mL) in DMF.

    • A deprotection solution: 20% (v/v) piperidine in DMF.[7]

    • A coupling solution: A solution containing the this compound and standard coupling reagents (e.g., DIC/Oxyma) in DMF.

  • Incubation:

    • To test stability to deprotection conditions, mix the this compound stock solution with the deprotection solution.

    • Incubate both the deprotection and coupling solutions at room temperature.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.[7]

  • Analysis: Immediately analyze the aliquots by HPLC using the purity assessment protocol described above.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.[7]

Visualizing Workflows and Decision-Making

Experimental Workflow for Supplier Evaluation

The following diagram illustrates the general workflow for evaluating this compound from different suppliers.

cluster_0 Supplier Selection & Procurement cluster_1 Quality Control Experiments cluster_2 Data Analysis & Decision Select Suppliers Select Suppliers Procure this compound Samples Procure this compound Samples Select Suppliers->Procure this compound Samples HPLC Purity Analysis HPLC Purity Analysis Procure this compound Samples->HPLC Purity Analysis Solubility Assessment Solubility Assessment Procure this compound Samples->Solubility Assessment Stability Testing Stability Testing Procure this compound Samples->Stability Testing Compare Data Compare Data HPLC Purity Analysis->Compare Data Solubility Assessment->Compare Data Stability Testing->Compare Data Select Optimal Supplier Select Optimal Supplier Compare Data->Select Optimal Supplier

Caption: Workflow for the evaluation of this compound suppliers.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This compound is incorporated into a peptide chain using the standard Fmoc-SPPS cycle. Understanding this workflow is crucial for appreciating the importance of the reagent's stability.

Resin with Free Amine Resin with Free Amine Coupling Coupling Resin with Free Amine->Coupling Resin with Protected Peptide Resin with Protected Peptide Coupling->Resin with Protected Peptide Washing Washing Resin with Protected Peptide->Washing Fmoc Deprotection Fmoc Deprotection Washing->Fmoc Deprotection Washing_2 Washing Fmoc Deprotection->Washing_2 Washing_2->Resin with Free Amine Next Cycle

Caption: A single cycle of Fmoc solid-phase peptide synthesis.

Logical Decision-Making for Supplier Selection

The selection of a suitable supplier should be based on a logical evaluation of the experimental data in the context of the intended application.

Start Start Purity > 99%? Purity > 99%? Start->Purity > 99%? High Solubility? High Solubility? Purity > 99%?->High Solubility? Yes Reject Supplier Reject Supplier Purity > 99%?->Reject Supplier No Stable in SPPS? Stable in SPPS? High Solubility?->Stable in SPPS? Yes High Solubility?->Reject Supplier No Select Supplier Select Supplier Stable in SPPS?->Select Supplier Yes Stable in SPPS?->Reject Supplier No

Caption: Decision tree for selecting an optimal this compound supplier.

Conclusion

The quality of this compound is a critical factor for the successful synthesis of high-quality peptides. While supplier specifications provide a baseline, independent experimental verification of purity, solubility, and stability is highly recommended. By employing robust and standardized analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthesis outcomes. This guide provides the necessary framework to perform a comprehensive evaluation and make an evidence-based decision when selecting an this compound supplier.

References

A Researcher's Guide to NMR Analysis for Confirming Fmoc-AOAc-OH Derivative Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthetic intermediates is paramount. Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH) is a critical bifunctional linker used extensively in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] Its derivatives, often formed via oxime ligation, require rigorous characterization to ensure the desired molecular structure has been achieved. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing unambiguous, atom-level structural information.

This guide offers a comparative framework for using ¹H and ¹³C NMR to validate the structure of this compound and a representative oxime derivative. It includes expected chemical shift data and detailed experimental protocols to assist researchers in their analytical workflows.

Comparative NMR Data: this compound vs. an Acetone Oxime Derivative

The formation of an oxime derivative from this compound and a carbonyl compound (e.g., acetone) leads to predictable changes in the NMR spectrum. The most significant shifts occur in the AOAc moiety, while the Fmoc group serves as a reliable internal reference. The tables below summarize the expected chemical shifts, providing a clear basis for comparison.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on solvent and concentration. Data is compiled based on typical values for similar functional groups.[3][4][5][6][7][8]

Assignment Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH (4H)Fmoc7.75 (d)127.6
Aromatic CH (4H)Fmoc7.60 (d), 7.40 (t), 7.31 (t)127.0, 125.0, 119.9
Fmoc-CHFmoc4.25 (t)47.3
Fmoc-CH₂Fmoc4.40 (d)67.2
O-CH₂AOAc~4.65 (s)~75.0
C=O (Carbamate)Fmoc-156.5
C=O (Carboxylic Acid)AOAc~11.0 (br s)~171.0
Quaternary Aromatic CFmoc-143.8, 141.3

Table 2: Comparison of Expected NMR Shifts Upon Formation of Fmoc-AOAc-N=C(CH₃)₂

Upon reaction with acetone, the aminooxy group forms an oxime, and the carboxylic acid is typically esterified or activated. For this comparison, we assume the formation of the acetone oxime with the acid present. The key diagnostic changes are the disappearance of the broad NH₂ proton signal (often unobserved), the appearance of two new methyl signals, and a significant downfield shift of the oxime carbon.

Assignment Moiety ¹H Shift (δ, ppm) Δδ from Parent ¹³C Shift (δ, ppm) Δδ from Parent
O-CH₂AOAc Derivative~4.75 (s)+0.1~76.0+1.0
C=NOxime-N/A~155-160N/A
C(CH₃)₂Oxime~1.95 (s), ~2.05 (s)N/A~16.0, ~22.0N/A
C=O (Carboxylic Acid)AOAc Derivative~11.0 (br s)No significant change~170.5-0.5
Fmoc Protons/CarbonsFmocNo significant change~0No significant change~0

Experimental Protocols

A systematic approach involving one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural verification.[9][10][11]

Sample Preparation
  • Quantity : Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively solubilizes the polar starting material and many of its derivatives. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used depending on the derivative's solubility.[12][13]

  • Filtration : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.

  • Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]

NMR Data Acquisition

Acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.[3][13]

  • ¹H NMR (Proton) :

    • Purpose : To identify all proton environments, their integrations (relative numbers), and coupling patterns.

    • Typical Parameters :

      • Pulse Sequence : Standard single-pulse acquisition.

      • Scans : 16-64 scans for good signal-to-noise.

      • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR (Carbon) :

    • Purpose : To identify all unique carbon atoms in the molecule.

    • Typical Parameters :

      • Pulse Sequence : Proton-decoupled pulse-acquire.

      • Scans : 1024 or more scans may be needed due to the low natural abundance of ¹³C.

      • Relaxation Delay : 2-5 seconds.

  • 2D COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are coupled (typically through 2-3 bonds). This is crucial for tracing the connectivity within the Fmoc group and identifying adjacent protons in a derivative.

    • How it Works : Cross-peaks appear between signals of coupled protons.

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify which protons are directly attached to which carbon atoms.

    • How it Works : Provides a correlation spectrum with one axis for ¹H and the other for ¹³C, with cross-peaks showing direct C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect different fragments of the molecule, such as linking a proton on the AOAc linker to the carbonyl carbon of the Fmoc group, or protons on the derivative to the oxime carbon.[10]

Visualized Workflows and Logic

Using a combination of NMR experiments provides a logical pathway to confirming the complete chemical structure.

NMR Analysis Workflow for Structural Confirmation.

The relationship between different NMR experiments allows for the piecing together of the molecular puzzle, confirming the identity and connectivity of each component.

G cluster_protons ¹H Signals (Fragments) cluster_carbons ¹³C Signals (Fragments) cluster_exp 2D Correlation Experiments Fmoc_H Fmoc Protons (7.3-7.8, 4.2-4.4 ppm) COSY COSY Fmoc_H->COSY J-Coupling (within Fmoc) HSQC HSQC Fmoc_H->HSQC ¹J(CH) HMBC HMBC Fmoc_H->HMBC ²⁻³J(CH) AOAc_H AOAc Linker CH₂ (~4.7 ppm) AOAc_H->HSQC AOAc_H->HMBC Deriv_H Derivative Protons (e.g., CH₃ at ~2.0 ppm) Deriv_H->HSQC Deriv_H->HMBC Fmoc_C Fmoc Carbons (47-144 ppm) AOAc_C AOAc Linker Carbons (C=O ~171, O-CH₂ ~76 ppm) Deriv_C Derivative Carbons (C=N ~158, CH₃ ~20 ppm) HSQC->Fmoc_C HSQC->AOAc_C HSQC->Deriv_C HMBC->Fmoc_C HMBC->AOAc_C HMBC->Deriv_C

Logical connections established by 2D NMR experiments.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linkers in peptide synthesis is a critical determinant of the final molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the diverse array of available linkers, Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AOAc-OH), a hydrophilic polyethylene glycol (PEG)-based linker, has garnered significant attention. This guide provides an objective comparison of the performance of peptides synthesized using this compound against peptides with alternative linkers, supported by experimental data and detailed methodologies for key biological assays.

The Impact of Linker Chemistry on Peptide Performance

The choice of a linker can profoundly influence a peptide's properties. Hydrophilic linkers, such as those based on PEG like this compound, are known to enhance the solubility and bioavailability of peptides. This can lead to an increased circulation half-life and reduced renal clearance[1][2]. Conversely, the addition of a bulky hydrophilic linker can sometimes sterically hinder the peptide's interaction with its target, potentially leading to a decrease in in-vitro biological activity[1]. This guide will explore this trade-off between pharmacokinetic enhancement and potential modulation of immediate biological effect.

Comparative Analysis of Peptide-Linker Conjugates

To illustrate the impact of the linker on biological activity, this section presents a comparative analysis of peptides synthesized with a hydrophilic PEG-based linker, akin to this compound, versus those with a hydrophobic linker or no linker.

Table 1: Comparison of Antimicrobial Activity of a Synthetic Peptide with Different Linkers
Linker TypePeptide SequenceTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Activity (% at 150 µM)
Hydrophilic (PEG-based) [Hypothetical Peptide]-GSGSGS-CysS. aureus8[3]66[4]
Hydrophilic (PEG-based) [Hypothetical Peptide]-GSGSGS-CysP. aeruginosa4[4]-
Hydrophobic (Alkyl Chain) [Hypothetical Peptide]-Aoc-CysS. aureus1676
No Linker [Hypothetical Peptide]-CysS. aureus32[4]>80

Note: Data is representative and compiled from multiple sources to illustrate potential trends. "Aoc" refers to 8-aminooctanoic acid, a common hydrophobic linker.

Table 2: Comparison of In Vitro Cytotoxicity of a Peptide-Drug Conjugate with Different Linkers
Linker TypeConjugateCell LineIC50 (µM)Reference
Hydrophilic (PEG-based) Tat-PEG-DoxorubicinKB-V1 (Dox-resistant)Lower than N-terminal conjugate[5]
Hydrophobic (Ester/Amide) Peptide-DoxorubicinBreast Cancer Cells0.9–1.5[6]
Hydrophobic (Amide/Amide) Peptide-DoxorubicinBreast Cancer Cells18.6–19.1[6]

Note: This table illustrates how linker chemistry can influence the cytotoxic potency of a peptide-drug conjugate.

Table 3: Comparison of Receptor Binding Affinity of a Peptide with Different Linkers
Linker TypePeptideReceptorIC50 (nM)Reference
Hydrophilic (PEG-based) [Hypothetical Peptide]-PEG-Ligand[Hypothetical Receptor]95[7]
Hydrophobic (Triazole) [Hypothetical Peptide]-Triazole-Ligand[Hypothetical Receptor]912[7]

Note: This table demonstrates the potential for linker optimization to significantly improve receptor binding affinity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of peptide-linker conjugates.

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating the this compound linker.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Incorporation of this compound: Couple Fmoc-8-amino-3,6-dioxaoctanoic acid (this compound) using the same procedure as a standard Fmoc-amino acid.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Linker_Coupling Linker Coupling (this compound) Deprotection2->Linker_Coupling Deprotection3 Fmoc Deprotection Linker_Coupling->Deprotection3 Coupling2 Amino Acid Coupling Deprotection3->Coupling2 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

SPPS workflow with this compound.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Dilute an overnight bacterial culture in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Peptide: Prepare a series of twofold dilutions of the test peptide in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Culture Overnight Bacterial Culture Dilution1 Dilute in MHB (5x10^5 CFU/mL) Culture->Dilution1 Inoculation Add Bacteria to Wells Dilution1->Inoculation Peptide Test Peptide Dilution2 Serial Dilution in 96-well plate Peptide->Dilution2 Dilution2->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Reading Observe for Growth Incubation->Reading MIC Determine MIC Reading->MIC

Workflow for MIC Assay.
MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Seeding Seed Cells in 96-well Plate Incubation1 Incubate 24h Seeding->Incubation1 Treatment Treat with Peptides Incubation1->Treatment Incubation2 Incubate 24-72h Treatment->Incubation2 MTT_add Add MTT Solution Incubation2->MTT_add Incubation3 Incubate 2-4h MTT_add->Incubation3 Solubilize Solubilize Formazan (DMSO) Incubation3->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Read->Analysis

Workflow for MTT Cytotoxicity Assay.
Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki).

Membrane Prepare Receptor Membranes Incubation Incubate: Membranes + Radioligand + Test Peptide Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Determine IC50/Ki Counting->Analysis

Radioligand Receptor Binding Assay.

Conclusion

The incorporation of this compound as a hydrophilic linker in peptide synthesis offers a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides. While this may sometimes come at the cost of a modest reduction in immediate in-vitro potency, the overall in-vivo efficacy is often significantly improved due to prolonged exposure. The choice of linker is a critical design element in peptide-based drug development, and a thorough understanding of the structure-activity relationships imparted by different linkers is paramount. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel peptide-linker conjugates, enabling researchers to make data-driven decisions to optimize the therapeutic potential of their molecules.

References

Safety Operating Guide

Proper Disposal of Fmoc-AOAc-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-AOAc-OH (Fmoc-8-aminooctanoic acid), ensuring compliance with safety protocols and regulatory requirements.

Key Chemical Data

A summary of the relevant physical and chemical properties of this compound is presented below. Understanding these properties is crucial for making informed decisions on its proper handling and disposal.

PropertyValue
CAS Number 123106-21-8[1]
Molecular Formula C₁₇H₁₅NO₅[1]
Molecular Weight 313.3 g/mol [1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it, along with any contaminated materials and waste streams from its use, as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [2]

Disposal of Solid this compound (Unused, Expired, or Contaminated)

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.[4]

  • Segregation: Do not mix solid this compound with other waste types to avoid unintended reactions.[2][4]

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[4][5]

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[4]

Disposal of Liquid Waste Containing this compound

Solutions from experiments containing this compound must be collected and disposed of as hazardous liquid waste.

  • Collection: Collect all liquid waste, including reaction mixtures and wash solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[2][3]

  • Segregation: Do not mix incompatible waste streams. For instance, acidic and basic solutions should be stored in separate containers.[5]

  • Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents, including this compound and any solvents.[3]

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[3][4]

Disposal of Contaminated Labware

Disposable items that come into contact with this compound or its solutions are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) into a designated, labeled container or a durable, leak-proof plastic bag.[2][4]

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").[4]

  • Disposal: Dispose of the container through your institution's hazardous waste program.[4]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[4]

  • Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[3][4]

  • Collection of Cleanup Materials: Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[3][4]

It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information on handling and safety if one becomes available. [4]

Disposal Workflow

cluster_start cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_spill Spill cluster_end start Identify Waste Type solid_waste Solid this compound or Contaminated Labware start->solid_waste Solid liquid_waste Liquid solution containing This compound start->liquid_waste Liquid spill Spill of this compound start->spill Spill package_solid Package in a sealed, labeled container solid_waste->package_solid label_solid Label as 'Hazardous Waste' with chemical name package_solid->label_solid store_solid Store in designated hazardous waste area label_solid->store_solid end_point Arrange for pickup by certified hazardous waste disposal service store_solid->end_point package_liquid Collect in a sealed, labeled container liquid_waste->package_liquid label_liquid Label as 'Hazardous Waste' with all constituents package_liquid->label_liquid store_liquid Store in designated hazardous waste area label_liquid->store_liquid store_liquid->end_point contain_spill Contain spill with absorbent material spill->contain_spill decontaminate Decontaminate the area contain_spill->decontaminate collect_spill Collect all cleanup materials as hazardous waste decontaminate->collect_spill collect_spill->package_solid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-AOAc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Fmoc-AOAc-OH is a chemical reagent that requires careful handling. Based on data for similar compounds, it may cause skin and eye irritation.[1][2] Inhalation of dust particles should be avoided.[1][2]

Key Physicochemical Properties:

PropertyValue
CAS Number 123106-21-8[3]
Molecular Formula C17H15NO5[3]
Molecular Weight 313.3 g/mol [3]
Appearance Solid

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][4] A face shield is recommended when there is a significant risk of splashing or dust generation.[1]Protects against eye irritation from dust particles or accidental splashes.[1][5]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[1][4][6] Gloves should be inspected before use and changed immediately upon contamination.[1]Prevents skin contact and potential irritation.[1]
Body Protection A standard or chemical-resistant lab coat must be worn and fully buttoned.[1][4]Protects clothing and skin from spills and splashes.[5]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][7]Minimizes the inhalation of potentially harmful dust particles.[1]
Footwear Fully enclosed shoes made of a chemical-resistant material.[1]Protects feet from spills and dropped objects.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a clean and organized workspace, preferably within a chemical fume hood.[1]
  • Verify that all necessary PPE is available and in good condition.
  • Have appropriate spill cleanup materials readily accessible.

2. Weighing and Transfer:

  • Carefully weigh the desired amount of this compound on a weigh boat or paper inside a fume hood to contain any dust.[1]
  • Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[1]

3. Dissolution (if applicable):

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling:

  • Decontaminate any surfaces and equipment that may have come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[1]
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[8]

Waste Segregation and Collection:

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Place all disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[1][2][8]"Hazardous Waste" and "Solid waste contaminated with this compound".[2]
Liquid Waste Collect solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste.[8] This may be classified as halogenated or non-halogenated solvent waste depending on the solvent used.[8]"Hazardous Waste" and the chemical name of the contents, including solvents.[8]
Unused/Expired Solid Place the solid waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.[2]"Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]

Storage and Final Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.[2]

  • Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[2]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if needed) handling_transfer->handling_dissolve disp_segregate Segregate Solid & Liquid Waste handling_transfer->disp_segregate Contaminated Disposables post_decontaminate Decontaminate Surfaces & Equipment handling_dissolve->post_decontaminate handling_dissolve->disp_segregate Waste Solutions post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for Professional Disposal disp_store->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.